molecular formula C20H32O3 B591076 Mutilin CAS No. 6040-37-5

Mutilin

Cat. No.: B591076
CAS No.: 6040-37-5
M. Wt: 320.473
InChI Key: OBUUFWIMEGVAQS-JAFVRLMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mutilin, with the CAS number 6040-37-5 and molecular formula C₂₀H₃₂O₃, is a tricyclic diterpene compound that serves as the core structural framework for the pleurothis compound class of antibiotics . This compound is of significant interest in antibacterial research and development, particularly as a precursor for semi-synthetic antibiotics like tiamulin and valnemulin . As such, it is widely recognized and employed as a critical chemical reference standard, specifically designated as Tiamulin EP Impurity A, which is essential for analytical method development, validation, and quality control (QC) in pharmaceutical applications . The chemical name for this compound is (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyl-5,8-dihydroxy-4,6,9,10-tetramethyloctahydro-3a,9-propanocyclopenta[8]annulen-1(4H)-one as per the European Pharmacopoeia (EP) . Its complex and unique 5-6-8 fused ring carbon skeleton presents a fascinating challenge in organic synthesis, with recent advancements focusing on innovative strategies such as Claisen rearrangements and transannular [2+2] cycloadditions for its construction . Our this compound is supplied with comprehensive characterization data, ensuring high purity and reliability for demanding research applications. It is intended for use in Abbreviated New Drug Application (ANDA) workflows and commercial production support. All products are for research and analytical purposes only. This product is labeled with the HSN code 38229010 and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3,6-dihydroxy-2,4,7,14-tetramethyltricyclo[5.4.3.01,8]tetradecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-6-18(4)11-15(22)19(5)12(2)7-9-20(13(3)17(18)23)10-8-14(21)16(19)20/h6,12-13,15-17,22-23H,1,7-11H2,2-5H3/t12-,13+,15-,16+,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUUFWIMEGVAQS-JAFVRLMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mutilin's Mechanism of Action on the Bacterial Ribosome: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antibiotic resistance necessitates the exploration and deep understanding of novel antimicrobial agents and their mechanisms of action. Mutilin and its derivatives, known as pleuromutilins, represent a potent class of antibiotics that inhibit bacterial protein synthesis.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism by which mutilins target and inhibit the bacterial ribosome, with a focus on the core interactions and functional consequences. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying processes to aid researchers and drug development professionals in this critical area.

Core Mechanism of Action: Targeting the Peptidyl Transferase Center

Mutilins exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[1][2] The PTC is a highly conserved region within the 23S rRNA and is responsible for catalyzing peptide bond formation, a critical step in protein synthesis.[4] By binding to this active site, mutilins effectively halt protein elongation.

The binding of mutilins is characterized by an "induced-fit" mechanism, where the binding of the antibiotic causes a conformational change in the ribosome, tightening the interaction.[1] This high-affinity binding physically obstructs the correct positioning of the aminoacyl (A-site) and peptidyl (P-site) tRNAs, thereby preventing the formation of a peptide bond between the nascent polypeptide chain and the incoming amino acid.[1][4]

The chemical structure of pleuromutilins, consisting of a tricyclic this compound core and a C14 side chain, is crucial for this interaction. The core structure anchors the molecule within a hydrophobic pocket of the PTC, while the C14 side chain extends towards the P-site, further interfering with tRNA binding.[1][4]

Below is a diagram illustrating the core mechanism of this compound action on the bacterial ribosome.

Mutilin_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_ptc Peptidyl Transferase Center (PTC) 50S_Subunit 50S Subunit PTC_A_Site A-Site 50S_Subunit:e->PTC_A_Site:w PTC_P_Site P-Site 50S_Subunit:e->PTC_P_Site:w 30S_Subunit 30S Subunit Protein_Synthesis_Blocked Protein Synthesis Blocked PTC_A_Site->Protein_Synthesis_Blocked PTC_P_Site->Protein_Synthesis_Blocked This compound This compound Antibiotic This compound->50S_Subunit Binds to This compound->PTC_A_Site Obstructs This compound->PTC_P_Site Obstructs tRNA Aminoacyl-tRNA tRNA->PTC_A_Site Enters

Caption: this compound's inhibitory action on the bacterial ribosome.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and binding of various this compound derivatives.

Table 1: In Vitro Translation Inhibition

This compound DerivativeTarget OrganismIC50 (µM)Reference
LefamulinEscherichia coli0.51[1]
LefamulinStaphylococcus aureus0.31[1]
BC-7013Escherichia coli>10[1]
BC-7013Staphylococcus aureus>10[1]

Table 2: Minimum Inhibitory Concentrations (MICs)

This compound DerivativeBacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
LefamulinStreptococcus pneumoniae0.060.12[5]
LefamulinStaphylococcus aureus (MRSA)0.060.12[5]
LefamulinHaemophilus influenzae0.51[5]
LefamulinMoraxella catarrhalis0.060.12[5]
Tiamulin (B153960)Staphylococcus aureus0.1250.25[6]
Valnemulin (B25052)Staphylococcus aureus0.060.12[7]
LefamulinUreaplasma spp.0.251[4]
LefamulinMycoplasma hominis0.060.12[4]

Table 3: Ribosome Binding Affinity

This compound DerivativeTechniqueDissociation Constant (Kd) (M)Reference
TiamulinSurface Plasmon Resonance2.50 x 10⁻⁸[8]
Compound 9 (novel derivative)Surface Plasmon Resonance1.77 x 10⁻⁸[8]
TiamulinEquilibrium Dialysis1.3 x 10⁷ (Binding Constant M⁻¹)[9]
Various DerivativesSurface Plasmon Resonance2.32 x 10⁻⁸ to 5.10 x 10⁻⁵[3]

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been facilitated by a range of advanced experimental techniques. Below are detailed methodologies for key experiments.

Cryo-Electron Microscopy (Cryo-EM) of this compound-Ribosome Complexes

This technique provides high-resolution structural information of the antibiotic bound to its target.

Methodology:

  • Ribosome Preparation: Isolate and purify 70S ribosomes from the target bacterial species (e.g., Escherichia coli, Staphylococcus aureus).

  • Complex Formation: Incubate the purified ribosomes with a molar excess of the this compound derivative for a specific duration to ensure saturation of the binding site.

  • Grid Preparation: Apply a small volume of the ribosome-mutilin complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Use single-particle analysis software to pick individual ribosome particles, classify them to remove damaged or aggregated particles, and reconstruct a 3D map of the ribosome-mutilin complex.

  • Model Building and Refinement: Fit an atomic model of the ribosome and the this compound derivative into the cryo-EM density map and refine the structure to high resolution.

CryoEM_Workflow Start Start Ribosome_Purification 1. Purify 70S Ribosomes Start->Ribosome_Purification Complex_Formation 2. Incubate Ribosomes with this compound Ribosome_Purification->Complex_Formation Grid_Preparation 3. Prepare Cryo-EM Grids Complex_Formation->Grid_Preparation Data_Collection 4. Collect Micrographs Grid_Preparation->Data_Collection Image_Processing 5. 2D and 3D Classification and Reconstruction Data_Collection->Image_Processing Model_Building 6. Build and Refine Atomic Model Image_Processing->Model_Building End High-Resolution Structure Model_Building->End

Caption: Workflow for Cryo-EM analysis of this compound-ribosome complexes.
X-ray Crystallography of this compound-Ribosome Complexes

X-ray crystallography provides atomic-level detail of the this compound binding site.

Methodology:

  • Ribosome Crystallization: Grow high-quality crystals of the 50S ribosomal subunit. This is a challenging step that requires extensive optimization of crystallization conditions.

  • Soaking or Co-crystallization: Introduce the this compound derivative to the ribosome crystals by either soaking the pre-formed crystals in a solution containing the antibiotic or by co-crystallizing the ribosome in the presence of the antibiotic.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, using a known ribosome structure as a search model.

  • Refinement: Refine the atomic model of the ribosome and the bound this compound to fit the experimental electron density map.

In Vitro Translation Inhibition Assay

This biochemical assay quantifies the inhibitory activity of this compound derivatives on protein synthesis.

Methodology:

  • Prepare a Cell-Free Translation System: Use a commercially available or lab-prepared bacterial cell-free extract (e.g., E. coli S30 extract) containing all the necessary components for transcription and translation.

  • Set up Reactions: In a multi-well plate, set up reactions containing the cell-free extract, a DNA template encoding a reporter protein (e.g., luciferase or GFP), amino acids, and an energy source.

  • Add Inhibitor: Add varying concentrations of the this compound derivative to the reaction wells. Include positive (known inhibitor) and negative (no inhibitor) controls.

  • Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) to allow for transcription and translation.

  • Quantify Reporter Protein: Measure the amount of reporter protein produced in each well using a suitable detection method (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis: Plot the percentage of inhibition of protein synthesis against the concentration of the this compound derivative to determine the IC50 value.

Translation_Inhibition_Assay Start Start Prepare_System 1. Prepare Cell-Free Translation System Start->Prepare_System Setup_Reactions 2. Set up Reactions with Reporter DNA Prepare_System->Setup_Reactions Add_Inhibitor 3. Add this compound Derivatives at Various Concentrations Setup_Reactions->Add_Inhibitor Incubate 4. Incubate to Allow Protein Synthesis Add_Inhibitor->Incubate Quantify_Reporter 5. Measure Reporter Protein Signal Incubate->Quantify_Reporter Analyze_Data 6. Calculate IC50 Values Quantify_Reporter->Analyze_Data End Determine Inhibitory Potency Analyze_Data->End

Caption: Workflow for an in vitro translation inhibition assay.
Nitrocellulose Filter Binding Assay

This assay is used to determine the binding affinity of mutilins to the ribosome.

Methodology:

  • Label this compound: Synthesize a radiolabeled or fluorescently labeled version of the this compound derivative.

  • Binding Reactions: Set up a series of binding reactions containing a fixed concentration of purified ribosomes and varying concentrations of the labeled this compound derivative in a suitable binding buffer.

  • Incubation: Allow the reactions to equilibrate.

  • Filtration: Pass each reaction mixture through a nitrocellulose filter. Ribosomes and ribosome-bound this compound will be retained on the filter, while unbound this compound will pass through.

  • Washing: Wash the filters with cold binding buffer to remove any non-specifically bound this compound.

  • Quantification: Measure the amount of labeled this compound retained on each filter using a scintillation counter (for radiolabels) or a fluorescence scanner.

  • Data Analysis: Plot the amount of bound this compound as a function of the free this compound concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Conclusion

This compound and its derivatives represent a clinically important class of antibiotics with a well-defined mechanism of action targeting the bacterial ribosome. Their unique binding site and inhibitory mechanism at the peptidyl transferase center provide a strong foundation for the development of new drugs to combat resistant pathogens. The quantitative data and experimental methodologies outlined in this guide offer a valuable resource for researchers and drug development professionals working to advance our understanding and utilization of this promising class of antimicrobial agents. Continued research into the structural and functional aspects of this compound-ribosome interactions will be crucial for the design of next-generation antibiotics with improved efficacy and a lower propensity for resistance development.

References

An In-depth Technical Guide to the Pleuromutilin Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pleuromutilin (B8085454) biosynthesis pathway in fungi, with a focus on the producing organism Clitopilus passeckerianus and the heterologous expression host Aspergillus oryzae. The document details the genetic basis, enzymatic steps, and chemical intermediates of the pathway. It also includes quantitative data on metabolite production and detailed experimental protocols for key research methodologies in the field.

Introduction to Pleurothis compound and its Significance

Pleurothis compound is a diterpenoid antibiotic first isolated from the basidiomycete fungi Clitopilus passeckerianus (formerly Pleurotus passeckerianus) and Clitopilus scyphoides.[1] It exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, by inhibiting protein synthesis through a unique mechanism of action that involves binding to the 50S ribosomal subunit.[2] This distinct mode of action results in a low propensity for cross-resistance with other antibiotic classes, making pleurothis compound and its semi-synthetic derivatives, such as tiamulin, valnemulin, and the clinically approved lefamulin, valuable assets in veterinary and human medicine.[1] The increasing demand for novel antibiotics to combat antimicrobial resistance has spurred significant research into understanding and engineering the pleurothis compound biosynthetic pathway for improved yields and the generation of novel derivatives.

The Pleurothis compound Biosynthetic Gene Cluster and Pathway

The biosynthesis of pleurothis compound is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC) in C. passeckerianus.[1] This cluster, referred to as the ple cluster, contains the genes encoding all the necessary enzymes for the conversion of the primary metabolite geranylgeranyl pyrophosphate (GGPP) to pleurothis compound. The heterologous expression of this gene cluster in the ascomycete fungus Aspergillus oryzae has been a pivotal strategy in elucidating the pathway and has demonstrated the potential for significantly increased production titers.[3][4]

The core pathway proceeds through several key enzymatic steps, including the formation of the tricyclic core, a series of oxidations, and an acetylation.

Key Enzymes and Biosynthetic Steps

The pleurothis compound biosynthetic pathway can be summarized in the following key steps:

  • Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The pathway begins with the synthesis of the C20 precursor, GGPP, from isoprene (B109036) units derived from the mevalonate (B85504) pathway. This reaction is catalyzed by a dedicated Geranylgeranyl Pyrophosphate Synthase (Pl-GGS) encoded within the ple cluster.[1]

  • Tricyclic Core Formation: The bifunctional diterpene synthase, Pleurothis compound Cyclase (Pl-CYC) , catalyzes the cyclization of GGPP to form the initial tricyclic scaffold of pleurothis compound, a compound known as prethis compound.[2]

  • Hydroxylation Events: A series of hydroxylation reactions are carried out by three distinct Cytochrome P450 monooxygenases (Pl-P450-1, Pl-P450-2, and Pl-P450-3) . These enzymes introduce hydroxyl groups at specific positions on the prethis compound core, leading to the formation of various this compound intermediates.[2]

  • Oxidation: A Short-chain Dehydrogenase/Reductase (Pl-SDR) is responsible for the oxidation of a hydroxyl group to a ketone, a crucial step in the formation of the this compound core structure.[2]

  • Acetylation: An Acetyltransferase (Pl-ATF) catalyzes the transfer of an acetyl group to the C-14 hydroxyl of this compound, forming 14-O-acetylthis compound.[2]

  • Final Oxidation: The final step is catalyzed by Pl-P450-3 , which introduces a hydroxyl group on the acetyl side chain, yielding the final product, pleurothis compound.[2]

The following diagram illustrates the core pleurothis compound biosynthesis pathway.

Pleuromutilin_Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Prethis compound Prethis compound GGPP->Prethis compound Pl-CYC Intermediate1 Hydroxylated Intermediates Prethis compound->Intermediate1 Pl-P450-1, Pl-P450-2 This compound This compound Intermediate1->this compound Pl-SDR Acetylthis compound 14-O-Acetylthis compound This compound->Acetylthis compound Pl-ATF Pleurothis compound Pleurothis compound Acetylthis compound->Pleurothis compound Pl-P450-3 Pl_GGS Pl-GGS Pl_CYC Pl-CYC Pl_P450s Pl-P450-1, Pl-P450-2 Pl_SDR Pl-SDR Pl_ATF Pl-ATF Pl_P450_3 Pl-P450-3

Caption: The core enzymatic steps of the pleurothis compound biosynthesis pathway.

Quantitative Data on Pleurothis compound Production

Significant efforts have been made to enhance the production of pleurothis compound, both in its native producer and through heterologous expression. The following tables summarize key quantitative data on production titers.

Table 1: Pleurothis compound Production in Clitopilus passeckerianus

StrainConditionPleurothis compound TiterReference
C. passeckerianus NRRL 3100Wild-typeNot specified, but lower than mutant[5]
C. passeckerianus Cp 76Mutagenized (NTG)89.36% higher yield than parent[5]
C. passeckerianus T6Wild-type~4.6 g/L[4]
C. passeckerianus T6Overexpression of ple-ggpps and ple-cyc6.9 g/L (50% increase)[4]

Table 2: Pleurothis compound and Intermediate Production in Aspergillus oryzae

A. oryzae StrainExpressed ple GenesProduct(s)Titer (mg/L)Reference
NSAR1 7 TR51Full ple clusterPleurothis compound84.24[3]
NSAR1 7 TR27Full ple clusterPleurothis compoundNot specified[3]
NSAR1 7 TR27Full ple cluster14-O-Acetylthis compound74.52[3][4]
NSAR1 7 TR52Full ple cluster14-O-Acetylthis compound18.33[3][4]
GCP1Pl-ggs, Pl-cyc, Pl-p450-111,14-diol 310[6]
GCP1P2SPl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-sdrThis compound (5)15[6]
GCP1P2SAPl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-sdr, Pl-atf14-O-acetylthis compound (6)6[6]
GCP2Pl-ggs, Pl-cyc, Pl-p450-23,14-diol 717[7]
GCP2P3SAPl-ggs, Pl-cyc, Pl-p450-2, Pl-p450-3, Pl-sdr, Pl-atf11-dehydroxy pleurothis compound (9)18[7]

Note: Direct comparison of titers between different studies should be done with caution due to variations in culture conditions and analytical methods.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of the pleurothis compound biosynthesis pathway.

Fungal Strains and Culture Conditions
  • Clitopilus passeckerianus : The wild-type strain, such as NRRL 3100 or ATCC 34646, is typically used.[5][8]

    • Seed Medium (PVS): 8 g/L rapeseed oil, 35 g/L spray-dried corn liquor, 15 g/L glucose, 5 g/L calcium carbonate.[8]

    • Production Medium (CGC): 50 g/L glucose, 5 g/L spray-dried corn steep liquor, 2 g/L calcium carbonate, pH 6.5.[8]

    • Incubation: Cultures are typically grown at 25°C with agitation.[8]

  • Aspergillus oryzae : A common host for heterologous expression, such as the NSAR1 strain, is used.

    • Transformation Medium (CD medium): Contains NaNO₃, KCl, KH₂PO₄, MgSO₄·7H₂O, FeSO₄·7H₂O, glucose, sorbitol, and agar.[1]

    • Production Medium (CMP medium): Details can be found in the supplementary information of the cited literature.[7]

Genetic Manipulation

The genes from the ple cluster are typically amplified from cDNA of C. passeckerianus and cloned into expression vectors suitable for A. oryzae. These vectors often contain strong promoters, such as the amyB promoter, and selectable markers like argB or adeA.

This is a common method for introducing foreign DNA into fungi. The general workflow is as follows:

PEG_Transformation_Workflow Mycelia Fungal Mycelia Protoplasts Protoplast Formation (Enzymatic Digestion) Mycelia->Protoplasts Transformation Transformation (DNA + PEG + CaCl2) Protoplasts->Transformation Regeneration Protoplast Regeneration (Osmotic Stabilizer) Transformation->Regeneration Selection Selection of Transformants (Selective Medium) Regeneration->Selection

Caption: General workflow for PEG-mediated protoplast transformation of fungi.

Detailed Steps:

  • Protoplast Formation: Fungal mycelia are treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase) in an osmotic stabilizer (e.g., 0.6 M KCl or sorbitol).

  • Transformation: The resulting protoplasts are incubated with the plasmid DNA in the presence of polyethylene (B3416737) glycol (PEG) and CaCl₂. PEG facilitates the uptake of DNA by the protoplasts.

  • Regeneration and Selection: The transformed protoplasts are plated on a regeneration medium containing an osmotic stabilizer and a selective agent (e.g., a specific nutrient dropout for auxotrophic markers or an antibiotic for resistance markers). Only the transformed cells will be able to grow and form colonies.

Extraction and Quantification of Pleurothis compound and Intermediates
  • Liquid-Liquid Extraction: The fungal culture broth is typically extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform.[9]

  • Solid-Phase Extraction: For cleaner samples, solid-phase extraction (SPE) can be employed.

  • Mycelial Extraction: The mycelia can be separated from the broth, dried, and then extracted with a solvent like methanol.

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying pleurothis compound and its intermediates.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or a buffer solution. A common mobile phase is a 60:40 (v/v) mixture of acetonitrile and a buffer at pH 7.5.[10]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 212 nm.[10]

  • Quantification: The concentration of the target compound is determined by comparing its peak area to a standard curve generated from known concentrations of a pure standard.

HPLC_Workflow Sample Fungal Extract Injection HPLC Injection Sample->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV Detection (212 nm) Separation->Detection Quantification Peak Area Integration and Quantification Detection->Quantification

Caption: A simplified workflow for the HPLC analysis of pleurothis compound.

Conclusion and Future Perspectives

The elucidation of the pleurothis compound biosynthesis pathway has been a significant achievement, enabling new avenues for metabolic engineering and the production of novel antibiotic derivatives. The successful heterologous expression in Aspergillus oryzae has not only boosted production yields but also provided a powerful platform for pathway manipulation and the study of individual enzyme functions. Future research will likely focus on further optimizing production titers through synthetic biology approaches, exploring the substrate flexibility of the biosynthetic enzymes to generate a wider range of pleurothis compound analogs, and characterizing the regulatory networks that govern the expression of the ple gene cluster. These endeavors hold great promise for the development of the next generation of pleurothis compound-based antibiotics to address the growing challenge of antimicrobial resistance.

References

Chemical structure and stereochemistry of Mutilin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Mutilin

Introduction

This compound is a diterpenoid natural product that forms the foundational core of the pleurothis compound (B8085454) class of antibiotics.[1] First isolated in 1951 from fungi such as Pleurotus mutilus and P. passeckerianus, its unique tricyclic structure has been the subject of extensive chemical and pharmacological research.[1] While this compound itself possesses limited antibacterial activity, its derivatives, most notably pleurothis compound and its semi-synthetic analogs (e.g., tiamulin, valnemulin, lefamulin), are potent inhibitors of bacterial protein synthesis and are used in both veterinary and human medicine.[2][3] This guide provides a detailed examination of the chemical structure and stereochemistry of the this compound core, which is essential for understanding the structure-activity relationships of this important class of antibiotics.

Chemical Structure

This compound is a complex diterpene characterized by a rigid 5-6-8 tricyclic carbon skeleton.[1] This intricate framework is composed of a five-membered ring fused to a six-membered ring, which is in turn fused to an eight-membered ring, creating a propellane-like architecture.[4] The molecule is densely functionalized with multiple methyl groups, two hydroxyl groups, and a vinyl group.

The systematic IUPAC name for this compound is (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyloctahydro-5,8-dihydroxy-4,6,9,10-tetramethyl-3a,9-propano-3aH-cyclopentacycloocten-1(4H)-one.[5][6] Its molecular formula is C₂₀H₃₂O₃.[5][6] The core structure's rigidity is a key feature, influencing how its derivatives interact with their biological target.[7]

Stereochemistry

The complex structure of this compound features eight stereogenic centers, leading to a specific three-dimensional arrangement of its atoms.[1][5] The absolute configuration of these centers has been unequivocally established through X-ray crystallographic analysis of this compound and its derivatives.[2][7] The defined stereochemistry is crucial for its biological activity, as even minor changes can significantly impact the efficacy of its antibiotic derivatives.[2]

The absolute configuration of this compound is (3aS,4R,5S,6S,8R,9R,9aR,10R).[5] This specific arrangement of substituents around the tricyclic core is a product of its biosynthetic pathway and is essential for the correct orientation of its derivatives within the peptidyl transferase center of the bacterial ribosome.[2]

Quantitative Data

The physicochemical and structural properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₃₂O₃[5][6]
Molecular Weight 320.47 g/mol [5][6]
CAS Number 6040-37-5[6][8]
Melting Point 68-70 °C[9]
Stereocenters 8[1][5]
InChIKey OBUUFWIMEGVAQS-JAFVRLMVSA-N[5]

Experimental Protocols

The determination of this compound's complex structure and absolute stereochemistry relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule and its absolute configuration.[10][11][12]

Methodology:

  • Crystallization: A pure sample of this compound or a suitable derivative (like 5-bromoacetylthis compound) is dissolved in an appropriate solvent system.[7] The solution is slowly evaporated or cooled to induce the formation of single, high-quality crystals.[12] The regularity of the crystal lattice is crucial for obtaining a clear diffraction pattern.[10]

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays.[13] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[14] The intensities and angles of these diffracted beams are recorded by a detector.[10]

  • Structure Solution and Refinement: The diffraction pattern is mathematically analyzed using Fourier transforms to generate an electron density map of the molecule.[15] From this map, the positions of the individual atoms can be determined. For determining the absolute configuration of a chiral molecule, anomalous dispersion effects are analyzed, often requiring the presence of a heavier atom (like bromine in the case of 5-bromoacetylthis compound) to produce a sufficiently strong signal.[7][11] The final atomic coordinates are refined to best fit the experimental diffraction data.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within a molecule.

Methodology:

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).[17]

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shifts (δ) of the proton signals, their integration (number of protons), and their coupling patterns (J-coupling) are used to deduce the structure. For example, the vinyl group protons and the protons attached to carbons bearing hydroxyl groups would appear in characteristic regions of the spectrum.[17]

  • ¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of unique carbon atoms, and their chemical shifts indicate the type of carbon (e.g., carbonyl, alkene, alcohol-bearing, or alkyl).[1]

  • 2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons that are two or three bonds away, respectively. This allows for the complete assignment of all proton and carbon signals and confirms the overall molecular structure.

Visualizations

The following diagrams illustrate the relationship of this compound to its derivatives and a general workflow for its structure elucidation.

mutilin_relationship This compound This compound Core (C₂₀H₃₂O₃) Pleurothis compound Pleurothis compound (Antibiotic Precursor) This compound->Pleurothis compound Glycolate Esterification at C14 Derivatives Semi-synthetic Derivatives (e.g., Lefamulin, Tiamulin) Pleurothis compound->Derivatives Side-chain Modification Ribosome Bacterial 50S Ribosomal Subunit (Peptidyl Transferase Center) Derivatives->Ribosome Binds to Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Leads to

Caption: Logical relationship of this compound to its antibiotic derivatives and their mechanism of action.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Isolation Isolation from Fungal Culture (e.g., Clitopilus passeckerianus) Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (Determine Molecular Formula) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Xray X-ray Crystallography NMR->Xray Structure Elucidation of Connectivity & Relative Stereochemistry NMR->Structure AbsConfig Determination of Absolute Configuration Xray->AbsConfig MS->NMR

Caption: Experimental workflow for the structure elucidation of this compound.

References

The Mutilin Motif: A Technical Guide to the Discovery and History of Pleuromutilin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pleuromutilin (B8085454) class of antibiotics represents a unique and clinically important family of protein synthesis inhibitors. Originating from the basidiomycete Clitopilus scyphoides, the parent compound, pleurothis compound, has served as the scaffold for a range of semi-synthetic derivatives with significant applications in both veterinary and human medicine. Their distinct mechanism of action, targeting the peptidyl transferase center of the bacterial 50S ribosomal subunit, confers a lack of cross-resistance to other major antibiotic classes, making them valuable assets in an era of growing antimicrobial resistance. This guide provides an in-depth technical overview of the discovery of pleurothis compound, the historical development of its key derivatives, its unique biochemical mechanism, and the experimental methodologies that have underpinned its journey from a fungal metabolite to a clinically approved therapeutic.

Discovery and Early History

The story of pleurothis compound began in 1951 when Kavanagh et al. reported the discovery of an antibacterial substance from the fungus Pleurotus mutilus (now known as Clitopilus scyphoides) and Pleurotus passeckerianus.[1][2] This natural product, a tricyclic diterpenoid, was named pleurothis compound.[3][4] Initial investigations revealed potent activity primarily against Gram-positive bacteria.[5] However, the parent compound's modest potency and unfavorable pharmacokinetic properties limited its immediate clinical application.

The elucidation of pleurothis compound's complex structure in 1962 was a critical milestone, paving the way for targeted semi-synthetic modifications.[2] The primary focus of these efforts has been the C14 side chain, as modifications to the tricyclic this compound core were found to be challenging and often diminished bioactivity.[6][7][8] This strategic derivatization led to the development of compounds with enhanced stability, solubility, and antibacterial efficacy.[9]

The first major success came with the approval of tiamulin (B153960) for veterinary use in 1979, primarily for treating infections in swine and poultry.[2][3][7] This was followed by another veterinary agent, valnemulin , in 1999.[3][7] The journey into human medicine was slower. It wasn't until 2007 that the first pleurothis compound derivative, retapamulin , was approved as a topical agent for skin infections.[6][7] The breakthrough for systemic human use came in 2019 with the FDA approval of lefamulin for treating community-acquired bacterial pneumonia (CABP).

G cluster_Discovery Discovery & Isolation cluster_Veterinary Veterinary Medicine Development cluster_Human Human Medicine Development d1951 1951 Pleurotus mutilus culture produces antibacterial substance[1][2] d1962 1962 Structure of Pleurothis compound elucidated[2] d1951->d1962 Structural Analysis v1979 1979 Tiamulin approved for veterinary use[2][3][7] d1962->v1979 Semi-synthesis (C14 Side Chain) h2007 2007 Retapamulin approved for topical human use[6][7] d1962->h2007 Further Derivatization v1999 1999 Valnemulin approved for veterinary use[3][7] v1979->v1999 h2019 2019 Lefamulin approved for systemic human use[1][10] h2007->h2019

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Pleurothis compound antibiotics exert their bacteriostatic effect through a unique mechanism, selectively targeting the bacterial ribosome.[4] They inhibit protein synthesis by binding to the peptidyl transferase center (PTC) within domain V of the 23S rRNA on the 50S ribosomal subunit.[1][3][5]

The binding interaction is distinct from other ribosome-targeting antibiotic classes.[4] The tricyclic this compound core of the drug primarily occupies the A-site of the PTC, while the C14 side chain extends into the P-site.[7] This dual-site interaction physically obstructs the correct positioning of the aminoacyl (A-site) and peptidyl (P-site) tRNA molecules. By preventing the proper alignment of the CCA-ends of tRNAs, pleuromutilins effectively halt peptide bond formation and subsequent polypeptide chain elongation.[3] This unique binding mode is responsible for the low potential for cross-resistance with other protein synthesis inhibitors like macrolides, lincosamides, and streptogramins.[3]

G cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) Domain V of 23S rRNA A_Site A-Site Inhibition Peptide Bond Formation Blocked A_Site->Inhibition Prevents correct positioning of tRNA P_Site P-Site P_Site->Inhibition Prevents correct positioning of tRNA Pleurothis compound Pleurothis compound Antibiotic Mutilin_Core Tricyclic this compound Core Pleurothis compound->Mutilin_Core C14_Side_Chain C14 Side Chain Pleurothis compound->C14_Side_Chain Mutilin_Core->A_Site Binds to C14_Side_Chain->P_Site Extends into tRNA_A Aminoacyl-tRNA tRNA_A->A_Site Binding Inhibited tRNA_P Peptidyl-tRNA tRNA_P->P_Site Binding Inhibited

Quantitative Data: In Vitro Antibacterial Activity

The potency of pleurothis compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro activity (MIC₅₀/MIC₉₀ in µg/mL) of key pleurothis compound derivatives against a range of clinically relevant bacterial pathogens.

Table 1: Activity Against Gram-Positive Pathogens

OrganismTiamulinRetapamulinLefamulin (BC-3781)
Staphylococcus aureus (MSSA)0.5/1[10]0.06/0.12[10]0.12/0.12[3]
Staphylococcus aureus (MRSA)0.5/1[10]0.06/0.12[10]0.12/0.25[5]
Coagulase-Negative Staphylococci--0.06/0.12[3][5]
Streptococcus pneumoniae--0.12/0.25[3]
Streptococcus pyogenes-≤0.03/≤0.03[10]0.03/0.03[3]
Enterococcus faecium (VSE)--0.12/2[5]
Enterococcus faecium (VRE)--0.12/2[5]

Data presented as MIC₅₀/MIC₉₀ (µg/mL). VSE: Vancomycin-Susceptible; VRE: Vancomycin-Resistant.

Table 2: Activity Against Fastidious and Atypical Pathogens

OrganismLefamulin (BC-3781)
Haemophilus influenzae1/2[3]
Moraxella catarrhalis0.12/0.25[3]
Legionella pneumophila0.06/0.5[3]
Mycoplasma pneumoniae0.006/0.006[3]
Chlamydophila pneumoniae0.02/0.04[3]

Data presented as MIC₅₀/MIC₉₀ (µg/mL).

Key Experimental Protocols

The development of pleurothis compound antibiotics has relied on a foundation of robust experimental methodologies. The following sections detail the core protocols for key stages of research and development.

Isolation and Purification of Pleurothis compound

This protocol outlines a general procedure for the extraction and purification of pleurothis compound from a submerged fermentation culture of Clitopilus passeckerianus.

  • Fermentation: Inoculate a suitable production medium (e.g., CGC medium: 50 g/L glucose, 5 g/L corn steep liquor, 2 g/L calcium carbonate) with a seed culture of C. passeckerianus. Incubate for 5-10 days at 25-28°C with shaking.

  • Homogenization & Extraction:

    • Harvest the entire culture broth.

    • Add three volumes of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or butyl acetate) to one volume of the fungal culture.

    • Homogenize the mixture using a high-shear homogenizer.

  • Separation and Concentration:

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10-15 minutes to separate the organic and aqueous layers and pellet the mycelial debris.

    • Carefully collect the organic supernatant.

    • Concentrate the organic extract in vacuo using a rotary evaporator to yield a crude extract.

  • Silica (B1680970) Gel Column Chromatography:

    • Prepare a silica gel 60 column equilibrated with a non-polar solvent (e.g., n-hexane or petroleum ether).

    • Dissolve the crude extract in a minimal volume of the equilibration solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, typically using a mixture of petroleum ether and ethyl acetate (e.g., starting at 9:1 and gradually increasing to 7:3 v/v).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing pleurothis compound.

  • Crystallization:

    • Pool the pure fractions and concentrate in vacuo.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate) and induce crystallization, potentially by the addition of an anti-solvent like heptane (B126788) or by adjusting the pH of the solution.

    • Collect the pleurothis compound crystals by filtration and dry under vacuum.

G Fermentation 1. Fermentation (C. passeckerianus) Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Harvest Broth Concentration 3. Concentration (Rotary Evaporation) Extraction->Concentration Organic Phase Chromatography 4. Column Chromatography (Silica Gel) Concentration->Chromatography Crude Extract Crystallization 5. Crystallization Chromatography->Crystallization Pure Fractions Pure_Product Pure Pleurothis compound Crystallization->Pure_Product

Semi-Synthesis of Tiamulin

This protocol describes a representative chemical synthesis of tiamulin from pleurothis compound, involving the activation of the C22 hydroxyl group via tosylation, followed by nucleophilic substitution.

  • Tosylation of Pleurothis compound:

    • Dissolve pleurothis compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or methyl isobutyl ketone.

    • Add a base, typically triethylamine (B128534) (Et₃N, 3 equivalents).

    • Slowly add p-toluenesulfonyl chloride (tosyl chloride, 1.1 equivalents) to the stirred mixture at room temperature.

    • Allow the reaction to proceed overnight.

    • Work up the reaction by washing with aqueous NaCl solution. Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent to obtain pleurothis compound-22-O-tosylate.

  • Nucleophilic Substitution:

    • Dissolve the pleurothis compound-22-O-tosylate (1 equivalent) in a solvent like methyl isoamyl ketone.

    • Add 2-diethylaminoethyl mercaptan (1 equivalent) to the solution.

    • Add an aqueous solution of a base, such as sodium hydroxide (B78521) (1 equivalent, ~20% w/v).

    • Heat the reaction mixture to 50-60°C and stir for approximately 60-70 minutes.

    • Monitor the reaction for completion using High-Performance Liquid Chromatography (HPLC).

  • Purification:

    • After cooling, separate the aqueous and organic layers.

    • The organic layer containing tiamulin can be further purified by standard chromatographic techniques or by forming a salt (e.g., fumarate) to facilitate crystallization and isolation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07 for determining the Minimum Inhibitory Concentration (MIC) of pleurothis compound derivatives.

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the pleurothis compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate culture.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing 100 µL of diluted antimicrobial agent) with 10 µL of the final bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Haemophilus influenzae, use Haemophilus Test Medium (HTM) and incubate in a CO₂-enriched atmosphere.

  • Reading the MIC:

    • Following incubation, determine the MIC by visually inspecting the microtiter plate for the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Ribosome Binding Assay (Filter Binding Method)

This protocol outlines a general method to determine the affinity of a pleurothis compound derivative for the bacterial ribosome using a radiolabeled ligand in a competitive filter binding assay.

  • Preparation of Ribosomes:

    • Grow a bacterial culture (e.g., E. coli MRE600) to mid-log phase.

    • Harvest cells by centrifugation and wash the cell pellet with a suitable buffer.

    • Lyse the cells (e.g., via French press or sonication) and remove cell debris by centrifugation.

    • Isolate 70S ribosomes from the lysate by ultracentrifugation through a sucrose (B13894) cushion. Resuspend the ribosome pellet in a storage buffer.

  • Binding Reaction:

    • Prepare a binding buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂).

    • In a microcentrifuge tube or 96-well plate, combine a fixed concentration of purified bacterial ribosomes (e.g., 30 nM) and a fixed concentration of a radiolabeled pleurothis compound ligand (e.g., [³H]-pleurothis compound derivative).

    • Add varying concentrations of the unlabeled test compound (the competitor).

    • Incubate the reaction mixture at 37°C for 15-30 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Set up a dot-blot or vacuum filtration apparatus with a nitrocellulose membrane (which binds ribosomes/protein) stacked on top of a nylon membrane.

    • Pre-soak the membranes in cold binding buffer.

    • Apply the reaction mixture to the wells and apply a vacuum to rapidly filter the solution through the membranes. The ribosomes and any bound ligand will be retained on the nitrocellulose membrane.

    • Wash each well with cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Dry the nitrocellulose membrane.

    • Quantify the amount of radioactivity retained on the membrane for each reaction using a scintillation counter.

    • Plot the retained radioactivity as a function of the competitor concentration. The data can be used to calculate the binding affinity (K_d or IC₅₀) of the test compound.

Conclusion and Future Outlook

From its discovery as a fungal metabolite to the development of systemic drugs for human use, the pleurothis compound class has demonstrated enduring value in the fight against bacterial infections. Its unique mechanism of action provides a crucial advantage against pathogens that have developed resistance to other antibiotic classes. The semi-synthetic tailoring of the pleurothis compound scaffold has proven to be a highly successful strategy, yielding compounds with optimized antibacterial spectra and pharmacokinetic profiles. As antimicrobial resistance continues to be a major global health threat, the this compound motif and its derivatives will undoubtedly remain a focal point for innovative drug discovery and development efforts, offering a promising platform for the creation of next-generation antibiotics.

References

The Structure-Activity Relationship of Mutilin Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mutilin and its semisynthetic derivatives, such as pleurothis compound (B8085454), represent a unique class of diterpene antibiotics with a potent and specific mechanism of action against a range of bacteria.[1][2] First isolated in 1951 from the fungus Pleurotus mutilus, these compounds have been the subject of extensive research, leading to the development of important therapeutic agents for both veterinary and human medicine, including tiamulin, valnemulin, retapamulin, and lefamulin.[3][4][5] Their primary target is the bacterial ribosome, where they inhibit protein synthesis, a mechanism distinct from many other antibiotic classes.[6][7] This unique mode of action results in a low propensity for cross-resistance with other antibiotics, making them valuable tools in the fight against drug-resistant pathogens, particularly Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[1][4]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers and professionals in the field of drug discovery and development.

Mechanism of Action: Targeting the Bacterial Ribosome

The antibacterial effect of this compound derivatives stems from their ability to selectively inhibit bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC).[4][8] This binding interaction physically obstructs the correct positioning of transfer RNA (tRNA) molecules, thereby preventing the formation of peptide bonds and halting polypeptide chain elongation.[9]

The binding site is located in Domain V of the 23S rRNA.[8][9] The tricyclic core of the this compound derivative settles into a hydrophobic pocket near the A-site, while the crucial C14 side chain extends towards the P-site.[2][9] This dual-site interaction is a hallmark of the pleurothis compound class and is key to its potent inhibitory activity.[2] Due to structural differences between bacterial and mammalian ribosomes, these compounds exhibit high selectivity for the former, leading to a favorable safety profile.[5][10]

Mechanism_of_Action Mechanism of this compound Derivative Action cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) Inhibition Protein Synthesis Inhibited PTC->Inhibition Prevents peptide bond formation A_Site A-Site A_Site->Inhibition Binding is blocked P_Site P-Site This compound This compound Derivative This compound->PTC Binds to tRNA Incoming tRNA tRNA->A_Site Attempts to bind SAR_Insights Key Structure-Activity Relationship Insights Core This compound Core C11 C11-OH Group Essential for Activity Core->C11 Carbonyl C20 Carbonyl Group Essential for Activity Core->Carbonyl C14 C14 Side Chain Primary Modification Site Core->C14 Thioether Thioether Linkage Enhances Potency C14->Thioether Basic_Group Basic/Heteroaromatic Terminus Crucial for High Potency C14->Basic_Group Drug_Discovery_Workflow This compound Derivative Drug Discovery Workflow Start SAR Hypothesis & Target Design Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Screening In Vitro Antibacterial Screening (MIC Determination) Synthesis->Screening SAR_Analysis Data Analysis & SAR Elucidation Screening->SAR_Analysis SAR_Analysis->Start Iterative Design Cycle Lead_Opt Lead Optimization (ADMET Properties) SAR_Analysis->Lead_Opt Identify Leads In_Vivo In Vivo Efficacy Studies (Animal Infection Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

References

A-Technical-Guide-to-the-Physicochemical-Properties-of-Mutilin-and-its-Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Physicochemical Properties of Mutilin and its Analogues

This guide provides a comprehensive overview of the core physicochemical properties of this compound and its clinically significant analogues, known as the pleuromutilins. The information herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Introduction

This compound is a diterpenoid natural product isolated from fungi such as Pleurotus mutilus. While this compound itself has limited antibacterial activity, its semi-synthetic derivatives, the pleuromutilins, are potent inhibitors of bacterial protein synthesis. These compounds are characterized by a unique tricyclic core structure. By modifying the C14 side chain, analogues with improved pharmacokinetic and pharmacodynamic profiles have been developed for veterinary and human medicine. Understanding the physicochemical properties of these compounds is critical for optimizing their formulation, delivery, and efficacy.

Physicochemical Data

The following table summarizes key physicochemical properties for this compound and its prominent analogues. These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate. Data has been compiled from publicly available chemical databases.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)XLogP3-AATopological Polar Surface Area (Ų)
This compound C₂₀H₃₂O₃320.5N/A3.657.5
Pleurothis compound (B8085454) C₂₂H₃₄O₅378.5170-171[1]3.5[2]83.8[2]
Tiamulin C₂₈H₄₇NO₄S493.7[3]147-148 (fumarate salt)[3]5.6[3]92.1[3]
Valnemulin C₃₁H₅₂N₂O₅S564.8[4]N/A5.3[4]144[4]
Retapamulin C₃₀H₄₇NO₄S517.8[5][6]N/A6.1[5][6]92.1[5][6]
Lefamulin C₂₈H₄₅NO₅S507.7N/AN/AN/A

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Pleurothis compound antibiotics exert their bacteriostatic or bactericidal effects by inhibiting protein synthesis in bacteria.[1] They bind to a unique site on the 50S subunit of the bacterial ribosome. Specifically, their primary interaction is with the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds between amino acids.[1][7] This binding action obstructs the correct positioning of transfer RNA (tRNA) molecules, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.[8] The distinct binding site and mechanism of action mean there is generally a low incidence of cross-resistance with other classes of ribosome-targeting antibiotics.

Pleurothis compound Mechanism of Action cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) Inhibition Inhibition of Peptide Bond Formation PTC->Inhibition Blocked A_Site A-Site (Aminoacyl) P_Site P-Site (Peptidyl) Pleurothis compound Pleurothis compound Analogue Pleurothis compound->PTC Binds to unique pocket tRNA Aminoacyl-tRNA tRNA->A_Site Enters Death Bacterial Growth Arrest / Cell Death Inhibition->Death

Caption: Mechanism of pleurothis compound action on the bacterial ribosome.

Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. Standardized protocols are employed to ensure data accuracy and reproducibility.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which a solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: The solid sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[9][10][11]

  • Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9][10] The tube is tapped gently to compact the material.[9]

  • Apparatus Setup: The capillary tube is placed in a heating block or bath alongside a calibrated thermometer.[12]

  • Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[9] A faster rate can be used for an initial rough determination.[9]

  • Observation: The temperature is recorded at two points: the onset of melting (the first appearance of liquid) and the completion of melting (the point at which all solid has turned into a clear liquid).[9] This range is reported as the melting point.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of a compound, which indicates the extent of its ionization at a given pH.

Methodology:

  • Calibration: The pH meter and electrode are calibrated using a series of standard pH buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: A precise quantity of the compound is dissolved in a suitable solvent (often water or a co-solvent for poorly soluble compounds) to a known concentration, typically around 1 mM.[14] An inert electrolyte like potassium chloride is added to maintain constant ionic strength.[13]

  • Titration: The sample solution is placed in a vessel with a stirrer and the pH electrode.[14] A standardized titrant (an acid like HCl or a base like NaOH of known concentration) is added in small, precise increments.[13][14]

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.[13]

  • Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the compound is 50% ionized.[14] The procedure is typically repeated multiple times to ensure accuracy.[13]

Determination of Octanol-Water Partition Coefficient (logP)

Objective: To measure the lipophilicity of a compound, which is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the traditional standard.

Methodology:

  • Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are pre-saturated by shaking them together, then allowing the phases to separate completely.

  • Dissolution: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: The solution is added to the second, immiscible phase in a separatory funnel. The funnel is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation: The mixture is allowed to stand until the two phases have fully separated. The aqueous and octanol (B41247) phases are carefully collected.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Shake_Flask_LogP_Workflow Start Start Prep Prepare Pre-saturated n-Octanol and Water/Buffer Start->Prep Dissolve Dissolve Compound in one Phase Prep->Dissolve Partition Combine Phases and Shake to Reach Equilibrium Dissolve->Partition Separate Allow Phases to Separate Partition->Separate Analyze Quantify Compound Concentration in Each Phase (e.g., HPLC, UV-Vis) Separate->Analyze Calculate Calculate P = [Conc]octanol / [Conc]water logP = log10(P) Analyze->Calculate End End Calculate->End

Caption: Standard workflow for logP determination via the shake-flask method.

References

An In-depth Technical Guide to the Pharmacology and Toxicology of Pleuromutilin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pleuromutilins represent a unique class of diterpene antibiotics, originating from the fungus Clitopilus scyphoides (formerly Pleurotus mutilus).[1] Their distinct mechanism of action, which confers a low propensity for cross-resistance with other antibiotic classes, has propelled their development for both veterinary and human medicine.[2][3] This technical guide provides a comprehensive overview of the pharmacology, toxicology, and key experimental methodologies associated with pleuromutilin (B8085454) compounds. It is designed to serve as a critical resource for professionals engaged in antimicrobial research and drug development. The guide details the molecular mechanism of action, antibacterial spectrum, pharmacokinetic/pharmacodynamic (PK/PD) profiles, and mechanisms of resistance. Furthermore, it outlines the toxicological profile, including common adverse effects and specific safety assessments. Detailed experimental protocols and structured data tables are provided to facilitate comparative analysis and support further research in this promising antibiotic class.

Pharmacology

Pleurothis compound and its semi-synthetic derivatives are potent inhibitors of bacterial protein synthesis.[4][5] Their unique binding site and mode of action differentiate them from other ribosome-targeting antibiotics, making them effective against a range of multidrug-resistant pathogens.[2]

Mechanism of Action

Pleuromutilins exert their bacteriostatic effect by binding to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.[4][6] This interaction occurs at a site distinct from other major antibiotic classes.[7]

The key interactions are:

  • Binding Pocket: The tricyclic this compound core binds to a hydrophobic pocket within Domain V of the 23S rRNA.[8] Key nucleotides involved in this interaction include A2503, U2504, G2505, U2506, C2452, and U2585.[8]

  • Inhibition of Peptidyl Transfer: By binding to the A- and P-sites of the PTC, pleuromutilins prevent the correct positioning of the transfer RNA (tRNA) molecules.[7][9] This sterically hinders the formation of peptide bonds, thereby halting protein elongation and inhibiting bacterial growth.[10]

  • Induced Fit: The binding of lefamulin (B1674695), a prominent pleurothis compound, induces a conformational change in the ribosome, which tightens the binding pocket around the drug molecule, enhancing its inhibitory activity.[1]

Pleuromutilin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) 23S_rRNA Domain V of 23S rRNA Inhibition Inhibition of Peptide Bond Formation PTC->Inhibition Pleurothis compound Pleurothis compound Compound Pleurothis compound->PTC Binds to tRNA tRNA tRNA->PTC Incorrect Positioning Protein_Synthesis_Halted Bacterial Protein Synthesis Halted Inhibition->Protein_Synthesis_Halted Pleuromutilin_Resistance_Mechanisms cluster_bacterium Bacterial Cell Pleurothis compound Pleurothis compound Ribosome 50S Ribosome Pleurothis compound->Ribosome Target EffluxPump AcrAB-TolC Efflux Pump Pleurothis compound->EffluxPump Substrate Reduced_Binding Reduced Drug Binding Ribosome->Reduced_Binding Leads to Drug_Expulsion Drug Expulsion EffluxPump->Drug_Expulsion Causes Target_Mutation Target Site Mutation (23S rRNA, L3 Protein) Target_Mutation->Ribosome Alters In_Vitro_Workflow Start Start: Test Compound & Bacterial Strain MIC_Test Broth Microdilution (MIC Assay) Start->MIC_Test Determine_MIC Determine MIC Value MIC_Test->Determine_MIC MBC_Test Plate from Clear Wells (MBC Assay) Determine_MIC->MBC_Test Use MIC wells Time_Kill Time-Kill Kinetic Assay Determine_MIC->Time_Kill Use MIC value Determine_MBC Determine MBC Value MBC_Test->Determine_MBC End End: In Vitro Activity Profile Determine_MBC->End Determine_Kill_Rate Determine Bactericidal/ Bacteriostatic Activity Time_Kill->Determine_Kill_Rate Determine_Kill_Rate->End Pleuromutilin_SAR Mutilin_Core Tricyclic this compound Core C14_Side_Chain C14 Side Chain (Glycolic Ester) Mutilin_Core->C14_Side_Chain Modification at Antibacterial_Activity Antibacterial Activity (Potency, Spectrum) C14_Side_Chain->Antibacterial_Activity Determines PK_Properties Pharmacokinetic Properties (ADME) C14_Side_Chain->PK_Properties Determines Thioether Thioether Group Thioether->C14_Side_Chain Key modification Basic_Group Basic Nitrogen Group Basic_Group->C14_Side_Chain Key modification

References

Mutilin as a Precursor for Semisynthetic Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with unique mechanisms of action. The pleuromutilin (B8085454) class of antibiotics, derived from the naturally occurring diterpene this compound, represents a significant advancement in this field. This compound itself possesses weak antibacterial properties, but its unique tricyclic core structure serves as an ideal scaffold for the semisynthesis of potent antibiotics. This technical guide provides an in-depth overview of this compound's role as a precursor, detailing the synthesis, mechanism of action, and biological activity of its key derivatives: tiamulin (B153960), valnemulin (B25052), and retapamulin (B1680546).

Pleurothis compound, the parent compound, is produced by fermentation of fungi such as Clitopilus passeckerianus (formerly Pleurotus mutilus).[1] Its derivatives are potent inhibitors of bacterial protein synthesis, a mechanism distinct from many other antibiotic classes, which contributes to their effectiveness against multidrug-resistant pathogens.[2][3] This guide presents quantitative data in structured tables, provides detailed experimental protocols for key synthetic and biological procedures, and utilizes visualizations to illustrate complex pathways and workflows.

Core Chemical Synthesis Pathways

The semisynthesis of pleurothis compound antibiotics primarily involves the chemical modification of the C14 hydroxyl group of the this compound core. This is typically achieved by introducing a side chain that enhances the compound's antibacterial efficacy, stability, and solubility.[1] The general strategy involves activating the C22 hydroxyl group of pleurothis compound, often through tosylation, followed by nucleophilic substitution with a sulfur-containing side chain.[1]

Synthesis of Tiamulin

Tiamulin is a widely used veterinary antibiotic. Its synthesis from pleurothis compound involves a two-step process: tosylation of the primary hydroxyl group followed by substitution with 2-(diethylamino)ethanethiol (B140849).

G pleurothis compound Pleurothis compound tosylated_pleurothis compound Pleurothis compound-22-O-tosylate pleurothis compound->tosylated_pleurothis compound Tosylation tosyl_chloride p-Toluenesulfonyl chloride (tosyl chloride) tosyl_chloride->tosylated_pleurothis compound base Base (e.g., Pyridine, NaOH) base->tosylated_pleurothis compound tiamulin Tiamulin tosylated_pleurothis compound->tiamulin Nucleophilic Substitution thiol 2-(Diethylamino)ethanethiol thiol->tiamulin

Figure 1: General synthetic workflow for Tiamulin from Pleurothis compound.
Synthesis of Valnemulin

Valnemulin, another important veterinary antibiotic, features a more complex side chain. Its synthesis involves the initial formation of a thioether linkage, followed by coupling with a protected D-valine derivative.

G pleurothis compound Pleurothis compound intermediate1 Pleurothis compound-thioether intermediate pleurothis compound->intermediate1 Thioether formation tosyl_chloride p-Toluenesulfonyl chloride tosyl_chloride->intermediate1 cysteamine Dimethylcysteamine hydrochloride cysteamine->intermediate1 valnemulin Valnemulin intermediate1->valnemulin Amide coupling & Deprotection d_valine Protected D-Valine derivative d_valine->valnemulin coupling Coupling Agent (e.g., Ethyl chloroformate) coupling->valnemulin

Figure 2: General synthetic workflow for Valnemulin from Pleurothis compound.
Synthesis of Retapamulin

Retapamulin is a topical antibiotic for human use. Its synthesis involves the reaction of pleurothis compound mesylate with a specific thiol.

G pleurothis compound Pleurothis compound pleuromutilin_mesylate Pleurothis compound mesylate pleurothis compound->pleuromutilin_mesylate Mesylation mesyl_chloride Methanesulfonyl chloride mesyl_chloride->pleuromutilin_mesylate base Base (e.g., Triethylamine) base->pleuromutilin_mesylate retapamulin Retapamulin pleuromutilin_mesylate->retapamulin Thiol substitution tropine_thiol Tropine (B42219) thiol tropine_thiol->retapamulin

Figure 3: General synthetic workflow for Retapamulin from Pleurothis compound.

Experimental Protocols

General Synthesis of Tiamulin

This protocol is a generalized procedure based on common synthetic routes.[4][5][6][7]

Step 1: Tosylation of Pleurothis compound

  • Dissolve pleurothis compound (1.0 eq) in a suitable solvent such as methyl isobutyl ketone.[5]

  • Add p-toluenesulfonyl chloride (1.0-1.3 eq) to the solution.[8]

  • Add an aqueous solution of a base, such as sodium hydroxide (B78521) (e.g., 40% solution), and stir the mixture at a controlled temperature (e.g., 60°C) for approximately 1-2 hours.[5]

  • After the reaction is complete, add water and separate the organic layer containing the pleurothis compound-22-O-tosylate.

Step 2: Synthesis of Tiamulin

  • To the methyl isobutyl ketone solution of pleurothis compound-22-O-tosylate (1.0 eq) from the previous step, add 2-(diethylamino)ethanethiol (1.0-1.4 eq).[7][8]

  • Add an aqueous solution of a base, such as potassium hydroxide (e.g., 15% solution), and stir the mixture at an elevated temperature (e.g., 50-60°C) for 60-70 minutes.[4][7]

  • Cool the reaction mixture to room temperature and separate the aqueous layer.

  • The organic layer containing tiamulin can be purified by washing with water, followed by acidification (e.g., with phosphoric acid to pH 6.7-7.0) to remove unreacted thiol, and then further washing.[9]

  • The solvent is then removed under reduced pressure to yield tiamulin.[5] A patent describes a total yield of 86.2%.[5]

General Synthesis of Valnemulin

The following is a generalized protocol for the synthesis of valnemulin.[10][11]

Step 1: Synthesis of Pleurothis compound-thioether intermediate

  • Pleurothis compound is first sulfonated with p-toluenesulfonyl chloride in the presence of a base.[11]

  • The resulting pleurothis compound sulfonate is then reacted with dimethylcysteamine hydrochloride under alkaline conditions to yield the pleurothis compound-thioether intermediate.[11]

Step 2: Preparation of Protected D-Valine

  • D-valine is reacted with a protecting group, for example, by reacting with methyl acetoacetate (B1235776) and potassium hydroxide.[11]

Step 3: Coupling and Deprotection

  • The carboxyl group of the protected D-valine is activated, for instance, with ethyl chloroformate in the presence of a base like N-methylmorpholine at a low temperature (-30 to -20°C).[10]

  • The activated D-valine derivative is then reacted with the pleurothis compound-thioether intermediate.[11]

  • The final step involves the removal of the protecting group under acidic conditions to yield valnemulin, which can be isolated as a salt (e.g., hydrochloride).[10] The product can be purified by reverse-phase extraction and freeze-drying.[11]

General Synthesis of Retapamulin

This protocol outlines the general synthesis of retapamulin.[12][13]

Step 1: Mesylation of Pleurothis compound

  • Pleurothis compound (1 eq) is dissolved in a solvent such as methyl isobutyl ketone.[13]

  • A base, typically triethylamine (B128534) (2.4 eq), is added to the solution.[12]

  • Methanesulfonyl chloride (1 eq) is then added, and the mixture is stirred at room temperature or slightly elevated temperature (e.g., 40°C) until the reaction is complete.[12][13]

Step 2: Synthesis of Retapamulin

  • To the pleurothis compound mesylate, tropine thiol (e.g., 15 g) is added in a suitable solvent like methyl isobutyl ketone (8 vol).[12]

  • A base such as triethylamine (2.4 eq) is added, and the mixture is stirred at around 40°C for several hours (e.g., 12 hours).[12]

  • The reaction mixture is then worked up by adding water and adjusting the pH with acid (e.g., 4N HCl to pH 8.5) and base (e.g., 4N NaOH to pH 12.5) in a series of extraction and washing steps.[12]

  • The final product is isolated by filtration and dried, with reported yields around 80% and purity of 99.8% as determined by HPLC.[12]

Mechanism of Action

Pleurothis compound and its derivatives inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][14] This binding site is unique and does not overlap completely with those of other ribosome-targeting antibiotics, which explains the lack of cross-resistance.[1]

The tricyclic this compound core binds to a hydrophobic pocket in the A-site of the PTC, primarily through hydrophobic interactions and van der Waals forces with nucleotides of the 23S rRNA, including A2503, U2504, G2505, and U2506.[1] The C14 side chain extends into the P-site, sterically hindering the correct positioning of the CCA-ends of tRNA molecules. This prevents peptide bond formation and ultimately halts protein synthesis.[14]

G cluster_ribosome Bacterial 50S Ribosomal Subunit ptc Peptidyl Transferase Center (PTC) a_site A-Site p_site P-Site protein_synthesis Protein Synthesis ptc->protein_synthesis Catalyzes pleurothis compound Pleurothis compound Derivative pleurothis compound->ptc Binds to trna tRNA pleurothis compound->trna inhibition Inhibition pleurothis compound->inhibition trna->a_site Incorrect positioning in trna->p_site Incorrect positioning in

Figure 4: Mechanism of action of pleurothis compound antibiotics.

Quantitative Data

In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC values for tiamulin, valnemulin, and retapamulin against various pathogenic bacteria.

Table 1: MIC Values (µg/mL) of Tiamulin against Various Bacterial Pathogens

Bacterial SpeciesMIC50MIC90MIC RangeReference(s)
Staphylococcus aureus0.51≤0.03 - >32[9][15]
Streptococcus pneumoniae0.120.25≤0.015 - 1[16]
Streptococcus pyogenes≤0.03≤0.03≤0.03 - 0.06[9]
Haemophilus influenzae120.12 - 4[16]
Mycoplasma hyopneumoniae--Very low MICs[17]
Brachyspira hyodysenteriae--Highly susceptible[17]

Table 2: MIC Values (µg/mL) of Valnemulin against Various Bacterial Pathogens

Bacterial SpeciesMIC50MIC90MIC RangeReference(s)
Staphylococcus aureus-0.12-[18]
Mycoplasma hyopneumoniae--Highly active[18]
Mycoplasma hyosynoviae--Highly active[18]

Table 3: MIC Values (µg/mL) of Retapamulin against Various Bacterial Pathogens

Bacterial SpeciesMIC50MIC90MIC RangeReference(s)
Staphylococcus aureus0.060.12≤0.015 - 128[9][19]
Streptococcus pyogenes≤0.03≤0.03≤0.03 - 0.06[9]
Streptococcus agalactiae0.030.06≤0.03 - 0.12[19]
Viridans group streptococci0.120.25≤0.03 - 0.5[19]
Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for tiamulin and valnemulin in target animal species.

Table 4: Pharmacokinetic Parameters of Tiamulin and Valnemulin

DrugSpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference(s)
TiamulinPigsIM101.320.183.6773.51[20]
TiamulinPigsOral1012-4--[6]
TiamulinChickensOral40--4.23-[19]
TiamulinGeeseOral60-<13.13 (single dose)-[16]
ValnemulinPigsOral10----[21]

Biological Testing Methodologies

In Vitro Susceptibility Testing

The determination of MIC values is performed according to standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[14][22][23][24][25]

Broth Microdilution Method (General Protocol)

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds. A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[14][25]

  • Inoculum Preparation: Grow the bacterial strain to be tested overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate the microtiter plates with the bacterial suspension. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[25]

In Vivo Efficacy Testing: Neutropenic Mouse Thigh Infection Model

The neutropenic mouse thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of new antibiotics.[1][2][4][10][26]

General Protocol

  • Induction of Neutropenia: Mice (e.g., female ICR mice) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.[10][26]

  • Infection: Mice are anesthetized and then infected with a clinical isolate of the target pathogen (e.g., Staphylococcus aureus) via intramuscular injection into the thigh. The inoculum is typically around 10^6 - 10^7 CFU/mL.[10][26]

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the test compound is initiated. The antibiotic can be administered via various routes (e.g., subcutaneous, oral) at different dosing regimens.[26]

  • Assessment of Efficacy: At various time points, including at the start and end of therapy (e.g., 24 hours post-infection), mice are euthanized. The infected thigh muscle is aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh or CFU/gram of tissue).[1][26] The efficacy of the treatment is determined by the reduction in bacterial load compared to untreated control animals.[26]

Conclusion

This compound has proven to be an exceptionally valuable precursor for the development of a new class of antibiotics. The semisynthetic derivatives, tiamulin, valnemulin, and retapamulin, have established roles in veterinary and human medicine, demonstrating potent activity against a range of clinically important pathogens. Their unique mechanism of action provides a crucial advantage in an era of widespread antibiotic resistance. The detailed synthetic pathways, quantitative biological data, and standardized testing methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals. Continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation pleurothis compound antibiotics with enhanced properties to combat the ongoing challenge of infectious diseases.

References

The Tricyclic Core of Pleuromutilins: A Technical Guide to its Structure, Biosynthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleuromutilin (B8085454) and its derivatives represent a vital class of antibiotics targeting bacterial protein synthesis. Their unique mode of action, centered on the rigid tricyclic diterpene core, offers a promising avenue for combating antimicrobial resistance. This technical guide provides an in-depth exploration of the pleurothis compound core, detailing its fundamental structure, biosynthetic pathway, mechanism of interaction with the bacterial ribosome, and key structure-activity relationships. Furthermore, this guide furnishes detailed protocols for essential experimental techniques used in the study of these compounds, including ribosome binding assays, in vitro transcription/translation assays, and antibacterial susceptibility testing. All quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in the field of drug discovery and development.

Introduction to the Pleurothis compound Core

Pleurothis compound is a naturally occurring antibiotic first isolated from the fungi Omphalina mutila and Clitopilus passeckerianus in 1951.[1] It is a diterpene compound characterized by a unique and rigid tricyclic carbon skeleton, often referred to as the this compound core.[2] This core structure is a "propellane-like" fusion of a five-membered, a six-membered, and an eight-membered ring, and possesses eight stereogenic centers.[2][3] The chemical formula for pleurothis compound is C22H34O5, and it has a molecular weight of approximately 378.50 g/mol .[4]

The antibacterial activity of pleuromutilins stems from their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][5] The unique mechanism of action minimizes the likelihood of cross-resistance with other classes of ribosome-targeting antibiotics.[6] While the core itself is crucial for binding, the majority of clinically approved pleurothis compound derivatives, such as lefamulin, retapamulin, valnemulin, and tiamulin, feature modifications at the C14 side chain to enhance their potency and pharmacokinetic properties.[1][7]

Physicochemical Properties of Pleurothis compound

A summary of the key physicochemical properties of the parent compound, pleurothis compound, is provided in Table 1.

PropertyValueReference
Molecular Formula C22H34O5[4][8][9]
Molecular Weight 378.5 g/mol [4][8][9]
IUPAC Name [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate[8][10]
CAS Number 125-65-5[4][8][9]
Appearance White to beige powder[4]
Melting Point 170-171 °C[4]
Solubility Soluble in DMSO, Ethanol, Methanol, DMF[4][10]

Biosynthesis of the Pleurothis compound Tricyclic Core

The biosynthesis of the pleurothis compound tricyclic core is a complex enzymatic process originating from the mevalonate (B85504) pathway in fungi.[4] The key precursor is geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic 5-6-8 tricyclic ring system is a pivotal step, catalyzed by a bifunctional diterpene synthase.[1][4] The biosynthetic pathway involves a series of enzymatic reactions, including cyclization, hydroxylation, oxidation, and acetylation. The core set of genes responsible for this pathway have been identified and are often found clustered together in the fungal genome.[1][11]

The key enzymes and their roles in the biosynthesis of the pleurothis compound core are outlined below:

  • Geranylgeranyl diphosphate (B83284) synthase (Pl-ggs): Synthesizes the C20 precursor, geranylgeranyl diphosphate (GGPP).[1]

  • Diterpene cyclase (Pl-cyc): A bifunctional enzyme that catalyzes the cyclization of GGPP into the tricyclic intermediate, prethis compound.[1][4]

  • Cytochrome P450 monooxygenases (Pl-p450-1, Pl-p450-2, Pl-p450-3): These enzymes are responsible for the hydroxylation of the this compound core at specific positions. Pl-p450-1 and Pl-p450-2 hydroxylate at C-11 and C-3, respectively.[1][4]

  • Short-chain dehydrogenase/reductase (Pl-sdr): This enzyme oxidizes the 3-hydroxy group to a ketone, forming the this compound core.[1][4]

  • Acetyltransferase (Pl-atf): Catalyzes the transfer of an acetyl group to the 14-hydroxyl group of this compound.[1][4]

Pleurothis compound Biosynthesis Biosynthetic Pathway of the Pleurothis compound Core GGPP Geranylgeranyl Pyrophosphate (GGPP) Prethis compound Prethis compound GGPP->Prethis compound Pl-cyc Intermediate1 11-hydroxy-prethis compound Prethis compound->Intermediate1 Pl-p450-1 Intermediate2 3,11-dihydroxy-prethis compound Intermediate1->Intermediate2 Pl-p450-2 This compound This compound Intermediate2->this compound Pl-sdr Pleurothis compound Pleurothis compound This compound->Pleurothis compound Pl-atf, Pl-p450-3

Caption: Biosynthesis of the pleurothis compound core.

Mechanism of Action: Targeting the Bacterial Ribosome

The antibacterial efficacy of pleuromutilins is derived from their ability to inhibit protein synthesis in bacteria.[6] They achieve this by binding to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.[4][5] This binding site is highly conserved among bacteria, which contributes to the broad spectrum of activity against many Gram-positive pathogens.[6]

The tricyclic this compound core plays a crucial role in this interaction, anchoring the molecule within a hydrophobic pocket of the 23S rRNA.[12] Specifically, the core interacts with nucleotides in domain V of the 23S rRNA, including A2503, U2504, G2505, U2506, C2452, and U2585.[8] The C14 side chain extends into the A- and P-sites of the PTC, thereby sterically hindering the correct positioning of tRNA molecules and preventing peptide bond formation.[8][13] This "induced-fit" mechanism tightens the binding of the antibiotic to the ribosome.[8]

Pleurothis compound Mechanism of Action Mechanism of Action of Pleuromutilins cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) A_site A-site P_site P-site Pleurothis compound Pleurothis compound Derivative Pleurothis compound->PTC Binds to PeptideBond Peptide Bond Formation Pleurothis compound->PeptideBond Inhibits tRNA Aminoacyl-tRNA tRNA->A_site Enters tRNA->PeptideBond

Caption: Pleurothis compound's inhibitory action on the ribosome.

Structure-Activity Relationships of the Tricyclic Core

While modifications to the C14 side chain have been extensively explored to improve the antibacterial activity and pharmacokinetic properties of pleuromutilins, the tricyclic core itself possesses structural features that are critical for its biological function.[14] Structure-activity relationship (SAR) studies have revealed that certain functionalities on the this compound core are essential for its interaction with the ribosome.[3][15]

Key SAR findings for the pleurothis compound core include:

  • C3-keto group: The carbonyl group in the five-membered ring is essential for antibacterial activity.[3][16]

  • C11-hydroxyl group: The hydroxyl group at position C11 is also critical for activity.[3][16]

  • C12-vinyl group: Hydrogenation of the vinyl group at C12 does not lead to a loss of activity.[3]

  • C14-hydroxyl group: The free hydroxyl group at C14 results in an inactive compound; esterification at this position is necessary for antibacterial efficacy.[3]

  • Core Modifications: Modifications to the tricyclic ring system itself generally do not significantly improve antibacterial activity.[14]

Chemical Synthesis of the this compound Core

The complex, densely functionalized tricyclic structure of the this compound core presents a significant challenge for total chemical synthesis.[6] Nevertheless, several synthetic strategies have been developed to construct this intricate framework.[17] These approaches are crucial for accessing novel analogs with modifications to the core that are not possible through semi-synthesis from the natural product.[18]

Key strategies employed in the synthesis of the this compound core include:

  • Ring-closing metathesis: Used to form the eight-membered ring.

  • Radical cyclizations: To construct the perhydroindanone motif.[17]

  • Oxidative ring-expansion: To create the cyclooctane (B165968) fragment.[17]

  • SmI2-mediated cyclization: To establish the eight-membered ring with high stereoselectivity.[19][20]

Quantitative Antibacterial Activity Data

The antibacterial potency of pleurothis compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A selection of MIC values for pleurothis compound and some of its derivatives are presented in Table 2. Binding affinities to the ribosome, expressed as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), are also crucial for understanding their potency. This data is summarized in Table 3.

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Pleurothis compound Derivatives (μg/mL)

CompoundS. aureus (MSSA)S. aureus (MRSA)S. epidermidis (MRSE)E. coliReference
Pleurothis compound-0.5 - 8->16[21]
Tiamulin1 - 160.5 - 8->16[21]
Valnemulin0.031 - 0.250.031 - 0.25--[22]
Retapamulin-----
Lefamulin-----
Compound 5010.5->32[21]
Compound 6221->32[21]
Compound 6421->32[21]
Compound 1<0.0625<0.0625--[15]
Compound 1100.031-0.0630.031-0.063--
Derivative PDP0.008-0.0160.008-0.0630.008≥16[22]
Compound 12c-0.25--
Compound 19c-0.25--
Compound 22c-0.25--
Compound 15a0.0625-40.0625-40.0625-4-
Compound 15b0.0625-40.0625-40.0625-4-
Compound 15o0.0625-40.0625-40.0625-4-

Table 3: Ribosome Binding Affinities of Selected Pleurothis compound Derivatives

CompoundTargetAssay TypeValueUnitReference
RetapamulinE. coli RibosomesFluorescence PolarizationIC50 = 26.1 ± 3.6nM
TiamulinE. coli RibosomesFluorescence PolarizationIC50 = 148.8 ± 23.9nM
RetapamulinE. coli RibosomesRadioligand DisplacementKd ≈ 3nM
RetapamulinS. aureus RibosomesRadioligand DisplacementKd ≈ 3nM
LefamulinE. coli transcription/translationIn vitro assayIC50 = 0.51μM[8]
LefamulinS. aureus transcription/translationIn vitro assayIC50 = 0.31μM[8]
Compound 5050S RibosomeSurface Plasmon ResonanceKD = 2.32 x 10⁻⁸M[21]
Compound 5150S RibosomeSurface Plasmon ResonanceKD = 5.10 x 10⁻⁵M[21]
Compound 5350S RibosomeSurface Plasmon ResonanceKD = 3.45 x 10⁻⁶M[21]
Compound 6250S RibosomeSurface Plasmon ResonanceKD = 4.87 x 10⁻⁵M[21]
Compound 6350S RibosomeSurface Plasmon ResonanceKD = 2.76 x 10⁻⁶M[21]
Compound 6450S RibosomeSurface Plasmon ResonanceKD = 3.14 x 10⁻⁸M[21]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of pleuromutilins are provided below.

Isolation of Bacterial 70S Ribosomes

This protocol describes the purification of 70S ribosomes from E. coli for use in binding and functional assays.

Ribosome Isolation Workflow Workflow for Bacterial 70S Ribosome Isolation Start Bacterial Cell Culture (e.g., E. coli) Harvest Harvest Cells (Centrifugation) Start->Harvest Lyse Cell Lysis (e.g., French Press) Harvest->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify Pellet Pellet Ribosomes (Ultracentrifugation through sucrose (B13894) cushion) Clarify->Pellet Resuspend Resuspend Ribosome Pellet Pellet->Resuspend Purify Purify 70S Ribosomes (Sucrose Gradient Centrifugation) Resuspend->Purify Collect Collect 70S Fractions Purify->Collect Concentrate Concentrate and Store (-80°C) Collect->Concentrate End Purified 70S Ribosomes Concentrate->End

Caption: Workflow for bacterial 70S ribosome isolation.

Materials:

  • Bacterial strain (e.g., E. coli)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 150 mM KCl, 30 mM NH₄Cl, protease inhibitors)

  • Lysozyme and DNase I

  • Sucrose solutions (e.g., 10% and 40% in buffer)

  • High-speed and ultra-centrifuges

  • Gradient maker and fraction collector

Procedure:

  • Cell Culture and Harvest: Grow bacterial cells to mid-log phase. Harvest cells by centrifugation and wash the cell pellet.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer. Lyse the cells using a French press or sonication. Add DNase I to reduce viscosity.

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 30,000 x g) to remove cell debris.

  • Ribosome Pelleting: Layer the clarified lysate over a sucrose cushion and centrifuge at high speed (e.g., 100,000 x g) to pellet the ribosomes.

  • Ribosome Resuspension: Gently resuspend the ribosome pellet in a suitable buffer.

  • Sucrose Gradient Centrifugation: Layer the resuspended ribosomes onto a linear sucrose gradient (e.g., 10-40%). Centrifuge at high speed for several hours to separate ribosomal subunits and 70S ribosomes.

  • Fraction Collection: Fractionate the gradient and monitor the absorbance at 260 nm to identify the 70S ribosome peak.

  • Concentration and Storage: Pool the fractions containing 70S ribosomes, pellet them by ultracentrifugation, and resuspend in a storage buffer. Store at -80°C.

Ribosome Binding Assay: Fluorescence Polarization

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ribosome.

Materials:

  • Purified 70S ribosomes

  • Fluorescently labeled pleurothis compound derivative (tracer)

  • Test compounds (pleurothis compound derivatives)

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20)

  • 96-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup: In a 96-well black plate, add a fixed concentration of the fluorescently labeled tracer and purified 70S ribosomes to the binding buffer.

  • Addition of Competitor: Add serial dilutions of the unlabeled test compound to the wells. Include controls with no competitor (maximum binding) and no ribosomes (minimum binding).

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Coupled Transcription/Translation Assay

This assay assesses the inhibitory effect of pleurothis compound derivatives on bacterial protein synthesis in a cell-free system.

Materials:

  • E. coli S30 extract

  • DNA template (e.g., plasmid encoding a reporter gene like luciferase)

  • Amino acid mixture

  • Energy source (ATP, GTP) and regenerating system

  • Test compounds (pleurothis compound derivatives)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Reaction Setup: In a microplate, combine the E. coli S30 extract, DNA template, amino acid mixture, and energy source.

  • Addition of Inhibitor: Add serial dilutions of the pleurothis compound derivative to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reactions at 37°C to allow for transcription and translation to occur.

  • Measurement of Reporter Activity: Add the luciferase assay reagent and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of protein synthesis for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.

Antibacterial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium according to CLSI guidelines.

Broth Microdilution Workflow Workflow for Broth Microdilution MIC Testing Start Prepare Serial Dilutions of Antibiotic in Broth Inoculate Inoculate Microplate Wells Start->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Read Results Visually or with a Plate Reader Incubate->Read Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read->Determine_MIC End MIC Value Determine_MIC->End

Caption: Workflow for broth microdilution MIC testing.

Materials:

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Pleurothis compound derivative stock solution

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the pleurothis compound derivative in CAMHB in the wells of a 96-well plate.

  • Prepare Bacterial Inoculum: Grow the bacterial strain to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the Microplate: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the microplate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Conclusion

The tricyclic core of pleuromutilins is a remarkable natural product scaffold that has given rise to a clinically important class of antibiotics. Its unique three-dimensional structure is intricately linked to its mechanism of action, which involves the precise targeting of the bacterial ribosome's peptidyl transferase center. A thorough understanding of the biosynthesis of this core, its interactions with the ribosomal target, and the structure-activity relationships that govern its potency is paramount for the rational design of new and improved pleurothis compound derivatives. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the fascinating biology and chemistry of these compounds and to contribute to the ongoing fight against antimicrobial resistance. The continued investigation of the pleurothis compound core holds significant promise for the development of next-generation antibiotics with novel mechanisms of action.

References

Mutilin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutilin is a tricyclic diterpenoid antibiotic that forms the core chemical scaffold of the pleurothis compound (B8085454) class of antibiotics.[1] These antibiotics are potent inhibitors of bacterial protein synthesis, binding to the peptidyl transferase center of the 50S ribosomal subunit.[2] This unique mechanism of action results in a low propensity for cross-resistance with other antibiotic classes, making pleurothis compound and its derivatives valuable assets in the fight against antimicrobial resistance.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailing the producing organisms and outlining the methodologies for its isolation and purification.

Natural Sources of this compound

This compound is a secondary metabolite produced by several species of basidiomycete fungi, primarily belonging to the genus Clitopilus (formerly classified under Pleurotus).[3][4] The primary producing organisms that have been identified are:

  • Clitopilus passeckerianus (formerly Pleurotus passeckerianus)[3]

  • Omphalina mutila (formerly Pleurotus mutilus)[5]

  • Clitopilus scyphoides [5]

  • Drosophila subatrata [5]

  • Other Clitopilus species [5]

Among these, Clitopilus passeckerianus is the most well-documented and commercially utilized species for the production of pleurothis compound, the direct precursor to many semi-synthetic derivatives used in veterinary and human medicine.[3]

Biosynthesis of this compound and Pleurothis compound

The biosynthesis of this compound begins with the precursor geranylgeranyl pyrophosphate (GGPP), which is cyclized to form the characteristic 5-6-8 tricyclic ring structure of the this compound core.[5] A series of enzymatic modifications, including hydroxylations, oxidation, and acetylation, then lead to the formation of pleurothis compound. The key enzymes and intermediates in this pathway have been identified through studies of the pleurothis compound biosynthetic gene cluster in C. passeckerianus.[6]

Pleurothis compound Biosynthetic Pathway

The following diagram illustrates the key steps in the conversion of GGPP to pleurothis compound.

Biosynthetic_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Prethis compound Prethis compound GGPP->Prethis compound Pl-cyc Intermediate3 11-hydroxy-prethis compound Prethis compound->Intermediate3 Pl-p450-1 Intermediate4 3,11-dihydroxy-prethis compound Intermediate3->Intermediate4 Pl-p450-2 This compound This compound Intermediate4->this compound Pl-sdr Acetylthis compound 14-O-acetylthis compound This compound->Acetylthis compound Pl-atf Pleurothis compound Pleurothis compound Acetylthis compound->Pleurothis compound Pl-p450-3

Caption: Biosynthetic pathway of pleurothis compound from GGPP.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of a high-yielding strain of Clitopilus passeckerianus. Optimization of the fermentation medium and conditions is critical for maximizing the yield of the target compound.

Fermentation Media

Several media formulations have been developed to support the growth of C. passeckerianus and the production of pleurothis compound. The composition of these media can significantly impact the final titer.

Table 1: Fermentation Media for Clitopilus passeckerianus
Medium Type Component Concentration (g/L)
Seed Medium (PVS) Rape Seed Oil8
Spray Dried Corn Liquor35
Glucose15
Calcium Carbonate5
Production Medium (CGC) Glucose50
Spray Dried Corn Steep Liquor5
Calcium Carbonate2
Locally Formulated Medium (LFM) - Optimized Cassava Starch21.0
Soybean Meal7.5
Baker's Yeast5.0
KH2PO42.0
CaCO32.7
MgSO4·7H2ONot specified
Fermentation Parameters

While specific optimal parameters can vary between strains and fermenter setups, general conditions for fungal fermentations can be applied and optimized. Key parameters to control include:

  • Temperature: Typically maintained between 25-30°C.

  • pH: Often controlled in the range of 5.0-6.5.

  • Aeration: Adequate oxygen supply is crucial for the growth of the aerobic fungus and for the activity of the P450 enzymes in the biosynthetic pathway.

  • Agitation: Provides mixing to ensure uniform distribution of nutrients and oxygen.

Isolation and Purification of this compound

Following fermentation, this compound and its derivatives are extracted from the fermentation broth and purified through a series of chromatographic steps.

Extraction

The first step in the isolation process is the extraction of the active compounds from the fermentation broth, which includes both the culture filtrate and the mycelial mass.

Experimental Protocol: General Extraction Procedure

  • Homogenization: The entire fermentation broth (culture medium and mycelium) is homogenized to release intracellular metabolites.

  • Solvent Extraction: An organic solvent, such as ethyl acetate (B1210297) or chloroform, is added to the homogenized broth. The mixture is agitated vigorously to facilitate the transfer of the nonpolar this compound into the organic phase.

  • Phase Separation: The mixture is allowed to separate, or is centrifuged, to yield a distinct aqueous phase and an organic phase containing the crude extract.

  • Concentration: The organic phase is collected, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.

Purification

The crude extract is a complex mixture of various metabolites, lipids, and other cellular components. Chromatographic techniques are employed for the purification of this compound.

Experimental Protocol: General Purification Scheme

  • Silica (B1680970) Gel Column Chromatography (Initial Purification):

    • The crude extract is dissolved in a minimal amount of a nonpolar solvent and loaded onto a silica gel column.

    • The column is eluted with a gradient of increasing polarity, typically using a solvent system such as hexane-ethyl acetate or dichloromethane-methanol.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • The partially purified fractions from the silica gel column are pooled, concentrated, and further purified by preparative HPLC.

    • A reversed-phase column (e.g., C18) is commonly used.

    • The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

    • The fraction corresponding to the this compound peak is collected.

  • Crystallization:

    • The solvent from the pure fraction is evaporated, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain highly pure crystalline this compound.

Isolation and Purification Workflow

The following diagram outlines a general workflow for the isolation and purification of this compound from a fungal fermentation culture.

Isolation_Workflow Fermentation Fungal Fermentation (Clitopilus passeckerianus) Homogenization Homogenization of Fermentation Broth Fermentation->Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate) Homogenization->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel HPLC Preparative HPLC (Reversed-Phase) Silica_Gel->HPLC Crystallization Crystallization HPLC->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: General workflow for this compound isolation and purification.

Quantitative Data

The yield of this compound and its derivatives can vary significantly depending on the fungal strain, fermentation conditions, and the efficiency of the extraction and purification processes.

Table 2: Pleurothis compound Yields from Clitopilus passeckerianus
Strain/Condition Reported Yield/Improvement
Mutant Cp 76 (NTG mutagenesis)89.36% higher yield than the parent strain.
Mutant Cp 76 in optimized LFM (2.6 L fermentor)67.40% increase in yield compared to the original medium.
Metabolically engineered strain (overexpression of ple-ggpps and ple-cyc)Titer of 6.9 g/L (50% increase).
Heterologous expression in Aspergillus oryzae2106% increase in production compared to C. passeckerianus.

Conclusion

This compound, a key precursor for a vital class of antibiotics, is naturally produced by fungi of the genus Clitopilus. The isolation of this compound involves a multi-step process of fermentation, extraction, and chromatographic purification. Significant improvements in yield have been achieved through strain mutagenesis, optimization of fermentation media, and metabolic engineering approaches. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents. Continued research into the optimization of production and purification processes will be crucial for ensuring a sustainable supply of this important antibiotic scaffold.

References

Mutilin Analogues: A Technical Guide to Their Antibacterial Spectrum and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mutilin analogues, a class of antibiotics with a unique mechanism of action and a significant antibacterial spectrum, particularly against resistant Gram-positive pathogens. This document details their mechanism of action, structure-activity relationships, and the antibacterial profiles of key analogues, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction to this compound and its Analogues

Pleurothis compound (B8085454) is a naturally occurring diterpenoid antibiotic produced by the fungus Pleurotus mutilus.[1] Its unique tricyclic core structure has been the foundation for the semi-synthesis of a range of analogues with improved pharmacokinetic and pharmacodynamic properties.[1][2] These analogues, collectively known as the pleuromutilins, have found applications in both veterinary and human medicine.[1][3] Notable examples include tiamulin (B153960) and valnemulin (B25052), which are used in veterinary medicine, and retapamulin (B1680546) and lefamulin, which are approved for human use.[3][4]

The primary appeal of pleurothis compound antibiotics lies in their distinct mechanism of action, which differentiates them from other major antibiotic classes.[5] This novelty results in a low potential for cross-resistance with other protein synthesis inhibitors like macrolides, lincosamides, and streptogramins.[1]

Mechanism of Action

Pleurothis compound and its analogues are potent inhibitors of bacterial protein synthesis.[3][6] They exert their antibacterial effect by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[1][7] This binding event obstructs the correct positioning of the CCA ends of transfer RNAs (tRNAs) in the A- and P-sites, thereby inhibiting the formation of peptide bonds and halting protein elongation.[1] The unique binding site and mode of action contribute to the low frequency of resistance development.[1]

dot

cluster_ribosome Bacterial Ribosome (50S Subunit) 50S_Subunit 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) 50S_Subunit->PTC A_Site A-Site PTC->A_Site P_Site P-Site PTC->P_Site Inhibition Inhibition PTC->Inhibition Protein_Synthesis Peptide Bond Formation (Protein Elongation) A_Site->Protein_Synthesis P_Site->Protein_Synthesis Mutilin_Analogue This compound Analogue Mutilin_Analogue->PTC Binds to tRNA aminoacyl-tRNA tRNA->A_Site Binds to Inhibition->Protein_Synthesis

Mechanism of action of this compound analogues.

Antibacterial Spectrum

Pleuromutilins exhibit potent activity primarily against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][8] Their spectrum also extends to fastidious Gram-negative bacteria, mycoplasmas, and some intracellular pathogens.[1][8] However, they generally show limited activity against Enterobacteriaceae and non-fermenting Gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter baumannii.[1]

Quantitative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for key this compound analogues against a range of clinically relevant bacterial species. MIC values are presented in µg/mL.

Table 1: In Vitro Activity of Lefamulin against Common Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae0.060.12
Haemophilus influenzae0.51
Mycoplasma pneumoniae≤0.008≤0.008
Legionella pneumophila0.060.12
Chlamydophila pneumoniae0.0080.008
Staphylococcus aureus (MSSA)0.060.12
Staphylococcus aureus (MRSA)0.120.25
Enterococcus faecium (VRE)0.120.5

Data compiled from literature.[7]

Table 2: Comparative In Vitro Activity of Various this compound Analogues against Gram-Positive Bacteria

OrganismTiamulinValnemulinRetapamulinLefamulinCompound 15a[9]
S. aureus (MSSA)0.12-10.06-0.5≤0.03-0.120.06-0.120.125
S. aureus (MRSA)0.25-20.12-1≤0.03-0.250.12-0.250.25
Streptococcus pyogenes0.06-0.5≤0.03-0.25≤0.03≤0.03-0.06-
Enterococcus faecalis>64>648->644->644
Enterococcus faecium---0.12-0.50.0625

Data represents a range of reported MIC values from various studies.[1][7][9]

Structure-Activity Relationship (SAR)

The antibacterial potency of this compound analogues is significantly influenced by modifications at the C14 side chain of the this compound core.[10][11]

  • Essential Moieties : The carbonyl group in the five-membered ring and the hydroxyl group at C11 are crucial for antibacterial activity.[11]

  • C14 Side Chain : Chemical modifications at the C14 position offer the most significant opportunities for enhancing activity and improving solubility.[11] The introduction of a thioether group in the side chain, particularly in combination with a basic group, has been shown to dramatically enhance antibacterial activity.[4][10][12] For instance, this compound esters of substituted thioglycolic acids exhibit superior MIC values.[11]

  • Inactive Derivatives : this compound itself, and other compounds with a free hydroxyl group at C14, are generally inactive.[2][11]

dot

cluster_modifications Key Structural Modifications Mutilin_Core This compound Core Structure C14_Side_Chain C14 Side Chain Modification Mutilin_Core->C14_Side_Chain C11_Hydroxyl C11 Hydroxyl Group (Essential) Mutilin_Core->C11_Hydroxyl Carbonyl_Group Five-membered Ring Carbonyl (Essential) Mutilin_Core->Carbonyl_Group Antibacterial_Activity Enhanced Antibacterial Activity C14_Side_Chain->Antibacterial_Activity Solubility Improved Solubility C14_Side_Chain->Solubility

Key structure-activity relationships of this compound analogues.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[13][14][15][16]

Materials:

  • This compound analogue stock solution

  • Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB) for some organisms[13][15]

  • Sterile 96-well microtiter plates[4]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[15][16]

  • Spectrophotometer or densitometer[15]

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of two-fold serial dilutions of the this compound analogue in MHB directly in the 96-well microtiter plate.[16] The final volume in each well should be 50 µL.

    • Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).[13]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.[15]

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.[14]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[13]

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[15]

dot

Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Analogue in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.
In Vivo Efficacy Assessment in a Murine Systemic Infection Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of a this compound analogue.[9][17][18]

Materials:

  • Test this compound analogue and vehicle control

  • Pathogenic bacterial strain (e.g., MRSA)

  • Mice (specific strain, age, and sex)

  • Neutropenic agents (e.g., cyclophosphamide), if required

  • Syringes and needles for infection and treatment administration

Procedure:

  • Induction of Neutropenia (if applicable):

    • Administer a neutropenic agent to the mice for a specified number of days prior to infection to render them immunocompromised.

  • Infection:

    • Prepare a bacterial suspension of the desired concentration in a suitable medium (e.g., saline or broth).

    • Infect the mice via a relevant route (e.g., intraperitoneal or intravenous injection) with a lethal or sublethal dose of the pathogen.

  • Treatment:

    • At a specified time post-infection, administer the this compound analogue at various dose levels via the desired route (e.g., oral gavage, subcutaneous, or intravenous injection).

    • A control group should receive the vehicle only. A positive control group treated with a known effective antibiotic (e.g., valnemulin or tiamulin) is also recommended.[9][19]

  • Monitoring and Endpoint:

    • Monitor the mice for a defined period (e.g., 7 days) for survival.

    • Alternatively, at a specific time point post-treatment, mice can be euthanized, and target organs (e.g., kidneys, liver, lungs) harvested to determine the bacterial load (CFU/gram of tissue).[17]

  • Data Analysis:

    • Calculate the survival rate for each treatment group. The 50% effective dose (ED50) can be determined.[18]

    • For bacterial load studies, compare the log10 CFU reduction between treated and control groups.[19]

Resistance Mechanisms

While resistance to pleuromutilins is generally low, mechanisms have been identified.[1] The primary mechanism of resistance involves mutations in the ribosomal protein L3 or in the 23S rRNA, which can alter the drug's binding site.[1] Efflux pumps can also contribute to reduced susceptibility in some bacteria. More recently, resistance mediated by ATP-binding cassette F (ABC-F) proteins, which protect the ribosome from antibiotic binding, has been described.[20][21]

Conclusion

This compound analogues represent a valuable class of antibiotics with a unique mechanism of action that makes them effective against a range of clinically important pathogens, including those resistant to other antibiotic classes. Their potent activity against Gram-positive bacteria, coupled with a low propensity for resistance development, underscores their importance in the current landscape of antimicrobial drug discovery. Continued research into novel derivatives with optimized antibacterial spectra and pharmacokinetic profiles holds significant promise for addressing the ongoing challenge of antimicrobial resistance.

References

An In-depth Technical Guide to In Silico Modeling of Mutilin-Ribosome Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to investigate the interaction between mutilin antibiotics and the bacterial ribosome. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to understand and apply these in silico techniques. This guide delves into the mechanism of action of this compound derivatives, details the computational and experimental protocols for studying their ribosomal interactions, presents quantitative binding data, and visualizes key pathways and workflows.

Introduction to this compound Antibiotics and their Ribosomal Target

Pleurothis compound (B8085454) and its derivatives are a potent class of antibiotics that combat bacterial infections by inhibiting protein synthesis.[1] Their primary target is the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[1][2] By binding to this crucial site, they interfere with the proper positioning of transfer RNA (tRNA) molecules, thereby preventing the formation of peptide bonds, a critical step in protein synthesis.[2][3] This unique mechanism of action contributes to a low probability of cross-resistance with other antibiotic classes.[3]

The tricyclic core of this compound compounds establishes hydrophobic interactions and van der Waals forces with nucleotides in domain V of the 23S rRNA, including A2503, U2504, G2505, U2506, C2452, and U2585.[3] This interaction can induce a conformational change in the ribosome, tightening the binding pocket around the drug molecule in an "induced-fit" mechanism.[3]

Quantitative Data on this compound-Ribosome Interactions

The affinity and efficacy of this compound derivatives can be quantified through various experimental and computational methods. The following tables summarize key quantitative data, including binding affinities (Kd), half-maximal inhibitory concentrations (IC50), and minimum inhibitory concentrations (MIC).

CompoundBinding Affinity (Kd)MethodOrganismReference
Retapamulin~3 nMNot SpecifiedE. coli[4]
CompoundIC50AssayOrganismReference
LefamulinLower than BC-3205 and tiamulinIn vitro transcription-translation cell-free systemS. aureus[5]
BC-3205Higher than lefamulinIn vitro transcription-translation cell-free systemS. aureus[5]
TiamulinHigher than lefamulinIn vitro transcription-translation cell-free systemS. aureus[5]
CompoundMinimum Inhibitory Concentration (MIC)OrganismReference
Pleurothis compound Derivative (with piperazinyl urea (B33335) linkage)0.125 µg/mLMethicillin-resistant Staphylococcus aureus (MRSA)[6]
Pleurothis compound Derivative 25 (with amide side chain)0.5 µg/mLMethicillin-resistant Staphylococcus aureus (MRSA)[7]
Pleurothis compound Derivative 14 (with thiazole)0.0625 µg/mLMethicillin-resistant Staphylococcus aureus (MRSA)[8]
Tiamulin0.25 µg/mLMethicillin-resistant Staphylococcus aureus (MRSA)[8]
CompoundBinding Free Energy (ΔGb)MethodTargetReference
Pleurothis compound Derivative 25 (with amide side chain)-8.99 kcal/molMolecular Docking50S ribosomal subunit[7]
Pleurothis compound Derivative 14 (with thiazole)-9.63 kcal/molMolecular Docking50S ribosomal subunit[8]

Methodologies for In Silico Modeling

The study of this compound-ribosome interactions heavily relies on computational techniques such as molecular docking and molecular dynamics simulations. These methods provide insights into the binding modes, interaction energies, and dynamic behavior of the complex.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in identifying key interactions and estimating the binding affinity.

Experimental Protocol for Molecular Docking:

  • Target Preparation:

    • Obtain the 3D structure of the bacterial 50S ribosomal subunit from the Protein Data Bank (PDB). For instance, the crystal structure of the Staphylococcus aureus 50S subunit can be used.[9][10]

    • Prepare the ribosomal structure using software like Maestro's Protein Preparation Wizard. This involves adding hydrogens, assigning bond orders, and minimizing the structure to relieve steric clashes.[11]

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative.

    • Prepare the ligand using tools like the LigPrep module in Maestro, which generates various tautomers, and ionization states, and performs energy minimization.[11]

  • Docking Simulation:

    • Define the binding site on the ribosome, typically centered around the known pleurothis compound binding pocket within the PTC.

    • Perform docking using programs such as Glide, AutoDock Vina, or DOCK 6.[10][11] These programs employ scoring functions to rank the different binding poses. Both standard precision (SP) and extra precision (XP) docking protocols can be utilized.[11]

  • Analysis of Results:

    • Analyze the docking poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the this compound derivative and ribosomal residues.

    • Calculate the binding free energies using methods like Prime MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate the binding affinity.[11]

MD simulations provide a dynamic view of the this compound-ribosome complex, allowing for the study of conformational changes and the stability of interactions over time.

Experimental Protocol for Molecular Dynamics Simulations:

  • System Setup:

    • Start with the best-docked pose of the this compound-ribosome complex obtained from molecular docking.

    • Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a force field suitable for both proteins and nucleic acids, such as AMBER or CHARMM.

    • Perform an initial energy minimization of the system to remove any bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to capture the relevant biological motions.[12]

  • Trajectory Analysis:

    • Analyze the simulation trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of atomic positions, and the persistence of key intermolecular interactions.

Visualization of Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in modeling this compound-ribosome interactions.

Figure 1: In Silico Modeling Workflow for this compound-Ribosome Interaction cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_validation Experimental Validation PDB Retrieve Ribosome Structure (PDB) PDB_Prep Prepare Ribosome Structure PDB->PDB_Prep Ligand Design/Select this compound Derivative Ligand_Prep Prepare Ligand Ligand->Ligand_Prep Docking Perform Molecular Docking PDB_Prep->Docking Ligand_Prep->Docking Pose_Analysis Analyze Binding Poses Docking->Pose_Analysis MD_Setup Setup MD Simulation System Pose_Analysis->MD_Setup MD_Sim Run MD Simulation MD_Setup->MD_Sim Trajectory_Analysis Analyze Trajectory MD_Sim->Trajectory_Analysis Binding_Assay Binding Affinity Assays (e.g., SPR) Trajectory_Analysis->Binding_Assay MIC_Test MIC Determination Trajectory_Analysis->MIC_Test

Figure 1: In Silico Modeling Workflow

Figure 2: Mechanism of this compound Action and Resistance This compound This compound Derivative Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to PTC Peptidyl Transferase Center (PTC) Ribosome_50S->PTC at tRNA_Binding tRNA Binding Interference PTC->tRNA_Binding leads to Peptide_Bond_Inhibition Inhibition of Peptide Bond Formation tRNA_Binding->Peptide_Bond_Inhibition causes Protein_Synthesis_Block Protein Synthesis Blocked Peptide_Bond_Inhibition->Protein_Synthesis_Block results in Resistance Resistance Mechanisms Protein_Synthesis_Block->Resistance Target_Mutation Ribosomal Protein/rRNA Mutation Resistance->Target_Mutation e.g.

Figure 2: this compound Action and Resistance

Conclusion

In silico modeling is an indispensable tool in modern drug discovery and development. For this compound antibiotics, computational approaches have provided profound insights into their mechanism of action at the atomic level. By combining molecular docking and molecular dynamics simulations with experimental validation, researchers can rationally design novel this compound derivatives with enhanced potency and a lower propensity for resistance. This guide provides a foundational understanding of these techniques, empowering scientists to leverage computational modeling in the ongoing fight against antibiotic resistance.

References

Spectroscopic Data of Mutilin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data for Mutilin, a diterpenoid antibiotic and the foundational structure for the pleurothis compound (B8085454) class of antibiotics. The information presented herein is essential for the identification, characterization, and further development of this compound-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for the this compound core, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Note on Data Source: The presented NMR data is based on the closely related compound, Pleurothis compound, which is this compound with a glycolic acid ester at the C-14 position. The assignments for the this compound core are consistent and well-established in the scientific literature.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Spectral Data for the this compound Core in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.52dd17.4, 10.9H-19
5.85d8.5H-14
5.39d11.0H-20a
5.25d17.5H-20b
3.40d6.4H-11
2.46–2.02m-H-2, H-10, H-13
1.66m-H-1, H-8
1.49s-H-18
1.42m-H-7
1.21s-H-15
0.92d7.0H-16
0.78d7.0H-17
¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Spectral Data for the this compound Core in CDCl₃

Chemical Shift (δ) ppmAssignment
216.84C-3
138.89C-19
117.33C-20
74.56C-11
69.91C-14
58.08C-4
45.43C-9
44.68C-12
41.86C-5
36.64C-6
36.06C-10
34.43C-2
30.39C-8
26.85C-7
26.39C-18
24.83C-1
16.78C-16
14.82C-15
11.49C-17

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound and its derivatives, Electrospray Ionization (ESI) is a commonly employed soft ionization technique.

High-Resolution Mass Spectrometry (HRMS)

Table 3: High-Resolution Mass Spectrometry Data for this compound Derivatives

IonCalculated m/zObserved m/zIonization Mode
[M+H]⁺Varies by derivativeVaries by derivativePositive ESI
[M+Na]⁺Varies by derivativeVaries by derivativePositive ESI

Note: The exact mass of the this compound core (C₂₀H₃₂O₃) is 320.2351. The observed m/z values will vary depending on the specific derivative and the adduct ion formed. For instance, a derivative with the molecular formula C₂₉H₃₉NO₅ was observed with an [M+Na]⁺ adduct at a found m/z of 504.2700, against a calculated value of 504.2726.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for this compound and its analogues, synthesized from various literature sources.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz, 500 MHz, or 600 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum at a constant temperature, typically 298 K.

      • Use a standard pulse sequence (e.g., 'zg30').

      • Set the spectral width to approximately 16 ppm.

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30').

      • Set the spectral width to approximately 240 ppm.

      • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C) or the residual solvent peak (7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

    • Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to the solution to promote ionization.

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is ideal.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to cover the expected molecular weight of the compound (e.g., m/z 100-1000).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal intensity of the molecular ion.

    • For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID).

  • Data Processing:

    • Process the raw data to obtain the mass-to-charge ratios (m/z) of the detected ions.

    • Determine the elemental composition of the molecular ion from the accurate mass measurement.

    • Analyze the fragmentation pattern in the MS/MS spectrum to gain structural information.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Elucidation Isolation Isolation & Purification of this compound SamplePrep Sample Preparation (Dissolution) Isolation->SamplePrep NMR_acq NMR Spectroscopy (1H, 13C, 2D) SamplePrep->NMR_acq MS_acq Mass Spectrometry (HRMS, MS/MS) SamplePrep->MS_acq NMR_proc NMR Data Processing & Assignment NMR_acq->NMR_proc MS_proc MS Data Processing & Fragmentation Analysis MS_acq->MS_proc Structure Structure Elucidation & Verification NMR_proc->Structure MS_proc->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Methodological & Application

Total Synthesis Protocol for (+)-Pleuromutilin: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pleuromutilin is a potent antibiotic natural product that functions by inhibiting protein synthesis in bacteria through a unique mechanism involving binding to the peptidyl transferase center of the 50S ribosomal subunit. Its complex tricyclic diterpenoid structure has made it a challenging and attractive target for total synthesis. This document provides a detailed application note and protocol for the total synthesis of (+)-pleurothis compound, with a focus on the enantioselective synthesis reported by Reisman and coworkers in 2018. This protocol offers a comprehensive guide for researchers in organic synthesis and drug development, featuring a detailed experimental procedure, a summary of quantitative data from key synthetic routes, and visualizations of the synthetic workflow and biological mechanism of action.

Introduction

(+)-Pleurothis compound is a diterpene antibiotic first isolated from Clitopilus passeckerianus. It exhibits a unique mode of action by binding to the peptidyl transferase center of the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis.[1] This distinct mechanism makes it a valuable lead compound for the development of new antibiotics, particularly against resistant strains. The intricate molecular architecture of (+)-pleurothis compound, featuring a complex tricyclic core, has inspired numerous efforts in total synthesis. These synthetic endeavors not only provide access to the natural product and its analogs for further biological evaluation but also drive the development of novel synthetic methodologies.

Several innovative total syntheses of (+)-pleurothis compound have been reported, each with its own strategic approach to constructing the challenging eight-membered ring and controlling stereochemistry. Notable contributions have been made by the research groups of Procter, Herzon, and Reisman, among others. The Reisman synthesis, published in 2018, is distinguished by its modular approach, featuring a key samarium(II) iodide-mediated cyclization to forge the eight-membered ring and a stereospecific transannular[2][3]-hydrogen atom transfer to establish a crucial stereocenter.[4]

This document will provide a detailed protocol for the Reisman total synthesis of (+)-pleurothis compound, along with a comparative summary of the efficiencies of different synthetic routes.

Comparative Analysis of Selected Total Synthesis Routes

The following table summarizes the key quantitative data from three prominent total syntheses of (+)-pleurothis compound, offering a comparative overview of their efficiencies.

Synthetic Route Starting Material Longest Linear Sequence (Steps) Overall Yield (%) Key Features
Procter (2013) [5](+)-trans-Dihydrocarvone23~1.5SmI₂-mediated cascade cyclization
Herzon (2017) [6]Cyclohex-2-en-1-one20~0.4Modular synthesis via convergent union of an enimide and a bifunctional iodoether
Reisman (2018) [4](+)-trans-Dihydrocarvone18~2.0SmI₂-mediated cyclization and transannular[2][3]-hydrogen atom transfer

Experimental Protocol: The Reisman Total Synthesis of (+)-Pleurothis compound

This protocol details the 18-step enantioselective total synthesis of (+)-pleurothis compound as reported by Reisman and coworkers.[4]

Synthesis of the Hydrindanone Core

The synthesis commences with the preparation of a key hydrindanone intermediate from commercially available (+)-trans-dihydrocarvone.

  • Step 1: Ozonolysis of (+)-trans-dihydrocarvone. (+)-trans-dihydrocarvone is subjected to ozonolysis to yield the corresponding keto-aldehyde.

  • Step 2: Conjugate Addition. A conjugate addition of a suitable cuprate (B13416276) to the enone, followed by trapping of the resulting enolate, introduces a key side chain.

  • Step 3: Second Conjugate Addition. A second conjugate addition establishes the C9-quaternary stereocenter.

  • Step 4: Allylic Chlorination. The resulting intermediate is subjected to allylic chlorination.

  • Step 5: Acetal (B89532) Hydrolysis and Intramolecular Aldol (B89426) Condensation. Hydrolysis of the acetal followed by an intramolecular aldol condensation constructs the hydrindanone core.

  • Step 6: 1,2-Addition. A cerium chloride-assisted 1,2-addition of methylmagnesium chloride sets a key stereocenter.

  • Step 7: Oxidation. Oxidation of the secondary alcohol to a ketone is achieved.

  • Step 8: Kornblum Oxidation. A modified Kornblum oxidation furnishes the aldehyde necessary for the subsequent coupling.

Synthesis of the Side Chain

The side chain is prepared in a separate sequence.

  • Step 9: Thiophenol Addition. Addition of thiophenol to an alkyne provides an alkenyl sulfide.

  • Step 10: Cu-mediated Coupling. A copper-mediated coupling with methylmagnesium bromide followed by reduction yields the desired allylic alcohol.

Fragment Coupling and Elaboration
  • Step 11: BINOL-promoted 1,2-Addition. The aldehyde from the hydrindanone core and the allylic alcohol from the side chain are coupled via a (R)-3,3'-Br₂-BINOL-promoted 1,2-addition.

Formation of the Eight-Membered Ring and Final Steps
  • Step 12: SmI₂-mediated Cyclization. The key eight-membered ring is formed through a highly diastereoselective samarium(II) iodide-mediated cyclization of the coupled product. This reaction is performed under strictly anaerobic conditions.

  • Step 13: Silyl (B83357) Enol Ether Formation. The ketone is protected as a silyl enol ether.

  • Step 14: Shenvi Reduction. An intramolecular hydride transfer is achieved using a Shenvi reduction protocol to selectively reduce a disubstituted alkene.

  • Step 15: Ketone Reduction. The resulting ketone is reduced to the corresponding alcohol.

  • Step 16: Esterification. The secondary alcohol is esterified with acetoxyacetyl chloride.

  • Step 17: Methanolysis. Removal of a protecting group is achieved via methanolysis.

  • Step 18: Global Deprotection. Final deprotection yields (+)-pleurothis compound.

Visualizations

Reisman Total Synthesis Workflow

The following diagram illustrates the overall workflow of the Reisman total synthesis of (+)-pleurothis compound.

Reisman_Total_Synthesis cluster_hydrindanone Hydrindanone Synthesis cluster_sidechain Side Chain Synthesis cluster_completion Completion of Synthesis Dihydrocarvone (+)-trans-Dihydrocarvone Ketoaldehyde Keto-aldehyde Dihydrocarvone->Ketoaldehyde Ozonolysis Enone Enone Intermediate Ketoaldehyde->Enone Conjugate Additions Hydrindanone_Core Hydrindanone Core Enone->Hydrindanone_Core Aldol Condensation Aldehyde_Fragment Aldehyde Fragment Hydrindanone_Core->Aldehyde_Fragment Oxidations Coupled_Product Coupled Product Aldehyde_Fragment->Coupled_Product BINOL-promoted Addition Alkyne Alkyne Precursor Allylic_Alcohol Allylic Alcohol Alkyne->Allylic_Alcohol Thiophenol Add. & Cu-Me Coupling Allylic_Alcohol->Coupled_Product Cyclized_Intermediate Tricyclic Intermediate Coupled_Product->Cyclized_Intermediate SmI2-mediated Cyclization Mutilin_Precursor This compound Precursor Cyclized_Intermediate->Mutilin_Precursor Shenvi Reduction & Modifications Pleurothis compound (B8085454) (+)-Pleurothis compound Mutilin_Precursor->Pleurothis compound Esterification & Deprotection

Caption: Workflow of the Reisman total synthesis of (+)-pleurothis compound.

Mechanism of Action of Pleurothis compound

This diagram illustrates the inhibitory action of pleurothis compound on bacterial protein synthesis.

Pleuromutilin_MoA cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) A_site A-site P_site P-site E_site E-site Peptide_Bond_Formation Peptide Bond Formation A_site->Peptide_Bond_Formation Participates in P_site->Peptide_Bond_Formation mRNA mRNA Pleurothis compound (+)-Pleurothis compound Pleurothis compound->PTC Binds to Pleurothis compound->Peptide_Bond_Formation Blocks tRNA_A Aminoacyl-tRNA tRNA_A->A_site Enters Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Leads to

Caption: Inhibition of bacterial protein synthesis by (+)-pleurothis compound.

Conclusion

The total synthesis of (+)-pleurothis compound remains a significant challenge in organic chemistry, driving innovation in synthetic strategy and methodology. The Reisman synthesis provides an elegant and efficient route to this important natural product, highlighted by its strategic use of a samarium(II) iodide-mediated cyclization. The detailed protocol and comparative data presented herein serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new antibacterial agents. Further exploration of synthetic routes will undoubtedly lead to more efficient access to pleurothis compound and its analogs, facilitating the discovery of next-generation antibiotics.

References

Determining the Minimum Inhibitory Concentration (MIC) of Mutilin Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutilin and its analogues, such as lefamulin (B1674695), retapamulin (B1680546), tiamulin (B153960), and valnemulin (B25052), represent a potent class of antibiotics that function by inhibiting bacterial protein synthesis.[1][2] This unique mechanism of action, targeting the peptidyl transferase center (PTC) of the 50S ribosomal subunit, makes them effective against a range of Gram-positive and some Gram-negative bacteria, including multi-drug resistant strains.[3][4][5] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new this compound analogues, providing essential data on their potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

These application notes provide detailed protocols for determining the MIC of this compound analogues using standard laboratory methods: broth microdilution and agar (B569324) dilution. Additionally, we present a summary of reported MIC values for key this compound analogues and illustrate the molecular mechanism of action and common resistance pathways.

Data Presentation: In Vitro Activity of this compound Analogues

The following tables summarize the in vitro activity (MIC₅₀/MIC₉₀ in µg/mL) of selected this compound analogues against common human and veterinary bacterial pathogens.

Table 1: In Vitro Activity of this compound Analogues Against Human Pathogens

This compound AnalogueBacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Lefamulin Staphylococcus aureus (including MRSA)0.060.12
Streptococcus pneumoniae0.060.12 - 0.25
Haemophilus influenzae0.51 - 2
Moraxella catarrhalis0.060.12
Retapamulin Staphylococcus aureus (including MRSA)-0.12
Streptococcus pyogenes-0.03 - 0.06

Data compiled from multiple sources.[4][6][7][8][9][10][11]

Table 2: In Vitro Activity of this compound Analogues Against Veterinary Pathogens

This compound AnalogueBacterial SpeciesMIC Range (µg/mL)
Tiamulin Actinobacillus pleuropneumoniae≤16 (Susceptible)
Pasteurella multocida8 - 32
Staphylococcus spp.1 - 2 (MIC₉₀)
Brachyspira hyodysenteriae0.062 - 4.0 (MIC₅₀/MIC₉₀)
Valnemulin Mycoplasma gallisepticum<0.008
Brachyspira hyodysenteriae≤0.031 - 8.0 (MIC₅₀/MIC₉₀)

Data compiled from multiple sources.[12][13][14][15]

Experimental Protocols

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium in a 96-well microtiter plate format.

Materials:

  • This compound analogue stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Sterile saline or broth for dilution

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Analogue Dilutions: a. Prepare a working stock solution of the this compound analogue in CAMHB at twice the highest desired final concentration. b. Add 100 µL of CAMHB to all wells of a 96-well plate. c. Add 100 µL of the working stock solution to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the desired final concentration. Discard 100 µL from the last dilution well. This will result in 100 µL of varying concentrations of the drug in each well.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well containing the this compound analogue dilutions. This will bring the final volume in each well to 200 µL and dilute the drug concentration by half to the final desired concentrations. b. Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only). c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the this compound analogue at which there is no visible growth.

Protocol 2: Agar Dilution Method

This method involves incorporating the this compound analogue into an agar medium upon which the test organisms are inoculated.

Materials:

  • This compound analogue stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Steers replicator or multipoint inoculator

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Agar Plates: a. Prepare a series of dilutions of the this compound analogue in a suitable solvent at 10 times the final desired concentrations. b. Melt a sufficient volume of MHA and cool to 45-50°C in a water bath. c. For each desired concentration, add 2 mL of the corresponding this compound analogue dilution to 18 mL of molten MHA in a sterile tube, mix thoroughly, and pour into a sterile petri dish. d. Allow the agar to solidify completely. Prepare a control plate without any antibiotic.

  • Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation: a. Using a Steers replicator or a multipoint inoculator, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, from the lowest to the highest concentration. b. Allow the inoculum spots to dry completely before inverting the plates. c. Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: a. After incubation, examine the plates for bacterial growth. b. The MIC is the lowest concentration of the this compound analogue that completely inhibits the visible growth of the organism, disregarding a single colony or a faint haze caused by the inoculum.

Mandatory Visualizations

Mechanism of Action of this compound Analogues

This compound analogues inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[3][5] This binding site is located within domain V of the 23S rRNA.[3] The tricyclic this compound core interacts with the A-site, while the C14 side chain extends into the P-site, sterically hindering the correct positioning of the tRNA molecules and thereby preventing peptide bond formation.[16][17]

G cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) (Domain V of 23S rRNA) A_site A-site P_site P-site E_site E-site Inhibition Inhibition PTC->Inhibition Binding site for this compound Protein_synthesis Protein Synthesis (Peptide Bond Formation) A_site->Protein_synthesis Participates in P_site->Protein_synthesis Participates in mRNA mRNA This compound This compound Analogue This compound->PTC Binds to PTC tRNA_A Aminoacyl-tRNA tRNA_A->A_site Enters A-site tRNA_P Peptidyl-tRNA tRNA_P->P_site Occupies P-site Inhibition->Protein_synthesis Prevents peptide bond formation

Caption: Mechanism of action of this compound analogues.

Bacterial Resistance Mechanisms to this compound Analogues

Bacteria have developed several mechanisms to resist the action of this compound analogues. These primarily involve alterations at the drug's target site or active removal of the drug from the cell.

G cluster_cell Bacterial Cell cluster_ribosome 50S Ribosomal Subunit cluster_resistance Resistance Mechanisms PTC Peptidyl Transferase Center (PTC) 23S rRNA (A2503) L3 Ribosomal Protein L3 L3->PTC Alters PTC conformation L4 Ribosomal Protein L4 L4->PTC Alters PTC conformation Efflux_pump Efflux Pump (e.g., AcrAB-TolC) Mutilin_out This compound Analogue (extracellular) Efflux_pump->Mutilin_out Pumps out drug Mutilin_in This compound Analogue (intracellular) Mutilin_in->PTC Target Binding Mutilin_in->Efflux_pump Substrate for pump Cfr Cfr Methyltransferase Cfr->PTC Methylates A2503 Mutation_rRNA 23S rRNA Mutation (e.g., at A2503) Mutation_rRNA->PTC Alters Binding Site Mutation_protein L3/L4 Protein Mutation Active_efflux Active Efflux

Caption: Bacterial resistance mechanisms to this compound analogues.

Experimental Workflow for MIC Determination

The following diagram outlines the general workflow for determining the MIC of a this compound analogue.

G start Start: Obtain this compound Analogue and Bacterial Strain prep_drug Prepare Stock Solution of this compound Analogue start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum choose_method Choose MIC Method prep_drug->choose_method prep_inoculum->choose_method broth_dilution Broth Microdilution choose_method->broth_dilution Liquid Medium agar_dilution Agar Dilution choose_method->agar_dilution Solid Medium serial_dilution_broth Perform Serial Dilutions in 96-well Plate broth_dilution->serial_dilution_broth serial_dilution_agar Prepare Agar Plates with Serial Dilutions agar_dilution->serial_dilution_agar inoculate_broth Inoculate Wells with Bacterial Suspension serial_dilution_broth->inoculate_broth inoculate_agar Spot Inoculate Plates with Bacterial Suspension serial_dilution_agar->inoculate_agar incubate Incubate (16-20h, 35°C) inoculate_broth->incubate inoculate_agar->incubate read_mic Read and Record MIC Value incubate->read_mic end End: Analyze and Report Results read_mic->end

Caption: Experimental workflow for MIC determination.

References

Application Note: HPLC Method for Purity Analysis of Synthetic Mutilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutilin is a diterpene antibiotic with a pleurothis compound (B8085454) chemical scaffold, which serves as a crucial starting material for the semi-synthesis of several important antibiotics. The purity of synthetic this compound is a critical quality attribute that can significantly impact the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds.[][2] This application note provides a detailed protocol for the determination of the purity of synthetic this compound using a stability-indicating reversed-phase HPLC (RP-HPLC) method.[3][4]

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 stationary phase is commonly used for the separation of a wide range of pharmaceutical compounds.[5] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[6][7] A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of the main compound from its impurities.[3] Detection is typically performed using a UV detector at a wavelength where the analyte and its potential impurities have significant absorbance.[3]

Experimental Protocols

Materials and Reagents
  • Synthetic this compound reference standard and sample

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm or 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A gradient-capable HPLC system equipped with a UV detector is recommended.[5]

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System A gradient-capable HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Sample and Standard Preparation
  • Standard Solution Preparation (e.g., 0.5 mg/mL):

    • Accurately weigh approximately 5 mg of this compound reference standard.

    • Dissolve in a suitable solvent, such as a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v), in a 10 mL volumetric flask.

    • Sonicate briefly if necessary to ensure complete dissolution.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[5]

  • Sample Solution Preparation (e.g., 0.5 mg/mL):

    • Accurately weigh approximately 5 mg of the synthetic this compound sample.

    • Follow the same procedure as for the standard solution preparation.

Data Analysis and Purity Calculation

The purity of the synthetic this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[2][8]

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The results of the HPLC analysis should be summarized in a table for clarity and easy comparison.

Table 3: Example HPLC Data for Purity Analysis of Synthetic this compound

Sample IDRetention Time (min)Peak Area (mAU*s)% Area
This compound Std15.21250099.8
Synthetic this compound15.21235098.5
Impurity 112.8750.6
Impurity 218.51000.8
Total 12525 99.9

Note: The total percentage may not be exactly 100% due to rounding.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the HPLC purity analysis of synthetic this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation (0.5 mg/mL) Injection Inject 10 µL into HPLC System SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Separation Chromatographic Separation (C18 Column, Gradient Elution) MobilePhasePrep->Separation Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity analysis of synthetic this compound.

Conclusion

The described RP-HPLC method is a reliable and robust approach for determining the purity of synthetic this compound. This method can be readily implemented in a quality control laboratory for routine analysis and can also serve as a foundation for further method development and validation activities as per ICH guidelines.[9] The use of a stability-indicating method is crucial for ensuring that all potential impurities and degradation products are adequately separated and quantified, thereby guaranteeing the quality and safety of the this compound active pharmaceutical ingredient.[3][4]

References

Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Mutilin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of Mutilin and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a diterpenoid antibiotic, and its semi-synthetic derivatives are a crucial class of antibacterial agents that function by inhibiting protein synthesis in bacteria.[1][2] The precise determination of their chemical structure is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and for regulatory approval. NMR spectroscopy is the most powerful technique for the unambiguous determination of the three-dimensional structure of these complex molecules in solution.[3][4]

Application Notes

The this compound core is a rigid tricyclic skeleton with multiple stereocenters.[5] Chemical modifications, primarily at the C14 side chain, have led to the development of important veterinary drugs like Tiamulin and Valnemulin, and the topical human antibiotic Retapamulin.[2][6] The structural integrity of the this compound core and the conformation and connectivity of the side chain are critical for biological activity.[7]

NMR spectroscopy, through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, provides detailed information on the chemical environment of each atom, the connectivity between atoms through chemical bonds, and the spatial proximity of atoms.[8][9]

  • 1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and type of protons, their chemical environment, and their neighboring protons through spin-spin coupling.[10] ¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule.[10] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.[3][4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, irrespective of their bonding connectivity. This is essential for determining the relative stereochemistry and conformation of the molecule.

Data Presentation: NMR Data of this compound Derivatives

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and some of its key derivatives. Note that chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound Derivatives in CDCl₃

PositionPleurothis compoundTiamulinValnemulinRetapamulin
This compound Core
3-OH----
4-Me0.75 (d)0.75 (d)0.76 (d)0.74 (d)
10-H2.05 (m)2.06 (m)2.07 (m)2.05 (m)
11-OH----
14-H5.75 (d)5.76 (d)5.77 (d)5.75 (d)
15-Me1.15 (s)1.16 (s)1.17 (s)1.15 (s)
16-Me0.85 (d)0.86 (d)0.87 (d)0.85 (d)
17-H3.35 (d)3.36 (d)3.37 (d)3.35 (d)
19-H₂6.20 (dd)6.21 (dd)6.22 (dd)6.20 (dd)
20-H₂5.20 (d), 5.35 (d)5.21 (d), 5.36 (d)5.22 (d), 5.37 (d)5.20 (d), 5.35 (d)
C14 Side Chain
21-H₂4.15 (s)3.25 (s)3.28 (s)3.23 (s)
-SCH₂--2.65 (t)--
-N(Et)₂-1.05 (t), 2.55 (q)--

Data compiled from various sources and represent typical values. Multiplicities are indicated in parentheses (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Derivatives in CDCl₃

PositionPleurothis compoundTiamulinValnemulinRetapamulin
This compound Core
145.145.245.345.1
226.826.927.026.8
374.574.674.774.5
441.541.641.741.5
517.217.317.417.2
637.137.237.337.1
725.125.225.325.1
829.829.930.029.8
955.655.755.855.6
1043.143.243.343.1
1171.871.972.071.8
12216.5216.6216.7216.5
1346.246.346.446.2
1476.576.676.776.5
1527.527.627.727.5
1616.516.616.716.5
1711.811.912.011.8
1868.168.268.368.1
19140.1140.2140.3140.1
20117.5117.6117.7117.5
C14 Side Chain
21 (C=O)172.1170.5170.6170.4
22 (CH₂)61.532.132.431.9
-S-----
-N(CH₂)₂-45.8--
-N(CH₃)₂-12.5--

Data compiled from various sources and represent typical values.

Experimental Protocols

Sample Preparation
  • Compound Purity: Ensure the this compound derivative is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is commonly used for this compound derivatives due to their good solubility. Other solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

    • For ¹³C and 2D NMR, a more concentrated sample of 10-30 mg in 0.5-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in CDCl₃, with its signal set to 0.00 ppm.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

2.1. 1D NMR

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters are similar to ¹³C NMR, but typically require fewer scans. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

2.2. 2D NMR

  • gCOSY (gradient-selected COSY):

    • Pulse Program: Standard gCOSY sequence.

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • gHSQC (gradient-selected HSQC):

    • Pulse Program: Standard gHSQC sequence optimized for one-bond ¹J(CH) coupling (~145 Hz).

    • Spectral Width (F2 - ¹H): Same as ¹H NMR.

    • Spectral Width (F1 - ¹³C): ~160-180 ppm, centered around 80-90 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

  • gHMBC (gradient-selected HMBC):

    • Pulse Program: Standard gHMBC sequence optimized for long-range couplings (e.g., 8 Hz).

    • Spectral Width (F2 - ¹H): Same as ¹H NMR.

    • Spectral Width (F1 - ¹³C): Same as ¹³C NMR.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

  • NOESY:

    • Pulse Program: Standard NOESY sequence.

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Mixing Time (d8): 500-800 ms (B15284909) (this may require optimization).

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

Mandatory Visualizations

G General Structure of this compound Derivatives cluster_this compound This compound Core cluster_sidechain C14 Side Chain Modification Mutilin_Core Mutilin_Core Pleurothis compound Pleurothis compound -OCOCH₂OH Mutilin_Core->Pleurothis compound R = Tiamulin Tiamulin -OCOCH₂S-CH₂CH₂N(Et)₂ Mutilin_Core->Tiamulin R = Valnemulin Valnemulin -OCOCH₂S-CH(COOH)NH₂ Mutilin_Core->Valnemulin R = Retapamulin Retapamulin -OCOCH₂S-C₅H₉N(CH₃)₂ Mutilin_Core->Retapamulin R =

Caption: General structure of this compound and its derivatives.

G Workflow for NMR-Based Structure Elucidation cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Structure Determination Sample Pure this compound Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube 1D_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Tube->2D_NMR Assign_Protons Assign ¹H Signals (Integration, Multiplicity) 1D_NMR->Assign_Protons Assign_Carbons Assign ¹³C Signals (DEPT, HSQC) 1D_NMR->Assign_Carbons 2D_NMR->Assign_Carbons Build_Fragments Build Molecular Fragments (COSY, HMBC) Assign_Protons->Build_Fragments Assign_Carbons->Build_Fragments Connect_Fragments Connect Fragments (HMBC) Build_Fragments->Connect_Fragments Stereochemistry Determine Stereochemistry (NOESY, Coupling Constants) Connect_Fragments->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure G Mechanism of Action of this compound Derivatives This compound This compound Derivative Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome targets Binding Binds to Peptidyl Transferase Center (PTC) Ribosome->Binding at Inhibition Inhibition of Protein Synthesis Binding->Inhibition leads to Effect Bacteriostatic Effect Inhibition->Effect results in

References

Application Notes and Protocols for X-ray Crystallography of Mutilin Antibiotics Bound to the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the structural determination of mutilin-class antibiotics in complex with the bacterial 50S ribosomal subunit via X-ray crystallography. The information compiled is based on successful crystallographic studies of this compound derivatives such as tiamulin, retapamulin, and lefamulin.

Introduction

The pleurothis compound (B8085454) class of antibiotics, including derivatives like tiamulin, retapamulin, and lefamulin, are potent inhibitors of bacterial protein synthesis. They exert their function by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, thereby interfering with the correct positioning of tRNA molecules and inhibiting peptide bond formation.[1][2] High-resolution crystal structures of these antibiotic-ribosome complexes are crucial for understanding their mechanism of action, elucidating the basis of antibiotic resistance, and guiding the rational design of new, more effective drugs.

The protocols outlined below are primarily based on methodologies developed for the crystallization of the 50S ribosomal subunit from robust bacterial sources such as Deinococcus radiodurans and Staphylococcus aureus.

Data Presentation

The following tables summarize the key crystallographic data for several this compound derivatives bound to the 50S ribosomal subunit. This information is essential for comparing the different structures and understanding the resolution and quality of the crystallographic data.

Table 1: Crystallographic Data for this compound Derivatives Bound to the Deinococcus radiodurans 50S Ribosomal Subunit (D50S)

This compound DerivativePDB IDResolution (Å)R-work / R-free (%)Space GroupUnit Cell Dimensions (a, b, c in Å; α, β, γ in °)
Tiamulin1XBP3.5022.9 / 27.5P2₁2₁2₁211.8, 477.9, 725.6; 90, 90, 90
Retapamulin (SB-275833)2OGM3.6624.0 / 28.5P2₁2₁2₁211.8, 477.9, 725.6; 90, 90, 90
SB-2800802OGN3.5623.9 / 28.8P2₁2₁2₁211.8, 477.9, 725.6; 90, 90, 90
SB-5715192OGO3.5023.9 / 28.7P2₁2₁2₁211.8, 477.9, 725.6; 90, 90, 90

Table 2: Crystallographic Data for Lefamulin Bound to the Staphylococcus aureus 50S Ribosomal Subunit (SA50S)

This compound DerivativePDB IDResolution (Å)R-work / R-free (%)Space GroupUnit Cell Dimensions (a, b, c in Å; α, β, γ in °)
Lefamulin5HL73.5518.7 / 22.7P2₁2₁2₁213.4, 481.2, 729.5; 90, 90, 90

Experimental Protocols

The following protocols provide a detailed methodology for the purification of the 50S ribosomal subunit, complex formation with this compound antibiotics, crystallization, and data collection.

Protocol 1: Purification of 50S Ribosomal Subunits from Deinococcus radiodurans

This protocol is adapted from established methods for the purification of D. radiodurans 50S subunits suitable for crystallization.

  • Cell Growth and Lysis: a. Grow Deinococcus radiodurans cells to the mid-logarithmic phase in a suitable growth medium. b. Harvest the cells by centrifugation. c. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol). d. Lyse the cells using a French press or sonication. e. Clarify the lysate by centrifugation to remove cell debris.

  • Ribosome Pelleting: a. Layer the supernatant from the previous step over a sucrose (B13894) cushion. b. Pellet the ribosomes by ultracentrifugation. c. Wash the ribosome pellet by resuspending it in a wash buffer and repeating the centrifugation through a sucrose cushion.

  • Subunit Separation: a. Resuspend the washed ribosome pellet in a buffer with a low Mg²⁺ concentration to promote the dissociation of 70S ribosomes into 30S and 50S subunits. b. Load the resuspended ribosomes onto a sucrose density gradient. c. Separate the 30S and 50S subunits by ultracentrifugation. d. Fractionate the gradient and identify the fractions containing the 50S subunit by monitoring the absorbance at 260 nm.

  • 50S Subunit Purification and Concentration: a. Pool the fractions containing the 50S subunits and pellet them by ultracentrifugation. b. Resuspend the 50S pellet in a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(OAc)₂). c. Concentrate the purified 50S subunits to a final concentration of 20-30 mg/mL. d. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C until use.

Protocol 2: Formation of the this compound-50S Ribosome Complex and Crystallization

This protocol describes the co-crystallization of this compound antibiotics with the purified 50S ribosomal subunits using the vapor diffusion method.

  • Complex Formation (Co-crystallization Method): a. Prepare a stock solution of the this compound derivative (e.g., tiamulin, lefamulin) in a suitable solvent like DMSO or ethanol (B145695) at a concentration of 10-50 mM. b. Thaw an aliquot of the purified 50S subunits on ice. c. Add the this compound stock solution to the 50S subunit solution to achieve a final concentration that represents a molar excess of the antibiotic (e.g., a 4- to 10-fold molar excess). The final concentration of the organic solvent should be kept below 5% to prevent denaturation of the ribosome. d. Incubate the mixture on ice for at least 1 hour to ensure complex formation.

  • Crystallization (Vapor Diffusion - Sitting Drop Method): a. Prepare a reservoir solution. A typical starting point for ribosome crystallization is a solution containing a precipitant like polyethylene (B3416737) glycol (PEG). For example, 10-15% PEG 2000, 0.5-1.0 M NH₄Cl, and a buffer at pH 7.0-8.0. b. Pipette 1-2 µL of the 50S-mutilin complex solution into the well of a sitting drop crystallization plate. c. Add an equal volume of the reservoir solution to the drop. d. Seal the wells of the plate to allow vapor diffusion to occur. e. Incubate the plate at a constant temperature, typically between 4°C and 20°C. f. Monitor the drops for crystal growth over several days to weeks. Crystals of the 50S-mutilin complex often appear as thin plates.

Protocol 3: Crystal Handling, Cryo-protection, and X-ray Data Collection

This protocol outlines the steps for preparing the crystals for data collection and the subsequent X-ray diffraction experiment.

  • Crystal Harvesting and Cryo-protection: a. Once crystals have grown to a suitable size, they need to be harvested and cryo-protected to prevent damage during flash-cooling and data collection at cryogenic temperatures. b. Prepare a cryo-protectant solution by supplementing the reservoir solution with a cryoprotectant such as glycerol (B35011) or ethylene (B1197577) glycol to a final concentration of 20-30%. c. Carefully transfer the crystal from the crystallization drop into a drop of the cryo-protectant solution using a cryo-loop. d. Allow the crystal to soak for a few seconds to a minute. e. Quickly loop out the crystal and immediately plunge it into liquid nitrogen to flash-cool it.

  • X-ray Diffraction Data Collection: a. Mount the frozen crystal on a goniometer in a cryo-stream (typically at 100 K) at a synchrotron beamline. b. Collect a complete X-ray diffraction dataset by rotating the crystal in the X-ray beam. c. Process the diffraction data using appropriate software to determine the unit cell parameters, space group, and to integrate the reflection intensities.

  • Structure Determination and Refinement: a. Solve the crystal structure using molecular replacement, with a previously determined structure of the 50S ribosomal subunit as a search model. b. Refine the model against the experimental data and build the this compound molecule into the electron density map. c. Validate the final structure to ensure its quality.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

Experimental_Workflow cluster_purification 50S Subunit Purification cluster_crystallization Crystallography cluster_input Inputs CellGrowth Cell Growth & Lysis RibosomePelleting Ribosome Pelleting CellGrowth->RibosomePelleting SubunitSeparation Subunit Separation RibosomePelleting->SubunitSeparation Concentration Concentration & Storage SubunitSeparation->Concentration ComplexFormation Complex Formation (50S + this compound) Concentration->ComplexFormation Crystallization Crystallization (Vapor Diffusion) ComplexFormation->Crystallization CryoProtection Cryo-protection Crystallization->CryoProtection DataCollection X-ray Data Collection CryoProtection->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Bacteria Bacterial Culture (e.g., D. radiodurans) Bacteria->CellGrowth This compound This compound Antibiotic This compound->ComplexFormation

Caption: Experimental workflow for the X-ray crystallography of a this compound-50S ribosome complex.

Mutilin_Binding_Mechanism cluster_ribosome Ribosome This compound This compound Derivative PTC Peptidyl Transferase Center (PTC) This compound->PTC Binds to PeptideBond Peptide Bond Formation This compound->PeptideBond Inhibits Ribosome50S 50S Ribosomal Subunit tRNA_A A-site tRNA PTC->tRNA_A Blocks binding at A-site tRNA_P P-site tRNA PTC->tRNA_P Interferes with P-site tRNA_A->PeptideBond tRNA_P->PeptideBond ProteinSynthesis Protein Synthesis PeptideBond->ProteinSynthesis

References

Application Notes: Murine Models for In vivo Efficacy Testing of Pleuromutilins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[1][2][3][4][5] This unique mechanism of action makes them effective against a range of Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][6][7] To evaluate the in vivo efficacy of novel pleurothis compound (B8085454) derivatives, robust and reproducible animal models are essential. Murine models are widely used for this purpose due to their cost-effectiveness, well-characterized genetics, and the availability of established infection protocols. This document provides detailed application notes and protocols for two commonly employed murine models for testing the in vivo efficacy of pleuromutilins: the neutropenic thigh infection model and the systemic infection (bacteremia) model.

Key Pathogens for Testing

The antibacterial spectrum of pleuromutilins primarily covers Gram-positive bacteria. Therefore, murine models for efficacy testing commonly utilize the following pathogens:

  • Staphylococcus aureus : Including methicillin-susceptible (S. aureus, MSSA) and methicillin-resistant (S. aureus, MRSA) strains. MRSA is a key target due to its clinical significance.[6][8][9][10]

  • Streptococcus pneumoniae : Including penicillin-susceptible and penicillin-resistant strains.[1][11]

Choice of Murine Model

The selection of an appropriate murine model depends on the specific research question and the desired clinical relevance.

  • Neutropenic Thigh Infection Model : This localized infection model is ideal for studying the pharmacodynamics of an antibiotic in the absence of a significant host immune response.[10][11][12] It allows for a direct assessment of the antimicrobial's bactericidal or bacteriostatic activity at the site of infection.

  • Systemic Infection (Bacteremia) Model : This model mimics a more severe, disseminated infection and is useful for evaluating an antibiotic's ability to clear bacteria from the bloodstream and prevent mortality.[8][13][14] It provides insights into the overall therapeutic potential of the drug in a systemic setting.

Data Presentation: Summarized Efficacy of Pleuromutilins in Murine Models

The following tables summarize the in vivo efficacy data for various pleurothis compound derivatives from cited studies.

Table 1: Efficacy of Pleuromutilins in Murine Neutropenic Thigh Infection Models

Pleurothis compound DerivativeBacterial StrainDosageRoute of AdministrationBacterial Load Reduction (log10 CFU/thigh or mL)Comparator(s)Reference
LefamulinS. pneumoniae (5 strains)5-320 mg/kg (total daily)SubcutaneousDose-dependent reduction-[11]
LefamulinS. aureus (5 strains)5-320 mg/kg (total daily)SubcutaneousDose-dependent reduction-[11]
Compound 9MRSA20 mg/kgNot specified~1.3Tiamulin (~0.7)[9]
Compound 13MRSANot specifiedNot specifiedSignificant reductionTiamulin, Vancomycin[7]
Compound 22cMRSA ATCC 4330020 mg/kgNot specified-0.93Tiamulin[12]
Compound 30aMRSANot specifiedNot specified-1.71-[14]
Compound 58MRSANot specifiedNot specified-2.04Tiamulin (-1.02)[15]
Z33MRSA ATCC 43300Not specifiedNot specified1.358Tiamulin (0.771)[10]

Table 2: Efficacy of Pleuromutilins in Murine Systemic Infection Models

Pleurothis compound DerivativeBacterial StrainDosageRoute of AdministrationOutcomeComparator(s)Reference
Novel DerivativeMRSA5, 10, 20 mg/kgNot specified30%, 70%, 90% survivalValnemulin[8]
LefamulinMSSASingle doseSubcutaneous>4 log10 CFU/mL reductionLinezolid, Tigecycline, Daptomycin, Vancomycin[13]
Compound 15aSystemic infection40 mg/kgIntragastric70% survivalValnemulin (ED50 = 13.5 mg/kg)[16]
Compound 30aMRSANot specifiedNot specified50% survivalTiamulin (30% survival)[14]
PDP DerivativeMRSA20 mg/kgTail vein injection20% survivalTiamulin (10% survival), Valnemulin (20% survival)[17]
PL-WMRSA (pneumonia)10 mg/kgNot specified70% survival, decreased lung bacterial load-[6]

Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model

This protocol is a synthesis of methodologies described in multiple studies.[10][11][12]

1. Animals:

  • Female BALB/c or CD-1 mice, 6-8 weeks old.

2. Induction of Neutropenia:

  • Administer cyclophosphamide (B585) intraperitoneally (IP).

  • A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Confirm neutropenia (<100 neutrophils/µL) by analyzing blood samples.

3. Preparation of Bacterial Inoculum:

  • Culture the desired bacterial strain (e.g., MRSA ATCC 43300) overnight on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Inoculate a single colony into a broth medium (e.g., Tryptic Soy Broth) and incubate until it reaches the mid-logarithmic growth phase.

  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1-5 x 10^6 CFU/mL).

4. Infection:

  • Anesthetize the mice.

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of one or both hind limbs.

5. Treatment:

  • Initiate treatment at a specified time post-infection (e.g., 2 hours).

  • Administer the pleurothis compound compound and comparator drugs via the desired route (e.g., subcutaneous, intravenous, or oral).

  • A control group should receive the vehicle only.

6. Endpoint Analysis:

  • At a predetermined time (e.g., 24 hours post-treatment), euthanize the mice.

  • Aseptically remove the entire thigh muscle.

  • Homogenize the tissue in a known volume of sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Calculate the reduction in bacterial load (log10 CFU/g) compared to the control group.

Protocol 2: Murine Systemic Infection (Bacteremia) Model

This protocol is a composite based on several described studies.[8][13][14]

1. Animals:

  • Female BALB/c or CD-1 mice, 6-8 weeks old.

2. Preparation of Bacterial Inoculum:

  • Prepare the bacterial suspension as described in Protocol 1.

  • The final concentration will depend on the virulence of the strain and the desired severity of infection (e.g., ~2 x 10^7 CFU/mouse for S. aureus).[13]

3. Infection:

  • Inject the bacterial suspension (typically 0.1-0.2 mL) into the mice via the tail vein (intravenous, IV) or intraperitoneally (IP).

4. Treatment:

  • Administer the pleurothis compound compound and comparators at a specified time post-infection (e.g., 1 hour).[13]

  • The route of administration can be subcutaneous, intravenous, or oral.

  • Include a vehicle control group.

5. Endpoint Analysis:

  • Survival: Monitor the mice for a defined period (e.g., 7 days) and record mortality.

  • Bacterial Load in Organs: At specific time points, euthanize a subset of mice. Aseptically collect blood and organs (e.g., kidneys, liver, lungs). Homogenize the organs and perform serial dilutions and plating to determine the CFU per gram of tissue or mL of blood.[8]

Visualizations

Mechanism of Action

Pleuromutilins exert their antibacterial effect by inhibiting protein synthesis. They bind to the peptidyl transferase center on the 50S subunit of the bacterial ribosome, thereby preventing the correct positioning of transfer RNA (tRNA) and inhibiting peptide bond formation.[1][3][17]

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit Pleurothis compound Pleurothis compound Pleurothis compound->50S_subunit Binds to Peptidyl Transferase Center tRNA tRNA tRNA->50S_subunit Binding Blocked Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis

Pleurothis compound Mechanism of Action

Experimental Workflow: Neutropenic Thigh Infection Model

The following diagram illustrates the key steps in the neutropenic thigh infection model.

Start Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Induce_Neutropenia Prepare_Inoculum Prepare Bacterial Inoculum Induce_Neutropenia->Prepare_Inoculum Infect_Thigh Intramuscular Thigh Infection Prepare_Inoculum->Infect_Thigh Administer_Treatment Administer Treatment (Pleurothis compound/Control) Infect_Thigh->Administer_Treatment Incubate Incubation Period (e.g., 24 hours) Administer_Treatment->Incubate Euthanize Euthanize and Harvest Thigh Tissue Incubate->Euthanize Homogenize Homogenize Tissue and Plate for CFU Count Euthanize->Homogenize Analyze_Data Analyze Data (log10 CFU Reduction) Homogenize->Analyze_Data End End Analyze_Data->End

Neutropenic Thigh Infection Workflow

Experimental Workflow: Systemic Infection Model

This diagram outlines the general procedure for the systemic infection model.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Systemic_Infection Systemic Infection (IV or IP) Prepare_Inoculum->Systemic_Infection Administer_Treatment Administer Treatment (Pleurothis compound/Control) Systemic_Infection->Administer_Treatment Monitor Monitor for Survival (e.g., 7 days) Administer_Treatment->Monitor Endpoint Endpoint Analysis Monitor->Endpoint Survival_Analysis Survival Curve Analysis Endpoint->Survival_Analysis Survival Bacterial_Load_Analysis Bacterial Load in Blood/Organs Endpoint->Bacterial_Load_Analysis Bacterial Load End End Survival_Analysis->End Bacterial_Load_Analysis->End

Systemic Infection Model Workflow

References

Protocol for Mutilin Extraction and Purification from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of mutilin from fungal cultures, primarily focusing on the known producing organism, Clitopilus passeckerianus. The protocol outlines the necessary steps from fungal strain cultivation to the isolation of purified this compound, incorporating quantitative data and detailed experimental methodologies.

Fungal Strain and Culture Conditions

The primary producer of this compound is the fungus Clitopilus passeckerianus.[1][2][3] The following protocol details the preparation of the seed culture and the main fermentation for this compound production.

Materials:

  • Clitopilus passeckerianus strain (e.g., ATCC 34646)[4]

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Seed Culture Medium (PVS)

  • Production Culture Medium (CGC)[4]

  • Sterile baffled flasks

  • Incubator shaker

Protocol:

1.1. Strain Maintenance and Inoculum Preparation:

  • Maintain Clitopilus passeckerianus on Potato Dextrose Agar (PDA) plates at 25°C.[4]

  • For inoculum preparation, grow the fungus on PDA plates until sufficient mycelial growth is observed (approximately 2 weeks).[4]

1.2. Seed Culture:

  • Aseptically transfer agar plugs of the mycelium from the PDA plate to a baffled flask containing PVS seed medium.

  • Incubate the seed culture at 25°C for 5 days with shaking at 180 rpm.[1][4]

1.3. Production Culture (Fermentation):

  • Inoculate the CGC production medium with the seed culture (5-10% v/v).

  • Incubate the production culture at 25°C for 5-7 days with shaking at 180 rpm.[1][4]

Table 1: Composition of Culture Media

MediumComponentConcentration (g/L)
PVS (Seed Medium) [4]Rape Seed Oil8.0
Spray Dried Corn Liquor35.0
Glucose15.0
Calcium Carbonate (CaCO₃)5.0
CGC (Production Medium) [4]Glucose50.0
Spray Dried Corn Steep Liquor5.0
Calcium Carbonate (CaCO₃)2.0
pH6.5

This compound Extraction

This section describes the extraction of this compound from the fermentation broth using solvent extraction.

Materials:

Protocol:

2.1. Broth Homogenization and Extraction:

  • To 1 volume of the fungal culture broth, add 3 volumes of acetonitrile.[4] Alternatively, ethyl acetate can be used as the extraction solvent in a 1:1 ratio with the supernatant after separating the mycelia.[5][6]

  • Homogenize the mixture using a Polytron homogenizer to ensure thorough mixing and cell disruption.[4]

2.2. Separation of Extract:

  • Centrifuge the homogenized mixture at 16,000 x g for 10 minutes to pellet the mycelia and other solid debris.[4]

  • Carefully collect the supernatant containing the extracted this compound.

2.3. Concentration of Crude Extract:

  • If using ethyl acetate, dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

This compound Purification

The crude extract is purified using a two-step chromatographic process: silica (B1680970) gel column chromatography followed by High-Performance Liquid Chromatography (HPLC).

Silica Gel Column Chromatography (Pre-purification)

This step is used to remove major impurities from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents: Hexane (B92381) and Ethyl Acetate (HPLC grade)

  • Collection tubes

Protocol:

3.1.1. Column Packing:

  • Prepare a slurry of silica gel in hexane.

  • Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.[7]

  • Add a thin layer of sand on top of the silica gel bed.

3.1.2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane).

  • Carefully load the dissolved sample onto the top of the silica gel column.

3.1.3. Elution:

  • Begin elution with 100% hexane.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (gradient elution). A suggested gradient is to increase the ethyl acetate concentration in steps of 5-10%.

  • Collect fractions and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.

3.1.4. Fraction Pooling and Concentration:

  • Pool the fractions containing this compound.

  • Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound extract.

High-Performance Liquid Chromatography (HPLC) (Final Purification)

The semi-purified extract is further purified to high purity using preparative HPLC.

Materials:

  • Semi-purified this compound extract

  • HPLC system with a preparative C18 column (e.g., 250 mm x 10 mm, 5 µm)

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • UV detector

Protocol:

3.2.1. Sample Preparation:

  • Dissolve the semi-purified this compound extract in a small volume of the initial mobile phase (e.g., 55% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

3.2.2. HPLC Conditions:

  • Column: C18 reversed-phase column.[4]

  • Mobile Phase: Isocratic elution with 55% acetonitrile in water.[8]

  • Flow Rate: 1 mL/min.[8]

  • Detection: UV at 205 nm.[8]

  • Column Temperature: 30°C.[8]

3.2.3. Fraction Collection and Final Product Preparation:

  • Inject the sample onto the HPLC system.

  • Collect the peak corresponding to this compound (retention time is approximately 6 minutes under these conditions).[8]

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC.

Quantitative Data

The following table summarizes representative data for the yield and purity of this compound at different stages of the extraction and purification process.

Table 2: Representative Yield and Purity of this compound

StageStarting MaterialProductYield (%)Purity (%)
Fermentation CGC MediumThis compound in Broth--
Solvent Extraction 1 L Fermentation BrothCrude this compound Extract~70-80~40-50
Silica Gel Chromatography 1 g Crude ExtractSemi-purified this compound~50-60~85-90
Preparative HPLC 100 mg Semi-purifiedPure this compound>90>98

Note: Yields are estimates and can vary depending on the specific fermentation batch and extraction/purification efficiency.

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in the this compound extraction and purification process.

Mutilin_Extraction_Purification_Workflow cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification strain Clitopilus passeckerianus Strain pda PDA Plate Culture strain->pda seed Seed Culture (PVS Medium) pda->seed production Production Culture (CGC Medium) seed->production homogenization Homogenization with Solvent production->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant concentration Concentration (Crude Extract) supernatant->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel hplc Preparative HPLC silica_gel->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Overall workflow for this compound extraction and purification.

Silica_Gel_Chromatography_Workflow crude_extract Crude this compound Extract sample_loading Load Sample crude_extract->sample_loading column_packing Pack Silica Gel Column column_packing->sample_loading elution Gradient Elution (Hexane:Ethyl Acetate) sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection pooling Pool this compound Fractions fraction_collection->pooling concentration Concentrate (Semi-purified this compound) pooling->concentration

References

Application Notes and Protocols: Techniques for Radiolabeling Mutilin for Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutilin and its derivatives, such as pleurothis compound (B8085454) and tiamulin (B153960), are a class of potent antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Understanding the binding kinetics and affinity of these compounds to their ribosomal target is crucial for the development of new antibiotics that can overcome bacterial resistance. Radioligand binding assays are a powerful tool for characterizing these interactions, providing quantitative data on binding affinity (K_d), receptor density (B_max), and the inhibitory potential of unlabeled competitor compounds (K_i).

This document provides detailed application notes and experimental protocols for the radiolabeling of this compound derivatives and their use in ribosome binding studies. The focus is on tritium (B154650) ([³H]) labeling, a common method for radiolabeling small molecules for receptor binding assays.

Radiolabeling of this compound Derivatives

The introduction of a radiolabel into a this compound derivative is a prerequisite for direct binding studies. Tritium ([³H]) is a preferred isotope for this purpose due to its low energy beta emission and the ability to achieve high specific activity without significantly altering the compound's chemical structure and biological activity.

Strategy for Tritium Labeling of Tiamulin

A common strategy for tritiating complex molecules like tiamulin involves catalytic tritium-halogen exchange or the reduction of a suitable precursor with tritium gas. While a detailed, publicly available step-by-step protocol for the synthesis of [³H]tiamulin is not readily found in primary literature, the general principles of such syntheses are well-established. The following is a proposed synthetic scheme based on common radiolabeling techniques.

Proposed Synthesis of [³H]Tiamulin:

The synthesis would likely start from a precursor molecule, pleurothis compound, and introduce the radiolabel in the final steps to maximize the incorporation of radioactivity into the desired product.

G pleurothis compound Pleurothis compound tosyl_pleurothis compound 22-O-Tosylpleurothis compound pleurothis compound->tosyl_pleurothis compound Tosylation precursor Tiamulin Precursor (e.g., with unsaturation or halogen) tosyl_pleurothis compound->precursor Side Chain Modification radiolabeled_tiamulin [³H]Tiamulin precursor->radiolabeled_tiamulin Catalytic Tritiation ([³H]₂ gas, Pd/C) purification Purification (HPLC) radiolabeled_tiamulin->purification characterization Characterization (LC-MS, NMR, Radiochemical Purity) purification->characterization

Caption: Proposed workflow for the synthesis of [³H]Tiamulin.

Characterization of Radiolabeled this compound

After synthesis and purification, it is essential to characterize the radiolabeled this compound derivative to ensure its identity, purity, and specific activity.

ParameterMethodPurpose
Chemical Identity Co-elution with an authentic standard on HPLC, Mass Spectrometry (MS)To confirm that the radiolabeled compound has the same chemical structure as the unlabeled standard.
Radiochemical Purity High-Performance Liquid Chromatography (HPLC) with an in-line radioactivity detectorTo determine the percentage of the total radioactivity that is associated with the desired compound.
Specific Activity Liquid Scintillation Counting (LSC) and determination of the molar concentrationTo quantify the amount of radioactivity per mole of the compound (e.g., in Ci/mmol).

Ribosome Binding Assays

Radiolabeled this compound derivatives can be used in various binding assays to characterize their interaction with the bacterial ribosome. The primary target is the 50S ribosomal subunit.

Preparation of Bacterial Ribosomes

A crucial first step is the isolation of active bacterial ribosomes. The following is a general protocol for the isolation of 70S ribosomes from Escherichia coli.

Protocol for Isolation of E. coli 70S Ribosomes:

  • Cell Culture and Harvest: Grow E. coli cells (e.g., MRE600 strain) in a suitable rich medium to mid-log phase. Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol) and lyse the cells using a French press or sonication.

  • Clarification of Lysate: Centrifuge the lysate at high speed to remove cell debris.

  • Ribosome Pelleting: Pellet the ribosomes from the supernatant by ultracentrifugation.

  • Ribosome Washing: Resuspend the ribosome pellet in a wash buffer and repeat the ultracentrifugation step to remove contaminating proteins.

  • Sucrose (B13894) Gradient Centrifugation: Resuspend the final pellet and layer it onto a sucrose density gradient (e.g., 10-40%) to separate the 70S ribosomes from the 30S and 50S subunits.

  • Fraction Collection and Analysis: After ultracentrifugation, fractionate the gradient and monitor the absorbance at 260 nm to identify the peaks corresponding to the 70S ribosomes.

  • Concentration and Storage: Pool the 70S fractions, pellet the ribosomes by ultracentrifugation, and resuspend in a storage buffer. Determine the concentration by measuring the A₂₆₀ (1 A₂₆₀ unit = 24 pmol of 70S ribosomes) and store at -80°C.

G cell_culture Bacterial Cell Culture harvesting Cell Harvesting cell_culture->harvesting lysis Cell Lysis harvesting->lysis clarification Clarification of Lysate lysis->clarification pelleting Ribosome Pelleting clarification->pelleting washing Ribosome Washing pelleting->washing sucrose_gradient Sucrose Gradient Centrifugation washing->sucrose_gradient fractionation Fractionation and Analysis sucrose_gradient->fractionation storage Concentration and Storage fractionation->storage

Caption: Workflow for the isolation of bacterial 70S ribosomes.

Saturation Binding Assay

A saturation binding assay is performed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) for the radiolabeled this compound derivative.

Protocol for Saturation Binding Assay (Filter Binding):

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 4 mM β-mercaptoethanol).

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the isolated 70S ribosomes, increasing concentrations of the radiolabeled this compound derivative (e.g., [³H]tiamulin), and the assay buffer.

  • Non-specific Binding: For each concentration of the radioligand, prepare a parallel set of reactions containing a high concentration of an unlabeled this compound derivative (e.g., 100-fold excess of unlabeled tiamulin) to determine non-specific binding.

  • Incubation: Incubate the reactions at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through a glass fiber filter (e.g., GF/C) pre-soaked in buffer, using a vacuum filtration manifold. This separates the ribosome-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a one-site binding hyperbola to determine the K_d and B_max values.

Competition Binding Assay

A competition binding assay is used to determine the affinity (K_i) of unlabeled this compound derivatives or other test compounds by measuring their ability to compete with a fixed concentration of the radiolabeled this compound for binding to the ribosome.

Protocol for Competition Binding Assay:

  • Assay Buffer and Ribosomes: Use the same assay buffer and ribosome preparation as in the saturation binding assay.

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the isolated 70S ribosomes, a fixed concentration of the radiolabeled this compound derivative (typically at or below its K_d value), and increasing concentrations of the unlabeled competitor compound.

  • Incubation, Filtration, and Counting: Follow the same incubation, filtration, and scintillation counting procedures as described for the saturation binding assay.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

G setup Reaction Setup: Ribosomes + [³H]this compound (fixed conc.) + Unlabeled Competitor (varying conc.) incubation Incubation to Equilibrium setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: Determine IC₅₀ and calculate K_i counting->analysis

Caption: Workflow for a competition binding assay.

Data Presentation

The quantitative data obtained from binding studies should be summarized in a clear and structured format for easy comparison.

Table 1: Binding Affinities of Pleurothis compound Derivatives to E. coli Ribosomes

CompoundK_d (nM)Reference
SB-275833 (Retapamulin)2.0 ± 0.05Davidovich et al., 2007[3]
SB-2800807.5 ± 1.4Davidovich et al., 2007[3]
SB-57151911.1 ± 3.2Davidovich et al., 2007[3]

Data obtained from a competitive ribosome-binding assay using a radiolabeled pleurothis compound derivative.[3]

Table 2: Relative Affinities of Pleurothis compound Derivatives to E. coli Ribosomes from Competition Assays

CompoundRelative Affinity (%)Reference
Tiamulin100Hogenauer and Ruf, 1981[1][4]
Dihydrotiamulin100Hogenauer and Ruf, 1981[1][4]
Pleurothis compound1Hogenauer and Ruf, 1981[1][4]

Relative affinity was determined by the ability of the unlabeled compound to displace radiolabeled tiamulin from the ribosome, with the affinity of tiamulin set to 100%.[1][4]

Conclusion

Radiolabeling of this compound derivatives, particularly with tritium, provides a powerful tool for the detailed characterization of their binding to the bacterial ribosome. The protocols outlined in this document for ribosome isolation, saturation, and competition binding assays provide a framework for researchers to quantitatively assess the affinity of novel this compound analogs. This information is invaluable for understanding the structure-activity relationships of this important class of antibiotics and for the rational design of new drugs to combat bacterial infections.

References

Application Notes and Protocols for High-Throughput Screening Assays of Novel Mutilin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Mutilin and its derivatives, such as pleuromutilins, represent a promising class of antibiotics that inhibit bacterial protein synthesis.[1] These compounds target the peptidyl transferase center (PTC) on the 50S ribosomal subunit, a mechanism distinct from many clinically used antibiotics.[1][2] This unique mode of action makes them effective against a range of Gram-positive and some fastidious Gram-negative bacteria, with a lower propensity for cross-resistance with other antibiotic classes.[1][2]

High-throughput screening (HTS) is a critical tool in the early stages of drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds. This document provides detailed application notes and protocols for establishing HTS assays to screen for new, potent this compound derivatives. The primary assay described is a cell-free in vitro translation assay, a robust and widely used method for identifying inhibitors of protein synthesis.

Mechanism of Action of this compound Derivatives

This compound derivatives exert their antibacterial effect by binding to the A- and P-sites of the 23S rRNA within the peptidyl transferase center of the bacterial 50S ribosomal subunit.[2][3] This binding event physically obstructs the correct positioning of aminoacyl-tRNAs, thereby inhibiting peptide bond formation and halting protein synthesis.[3][4] The interaction involves specific nucleotides within the 23S rRNA, including A2058, A2059, G2505, and U2506, which anchor the common tricyclic this compound core in the binding pocket.[1][5] The C14 side-chain extension of the derivatives can form additional interactions within the PTC, influencing the compound's potency and spectrum of activity.[1][5]

Data Presentation: Antibacterial Activity of this compound Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a panel of clinically relevant bacterial strains. This data provides a baseline for comparing the activity of newly synthesized compounds.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Thioether Pleurothis compound (B8085454) Derivatives [6]

CompoundS. aureus ATCC 29213 (MSSA)S. aureus (MRSA)S. pneumoniaeH. influenzae
52 0.0630.0630.0310.5
55 0.0630.0630.0311
87 0.1250.1250.0631
91 0.1250.1250.0631
109 0.1250.1250.0631
110 0.1250.1250.0631

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Pleurothis compound Derivatives Against S. aureus Strains [7]

CompoundS. aureus (ATCC 43300, MRSA)S. aureus (ATCC 29213)S. aureus (AD3)S. aureus (144)
8 0.1250.250.250.5
9 0.060.1250.1250.25
Tiamulin 0.5112

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Pleurothis compound Derivatives Containing a Benzoxazole (B165842) Moiety [2]

CompoundS. aureus (MRSA ATCC 43300)S. aureus (ATCC 29213)S. aureus (AD3)S. aureus (144)
50 0.1250.250.250.5
57 0.1250.250.250.5
Tiamulin 0.5112

Experimental Protocols

High-Throughput Screening (HTS) Assay: Cell-Free In Vitro Translation Inhibition

This protocol describes a robust and scalable HTS assay to identify inhibitors of bacterial protein synthesis. The assay utilizes a commercially available E. coli S30 cell-free extract and a reporter plasmid encoding luciferase. Inhibition of protein synthesis is quantified by a reduction in luminescence.

Materials:

  • E. coli S30 Extract System for Circular DNA (e.g., Promega, NEB)

  • Reporter Plasmid: pBest-Luc (or equivalent plasmid with a strong bacterial promoter driving luciferase expression)

  • Test Compounds (this compound derivatives) dissolved in DMSO

  • Control Inhibitor: Tiamulin or Chloramphenicol

  • Nuclease-free water

  • Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • Opaque, white 384-well assay plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and control inhibitor in DMSO.

    • Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 50-100 nL) of each compound solution into the wells of a 384-well assay plate.

    • Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor (e.g., Tiamulin at a concentration that gives >90% inhibition) as a positive control.

  • Master Mix Preparation:

    • On ice, prepare a master mix containing the E. coli S30 extract, reaction buffer, amino acid mix, and the luciferase reporter plasmid according to the manufacturer's instructions.

    • The final concentration of the reporter plasmid should be optimized for a robust signal (typically 5-10 µg/mL).

  • Assay Reaction Assembly:

    • Dispense the master mix into the wells of the compound-containing assay plate using an automated dispenser or multichannel pipette. The final reaction volume is typically 10-20 µL.

    • Ensure thorough mixing by gentle shaking or centrifugation.

  • Incubation:

    • Seal the assay plate to prevent evaporation.

    • Incubate the plate at 37°C for 1-2 hours. The optimal incubation time should be determined empirically to achieve a high signal-to-background ratio.

  • Luminescence Detection:

    • Equilibrate the assay plate to room temperature.

    • Add an equal volume of Luciferase Assay Reagent to each well.

    • Incubate for 5-10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground)) where Signalbackground is the average signal from wells with no DNA template.

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further characterization, including IC50 determination and secondary assays.

Secondary Assay: Minimum Inhibitory Concentration (MIC) Determination

Hits identified from the primary HTS assay should be further evaluated to determine their whole-cell antibacterial activity. The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and control antibiotics

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader for measuring optical density (OD600)

Protocol:

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the assay wells.

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of each test compound and control antibiotic in CAMHB directly in the 96-well plates.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

HTS_Workflow High-Throughput Screening Workflow for this compound Derivatives cluster_0 Primary Screening cluster_1 Hit Confirmation & Characterization Compound_Library This compound Derivative Library HTS_Assay In Vitro Translation Assay (Luciferase Reporter) Compound_Library->HTS_Assay Data_Analysis Data Analysis (% Inhibition) HTS_Assay->Data_Analysis Hit_Identification Hit Identification (>50% Inhibition) Data_Analysis->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination MIC_Testing MIC Determination (Whole-cell activity) IC50_Determination->MIC_Testing Lead_Compounds Lead Compounds MIC_Testing->Lead_Compounds

Caption: High-throughput screening workflow for identifying new this compound derivatives.

Mutilin_Pathway Mechanism of Action of this compound Derivatives cluster_ribosome Bacterial Ribosome (70S) cluster_ptc Peptidyl Transferase Center (PTC) 50S_subunit 50S Subunit A_site A-site P_site P-site 30S_subunit 30S Subunit Peptide_Bond_Formation Peptide Bond Formation A_site->Peptide_Bond_Formation P_site->Peptide_Bond_Formation Mutilin_Derivative This compound Derivative Mutilin_Derivative->A_site binds Mutilin_Derivative->P_site binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site enters Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition is blocked, leading to

Caption: Signaling pathway illustrating the inhibition of bacterial protein synthesis by this compound derivatives.

References

Application Notes and Protocols for Topical Mutilin Derivative Testing in Animal Models of Skin Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of relevant animal models and detailed protocols for the preclinical evaluation of topical Mutilin derivatives against bacterial skin infections. The information is intended to guide researchers in selecting appropriate models and designing robust studies to assess the in vivo efficacy of novel antimicrobial candidates.

Introduction to this compound Derivatives

This compound and its derivatives, such as retapamulin (B1680546), are a class of pleurothis compound (B8085454) antibiotics.[1] Their primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a unique target that minimizes the potential for cross-resistance with other antibiotic classes.[1][2] this compound derivatives have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA) and Streptococcus pyogenes, which are common culprits in skin and soft tissue infections (SSTIs).[1][3]

Animal Models of Skin Infection

The selection of an appropriate animal model is critical for evaluating the efficacy of topical antimicrobial agents. The choice depends on the specific research question, the bacterial pathogen of interest, and the desired clinical relevance. Commonly used models include mice and rats due to their genetic tractability, cost-effectiveness, and well-characterized immune systems. Porcine skin is also utilized in ex vivo models as it closely resembles human skin.[4]

Murine Subcutaneous Infection Model

This model is suitable for studying localized, deep-seated skin infections such as abscesses and cellulitis.[5] It allows for the consistent and safe modeling of infections that breach the epidermal layer.[6]

Pathogens: Staphylococcus aureus (including MRSA), Streptococcus pyogenes.

Key Endpoints:

  • Abscess/lesion size measurement.[2][7]

  • Bacterial load determination (CFU/g of tissue).[8]

  • Histopathological analysis of abscess formation and inflammatory cell infiltration.[6]

  • Measurement of inflammatory markers (e.g., cytokines, chemokines) in tissue homogenates.[3]

Murine Tape-Stripping Skin Infection Model

This model simulates superficial skin infections where the stratum corneum is compromised, mimicking conditions like impetigo.[9] It involves the partial removal of the epidermal layer using adhesive tape, creating a site for topical bacterial inoculation.[6][9]

Pathogens: Staphylococcus aureus, Streptococcus pyogenes.[9]

Key Endpoints:

  • Clinical scoring of skin lesions (e.g., erythema, edema, crusting).

  • Bacterial load determination from skin biopsies or surface swabs.

  • In vivo bioluminescence imaging with luminescent bacterial strains to monitor infection progression.[6][7]

  • Histological assessment of epidermal and dermal changes.[9]

Murine Skin Abrasion/Wound Infection Model

This model is relevant for studying infections of traumatic skin lesions, such as cuts, abrasions, or surgical wounds.[10] The skin barrier is disrupted by mechanical means (e.g., sandpaper abrasion, scalpel incision, or dermal punch biopsy) prior to bacterial inoculation.

Pathogens: Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa.[10]

Key Endpoints:

  • Wound healing rate and wound closure assessment.

  • Bacterial quantification from wound tissue or swabs.[10]

  • Evaluation of biofilm formation.[6]

  • Analysis of inflammatory cell infiltrates and cytokine levels in the wound bed.[11]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from various murine skin infection models. It is important to note that these values can vary significantly based on the specific animal strain, pathogen strain, inoculum size, and experimental conditions.

Table 1: Typical Bacterial Load in Murine Skin Infection Models

Animal ModelPathogenInoculum Size (CFU)Time Post-InfectionUntreated Control (Log10 CFU/g or /wound)Reference
SubcutaneousS. aureus1 x 10^7Day 4~7.0 - 8.0 CFU/g[8]
Tape-StrippingS. aureus1 x 10^8Day 3~6.0 - 7.0 CFU/wound[9]
Wound InfectionS. aureus (MRSA)2 x 10^6Day 3~7.5 - 8.5 CFU/wound[5]
Wound InfectionP. aeruginosa1 x 10^7Day 4~6.1 log CFU/mL

Table 2: Lesion Size Progression in Murine Skin Infection Models

Animal ModelPathogenInoculum Size (CFU)Time Post-InfectionLesion Size (mm²) - UntreatedReference
IntradermalS. aureus (USA300)1 x 10^7Day 1~51.4[12]
IntradermalS. aureus (USA300)1 x 10^7Day 5Peak size[12]
IntradermalS. aureus (USA400)1 x 10^7Day 1-7~16.4[12]
SubcutaneousS. aureus5 x 10^724 hoursVaries based on measurement start[2]

Table 3: Inflammatory Cytokine Levels in Murine Skin Infection Models

Animal ModelPathogenTime Post-InfectionCytokineFold Increase (Infected vs. Uninfected)Reference
Wound InfectionP. aeruginosaDay 4TNF-αSignificantly elevated[11]
Wound InfectionP. aeruginosaDay 4IL-1βSignificantly elevated[11]
Wound InfectionP. aeruginosaDay 4IL-6Significantly elevated[11]
Skin InfectionS. aureusVariesIL-6, TNF-α10 to 20-fold increase[3]

Experimental Protocols

Protocol 1: Murine Tape-Stripping Skin Infection Model

Materials:

  • 8-10 week old mice (e.g., BALB/c or SKH1 hairless)

  • Electric clippers

  • Adhesive tape (e.g., 3M Transpore™)

  • Bacterial culture of S. aureus in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Topical this compound derivative formulation and vehicle control

  • Sterile surgical instruments

  • 70% ethanol

Procedure:

  • Animal Preparation: Anesthetize the mice. Shave a 2x2 cm area on the dorsal side.

  • Skin Barrier Disruption: Apply a piece of adhesive tape firmly to the shaved area and quickly strip it off. Repeat this process 10-15 times to induce mild erythema and glistening of the skin, indicating removal of the stratum corneum.[6][9]

  • Bacterial Inoculation: Prepare a bacterial suspension in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). Apply a 10 µL aliquot of the bacterial suspension to the tape-stripped area and gently spread it with a sterile loop.

  • Topical Treatment: At a predetermined time post-infection (e.g., 2-4 hours), apply a standardized amount of the topical this compound derivative formulation or vehicle control to the infected area. Treatment is typically continued once or twice daily for a specified duration (e.g., 3-7 days).

  • Endpoint Analysis:

    • Clinical Scoring: Visually assess and score the lesions daily based on erythema, edema, and crust formation.

    • Bacterial Load: At the end of the study, euthanize the mice and excise the infected skin tissue.

    • Tissue Homogenization: Weigh the tissue and homogenize it in sterile PBS using a bead beater or tissue grinder.[4][13]

    • CFU Enumeration: Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar). Incubate overnight at 37°C and count the colonies to determine the CFU per gram of tissue.[14]

    • Histology: Fix a portion of the tissue in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining for inflammatory cell infiltration).

Protocol 2: Murine Full-Thickness Wound Infection Model

Materials:

  • Same as Protocol 1, plus:

  • Dermal biopsy punch (e.g., 4-6 mm diameter)

  • Sutures or wound clips (optional)

Procedure:

  • Animal Preparation: Anesthetize and shave the dorsal area of the mouse. Disinfect the skin with 70% ethanol.

  • Wound Creation: Create a full-thickness excisional wound using a dermal biopsy punch.

  • Bacterial Inoculation: Apply a 10 µL aliquot of the bacterial suspension (e.g., 1 x 10⁷ CFU/mL S. aureus) directly into the wound bed.

  • Topical Treatment: Apply the topical this compound derivative or vehicle control as described in Protocol 1. The wound may be left open or covered with a semi-occlusive dressing.

  • Endpoint Analysis:

    • Wound Healing: Measure the wound area daily using a digital caliper. Calculate the percentage of wound closure over time.

    • Bacterial Load: Determine the CFU per wound as described in Protocol 1.

    • Cytokine Analysis: Homogenize a portion of the wound tissue in a lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant. Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead array assays.[11]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Endpoint Analysis animal_prep Animal Acclimation & Preparation (Shaving) infection Induction of Skin Infection (e.g., Tape-stripping, Wound) animal_prep->infection bacterial_prep Bacterial Culture & Inoculum Preparation inoculation Bacterial Inoculation bacterial_prep->inoculation infection->inoculation treatment Topical Application of This compound Derivative / Vehicle inoculation->treatment monitoring Daily Monitoring (Lesion Scoring, Wound Size) treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia bacterial_load Bacterial Load (CFU Enumeration) euthanasia->bacterial_load histology Histopathology euthanasia->histology cytokines Cytokine Analysis (ELISA) euthanasia->cytokines

Caption: Experimental workflow for testing topical this compound derivatives.

Host_Immune_Response cluster_infection Bacterial Skin Infection cluster_host Host Innate Immune Response cluster_treatment Therapeutic Intervention bacteria Bacteria (e.g., S. aureus) pamps PAMPs bacteria->pamps inflammation Inflammation bacteria->inflammation Reduced Bacterial Load prrs PRRs (e.g., TLRs) pamps->prrs Recognition keratinocytes Keratinocytes keratinocytes->prrs nfkb NF-κB / MAPK Pathways prrs->nfkb Activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines Upregulation immune_cells Recruitment of Neutrophils & Macrophages cytokines->immune_cells cytokines->inflammation immune_cells->inflammation This compound Topical this compound Derivative This compound->bacteria Inhibits Protein Synthesis This compound->inflammation Resolution of Inflammation

Caption: Host immune response to skin infection and therapeutic intervention.

References

Protocol for Assessing Mutilin's Effect on Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutilin and its semi-synthetic derivatives, known as pleuromutilins, are a class of antibiotics that effectively inhibit bacterial protein synthesis.[1][2] These compounds are of significant interest due to their unique mechanism of action, which confers a low probability of cross-resistance with other classes of protein synthesis inhibitors.[1] Pleuromutilins bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a highly conserved region, thereby preventing the correct positioning of transfer RNA (tRNA) molecules and inhibiting peptide bond formation.[1][3] This application note provides detailed protocols for assessing the inhibitory effect of this compound and its derivatives on bacterial protein synthesis, enabling researchers to characterize novel compounds and understand their mechanism of action.

The primary assays described herein are the in vitro transcription/translation (IVTT) assay, polysome profiling, and the toeprinting assay. The IVTT assay offers a rapid and quantifiable measure of overall protein synthesis inhibition. Polysome profiling provides a snapshot of the translational status of messenger RNA (mRNA) within the cell, revealing disruptions in translation elongation. The toeprinting assay allows for the precise mapping of the drug's binding site on the ribosome.

Mechanism of Action of this compound

This compound and its derivatives target the bacterial 70S ribosome, a crucial component of the protein synthesis machinery. The binding site is located within the peptidyl transferase center (PTC) on the 50S subunit. This interaction sterically hinders the placement of the acceptor ends of tRNA molecules in the A- and P-sites, thereby blocking the formation of peptide bonds. This leads to a cessation of polypeptide chain elongation and, consequently, inhibition of bacterial growth.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Inhibition Inhibition of Peptide Bond Formation 50S_subunit->Inhibition 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to PTC tRNA Aminoacyl-tRNA tRNA->50S_subunit Binding Blocked Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Halts

Mechanism of this compound Action

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the inhibitory activities of various this compound derivatives against different bacterial strains. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the drug that prevents visible growth of a microorganism. The 50% inhibitory concentration (IC50) in in vitro translation assays represents the concentration of the drug that inhibits protein synthesis by 50%.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

Compound/DerivativeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Streptococcus pyogenesStreptococcus pneumoniaeHaemophilus influenzaeEscherichia coli
Tiamulin (B153960) 1-2[4]1-2[4]0.5[3]0.5-4[5]->32[4]
Valnemulin (B25052) ------
Mycoplasma gallisepticum<0.008[6][7]
Brachyspira hyodysenteriae0.031-32[8]
Retapamulin (B1680546) 0.12[1][3]0.12[1][9]≤0.03[3]0.25--
Coagulase-negative staphylococci0.06-0.25[2]
Bacteroides fragilis group71% inhibited at 2[10]
Lefamulin 0.06-0.120.12-0.250.060.1212-4

Table 2: IC50 Values of this compound Derivatives in In Vitro Translation (IVTT) Assays (µM)

Compound/DerivativeEscherichia coli S30 ExtractStaphylococcus aureus S30 Extract
Lefamulin 0.51[1]0.31[1]
BC-7013 --

Experimental Protocols

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay quantifies the effect of this compound derivatives on bacterial protein synthesis in a cell-free system. A coupled transcription-translation system, typically using an E. coli S30 extract, is employed to synthesize a reporter protein (e.g., luciferase or GFP) from a DNA template. The inhibition of protein synthesis is measured by the reduction in the reporter signal.

Materials:

  • Coupled in vitro transcription/translation kit (e.g., PURExpress®)[11]

  • DNA template encoding a reporter gene (e.g., plasmid with a T7 promoter driving luciferase expression)

  • This compound derivative stock solutions (in a suitable solvent like DMSO)

  • Microplate reader for luminescence or fluorescence detection

  • 384-well black microplates[12]

Procedure:

  • Prepare the IVTT Reaction Mix: On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy source as per the manufacturer's instructions.[11]

  • Add DNA Template: Add the DNA template to the master mix at a final concentration of 5-10 ng/µL.[11]

  • Prepare this compound Dilutions: Prepare a serial dilution of the this compound derivative in the reaction buffer or nuclease-free water. The final solvent concentration should be kept constant across all wells and should not exceed 1% (v/v).

  • Set up the Assay Plate:

    • Add the desired volume of the IVTT reaction mix containing the DNA template to each well of a 384-well plate.[12]

    • Add the this compound derivative dilutions to the respective wells.

    • Include a positive control (no inhibitor) and a negative control (no DNA template).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[13]

  • Signal Detection:

    • For luciferase assays, add the luciferase substrate according to the manufacturer's protocol and measure luminescence.

    • For GFP assays, measure fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background signal (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound derivative concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Start Start Prepare_IVTT_Mix Prepare IVTT Reaction Mix Start->Prepare_IVTT_Mix Add_Template Add DNA Template Prepare_IVTT_Mix->Add_Template Setup_Plate Set up Assay Plate Add_Template->Setup_Plate Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Setup_Plate Incubate Incubate at 37°C Setup_Plate->Incubate Detect_Signal Detect Reporter Signal Incubate->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

IVTT Inhibition Assay Workflow
Polysome Profiling

This technique separates ribosomal subunits, monosomes, and polysomes by ultracentrifugation through a sucrose (B13894) density gradient. Treatment with a protein synthesis inhibitor like this compound can lead to a "run-off" of ribosomes from mRNA, resulting in an increase in monosomes and a decrease in polysomes.

Materials:

  • Bacterial culture

  • This compound derivative

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.4% NP-40, protease inhibitors)[14]

  • Sucrose solutions (10% and 50% w/v in gradient buffer)

  • Gradient maker

  • Ultracentrifuge and appropriate rotor (e.g., SW41 Ti)

  • Gradient fractionation system with a UV detector (254 nm)

Procedure:

  • Cell Culture and Treatment:

    • Grow a bacterial culture to mid-log phase.

    • Treat one aliquot of the culture with the this compound derivative at a desired concentration (e.g., 10x MIC) for a specific duration. An untreated aliquot will serve as a control.

    • To arrest translation, rapidly cool the cultures and add chloramphenicol (B1208) (for bacteria) or cycloheximide (B1669411) (for eukaryotes) to a final concentration of 100 µg/mL before harvesting.[15][16]

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in ice-cold lysis buffer.[17]

    • Lyse the cells by appropriate means (e.g., sonication or French press).

    • Clarify the lysate by centrifugation to remove cell debris.[15]

  • Sucrose Gradient Preparation:

    • Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes using a gradient maker.[14]

  • Ultracentrifugation:

    • Carefully layer the clarified lysate onto the top of the sucrose gradient.

    • Centrifuge at high speed (e.g., 40,000 rpm) for 2-3 hours at 4°C.[14]

  • Fractionation and Analysis:

    • Fractionate the gradient from top to bottom using a fractionation system.

    • Continuously monitor the absorbance at 254 nm to generate a polysome profile.

    • Collect fractions for further analysis (e.g., RNA extraction and RT-qPCR).

  • Interpretation:

    • Compare the polysome profiles of the treated and untreated samples. A decrease in the polysome peaks and an increase in the 80S monosome peak in the treated sample indicate inhibition of translation initiation or elongation.

Start Start Cell_Culture Bacterial Culture & this compound Treatment Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Ultracentrifugation Load Lysate & Ultracentrifuge Cell_Lysis->Ultracentrifugation Gradient_Prep Prepare Sucrose Gradient (10-50%) Gradient_Prep->Ultracentrifugation Fractionation Fractionate Gradient (Monitor A254) Ultracentrifugation->Fractionation Analysis Analyze Polysome Profile Fractionation->Analysis End End Analysis->End

Polysome Profiling Workflow
Toeprinting Assay (Primer Extension Inhibition)

This assay identifies the precise location on an mRNA where a ribosome is stalled by an antibiotic. A reverse transcriptase extends a labeled primer annealed downstream of the potential stall site. The enzyme stops when it encounters the stalled ribosome, generating a cDNA product of a specific length, the "toeprint."

Materials:

  • In vitro transcribed mRNA template

  • Purified 70S ribosomes and initiation factors (IF1, IF2, IF3)

  • Initiator tRNA (fMet-tRNAfMet)

  • This compound derivative

  • Fluorescently labeled DNA primer complementary to a sequence downstream of the start codon

  • Reverse transcriptase (e.g., AMV)

  • dNTPs

  • Capillary electrophoresis system for fragment analysis

Procedure:

  • Assemble the Translation Initiation Complex:

    • In a reaction tube, combine the mRNA template, 70S ribosomes, initiation factors, and initiator tRNA in a suitable buffer.

    • Incubate to allow the formation of the 70S initiation complex at the start codon.

  • Add this compound:

    • Add the this compound derivative to the reaction and incubate to allow binding to the ribosome.

  • Primer Annealing and Extension:

    • Add the fluorescently labeled primer and anneal it to the mRNA.

    • Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.[13]

    • Incubate to allow for cDNA synthesis.[13]

  • Sample Preparation and Analysis:

    • Stop the reaction and purify the cDNA products.

    • Analyze the cDNA fragments by capillary electrophoresis.

  • Data Interpretation:

    • The appearance of a specific band (the toeprint) in the presence of this compound, which is absent or reduced in the untreated control, indicates ribosome stalling at a particular position.

    • The size of the toeprint fragment can be used to map the exact nucleotide position of the stalled ribosome on the mRNA.

Start Start Assemble_Complex Assemble 70S Initiation Complex Start->Assemble_Complex Add_this compound Add this compound Derivative Assemble_Complex->Add_this compound Primer_Extension Anneal Labeled Primer & Reverse Transcribe Add_this compound->Primer_Extension Fragment_Analysis Analyze cDNA Fragments (Capillary Electrophoresis) Primer_Extension->Fragment_Analysis Map_Stall_Site Map Ribosome Stall Site Fragment_Analysis->Map_Stall_Site End End Map_Stall_Site->End

Toeprinting Assay Workflow

Conclusion

The protocols outlined in this application note provide a robust framework for assessing the inhibitory effects of this compound and its derivatives on bacterial protein synthesis. By employing a combination of in vitro translation assays, polysome profiling, and toeprinting, researchers can obtain comprehensive data on the potency and mechanism of action of these important antibiotics. This information is crucial for the discovery and development of new antibacterial agents to combat the growing threat of antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pleuromutilin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome pleuromutilin (B8085454) resistance in bacteria. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to pleurothis compound antibiotics?

A1: Bacteria primarily develop resistance to pleuromutilins through three main mechanisms:

  • Target Site Modification: Mutations in the ribosomal RNA (specifically the 23S rRNA component of the 50S subunit) or ribosomal proteins (like L3) can alter the binding site of pleuromutilins, reducing their efficacy.[1]

  • Efflux Pumps: Bacteria can actively transport pleuromutilins out of the cell using efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae. This prevents the drug from reaching its ribosomal target at effective concentrations.[1]

  • Target Protection Proteins: ATP-binding cassette F (ABC-F) proteins can bind to the ribosome and dislodge the antibiotic, effectively rescuing the translation process. This is a significant mechanism of resistance in staphylococci.[2][3][4]

Q2: Are there novel pleurothis compound derivatives that can overcome existing resistance mechanisms?

A2: Yes, significant research is focused on developing new pleurothis compound derivatives with improved activity against resistant strains. These "extended spectrum pleuromutilins" (ESPs) often feature modifications to the C12 or C14 side chains of the pleurothis compound core.[1][5] These modifications can enhance binding to the ribosome, even in the presence of resistance mutations, or reduce recognition by efflux pumps.[1] For instance, some novel derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and even pleurothis compound-resistant strains.[5][6]

Q3: Can combination therapy be an effective strategy against pleurothis compound-resistant bacteria?

A3: Combination therapy is a promising strategy. The use of an efflux pump inhibitor (EPI) like phenylalanine-arginine β-naphthylamide (PAβN) in combination with a pleurothis compound can restore its activity against bacteria that rely on efflux for resistance.[1][7] Additionally, checkerboard assays can be used to identify synergistic or additive effects when combining pleuromutilins with other classes of antibiotics.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.

  • Possible Cause 1: Inoculum preparation variability.

    • Troubleshooting: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard using a spectrophotometer. The culture should be in the logarithmic growth phase for consistent results.[8]

  • Possible Cause 2: Pleurothis compound derivative instability.

    • Troubleshooting: Prepare fresh stock solutions of your pleurothis compound derivative for each experiment. Avoid repeated freeze-thaw cycles, which can degrade the compound.[8]

  • Possible Cause 3: Pipetting errors.

    • Troubleshooting: Regularly calibrate your pipettes. Use new pipette tips for each serial dilution to prevent cross-contamination and inaccurate concentrations.[8]

Issue 2: No observed synergy in a checkerboard assay with an efflux pump inhibitor (EPI).

  • Possible Cause 1: The bacterial strain does not utilize an efflux pump for resistance.

    • Troubleshooting: Confirm the resistance mechanism of your bacterial strain. If resistance is due to target site mutations, an EPI will not be effective. Sequence the relevant ribosomal RNA and protein genes to check for mutations.

  • Possible Cause 2: The EPI is not effective against the specific efflux pump.

    • Troubleshooting: Test a different EPI or use a bacterial strain with a known susceptible efflux pump as a positive control.

  • Possible Cause 3: Incorrect concentration of the EPI.

    • Troubleshooting: Ensure the EPI is used at a concentration that is effective but not bactericidal on its own. Determine the MIC of the EPI alone before performing the checkerboard assay.

Issue 3: "Skipped wells" are observed in a broth microdilution plate (no growth at a lower concentration, but growth at a higher concentration).

  • Possible Cause 1: Contamination.

    • Troubleshooting: Streak the contents of the skipped well and a well with normal growth onto an agar (B569324) plate to check for contamination.

  • Possible Cause 2: Inaccurate drug concentration.

    • Troubleshooting: Review your serial dilution technique. Ensure proper mixing at each dilution step.

  • Possible Cause 3: Paradoxical effect (Eagle effect).

    • Troubleshooting: While less common, some antibiotics exhibit a paradoxical effect where they are less effective at higher concentrations. If other causes are ruled out, this may be a possibility. Further investigation into the drug's mechanism of action would be required.

Data Presentation: Efficacy of Novel Pleurothis compound Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various pleurothis compound derivatives against susceptible and resistant bacterial strains.

Table 1: MIC of a Novel Thiol-Functionalized Pleurothis compound Derivative (Compound 1) [5][6]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 29213< 0.0625
Methicillin-resistant S. aureus (MRSA)< 0.0625

Table 2: MIC of Boron-Pleurothis compound AN11251 [9]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus< 0.039 - 0.5
Haemophilus influenzaeGood inhibitory activity
Mycobacterium tuberculosis H37Rv0.952

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Sterile 96-well microtiter plates

  • Pleurothis compound derivative stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions: a. Dispense 100 µL of CAMHB into all wells of a 96-well plate. b. Add 100 µL of the pleurothis compound stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).

  • Prepare Inoculum: a. Suspend bacterial colonies in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). b. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: a. Add the appropriate volume of the diluted bacterial suspension to each well (except the sterility control wells) to reach the final concentration.

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • Interpretation: a. The MIC is the lowest concentration of the pleurothis compound derivative that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader to measure optical density.[10]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between a pleurothis compound derivative and another compound (e.g., an EPI or another antibiotic).

Materials:

  • Same as for broth microdilution.

  • A second antimicrobial agent (Drug B).

Procedure:

  • Plate Setup: a. Prepare a 96-well plate with two-fold serial dilutions of the pleurothis compound derivative (Drug A) along the y-axis (rows) and two-fold serial dilutions of Drug B along the x-axis (columns).

  • Inoculation: a. Inoculate the plate with the standardized bacterial suspension as described in the MIC protocol.

  • Incubation and Interpretation: a. Incubate the plate and determine the MIC of each drug alone and in combination.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: a. FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) b. FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) c. FIC Index = FIC of Drug A + FIC of Drug B d. Interpretation of FIC Index:

    • ≤ 0.5: Synergy
    • > 0.5 to 4: Indifference or additive effect
    • > 4: Antagonism[11]

Visualizations

ABC-F Protein-Mediated Ribosome Protection

ABCF_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_process Resistance Mechanism Ribosome Translation_Resumes Protein Synthesis Resumes Ribosome->Translation_Resumes Freed from inhibition PTC Peptidyl Transferase Center (PTC) Translation_Stalled Protein Synthesis Stalled PTC->Translation_Stalled Inhibits tRNA positioning Pleurothis compound Pleurothis compound Pleurothis compound->PTC Binds to PTC ABCF_Protein ABC-F Protein (e.g., VgaA, LsaA) ABCF_Protein->Ribosome Binds to E-site ABCF_Protein->Pleurothis compound Dislodges antibiotic ADP_Pi ADP + Pi ABCF_Protein->ADP_Pi ATP ATP ATP->ABCF_Protein Hydrolyzes

Caption: Mechanism of ABC-F protein-mediated pleurothis compound resistance.

Experimental Workflow for Screening Novel Pleurothis compound Derivatives

Screening_Workflow start Start: Library of Novel Pleurothis compound Derivatives primary_screen Primary Screen: Single-concentration growth inhibition assay against susceptible & resistant strains start->primary_screen hit_confirmation Hit Confirmation: Determine MIC values for active compounds primary_screen->hit_confirmation cytotoxicity Cytotoxicity Assay: Test against mammalian cell lines (e.g., HepG2) hit_confirmation->cytotoxicity synergy_test Synergy Testing: Checkerboard assay with known antibiotics or efflux pump inhibitors cytotoxicity->synergy_test Non-toxic compounds discard_toxic Discard Toxic Compounds cytotoxicity->discard_toxic Toxic compounds moa Mechanism of Action Studies: (e.g., efflux pump substrate assay, ribosome binding studies) synergy_test->moa lead_compound Lead Compound for Further Development moa->lead_compound

Caption: A generalized workflow for screening novel pleurothis compound derivatives.

References

Technical Support Center: Crystallization of Novel Mutilin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of novel Mutilin analogues.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound analogues in a question-and-answer format.

Q1: My this compound analogue is not crystallizing. What are the initial steps to troubleshoot this?

A1: When initial crystallization attempts fail, a systematic approach is crucial. Start by re-evaluating your starting material's purity. Impurities can significantly hinder crystal formation.[1] Ensure your compound is well-characterized and purified to the highest possible degree. Next, broaden your screening conditions. Many compounds require specific conditions to crystallize, so a wider screen increases the chances of success.[2] Consider using high-throughput screening methods to efficiently test a large number of conditions.[3]

Q2: I am observing amorphous precipitation instead of crystals. What could be the cause and how can I fix it?

A2: Amorphous precipitation occurs when the compound comes out of solution too rapidly for an ordered crystal lattice to form. This is often due to excessively high supersaturation. To address this, you can try:

  • Reducing the concentration of your this compound analogue.

  • Slowing down the crystallization process. For cooling crystallization, this means a slower cooling rate. For anti-solvent crystallization, add the anti-solvent more slowly.[4][5] For vapor diffusion, use a less volatile anti-solvent.

  • Changing the solvent system. A solvent in which your compound is slightly more soluble might slow down the precipitation process.

Q3: The crystals I obtained are very small (microcrystals) or are forming as clusters/aggregates. How can I grow larger, single crystals?

A3: The formation of microcrystals or aggregates is often a sign of rapid nucleation. To encourage the growth of larger, single crystals, you need to control the nucleation rate. Strategies include:

  • Optimizing the supersaturation level. A lower level of supersaturation will favor the growth of existing nuclei over the formation of new ones.

  • Seeding. Introducing pre-existing crystals (seeds) of your compound into a slightly supersaturated solution can promote the growth of larger crystals.[6][7]

  • Temperature cycling. Repeatedly heating and cooling the solution can help dissolve smaller, less stable crystals and promote the growth of larger, more stable ones, a process which can also reduce agglomeration.

  • Using additives. Certain additives can influence crystal habit and size.[8]

Q4: I am observing the formation of different crystal forms (polymorphs). How can I control which polymorph crystallizes?

A4: Polymorphism is common for organic molecules and can be influenced by various factors.[9][10] To control the polymorphic outcome, you should carefully control the crystallization conditions:

  • Solvent selection: The choice of solvent can have a significant impact on which polymorph is favored.[5]

  • Temperature: Different polymorphs can be stable at different temperatures.[5][9]

  • Supersaturation and cooling/addition rate: The rate at which supersaturation is achieved can influence the resulting polymorph.[4][5]

  • Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.

Q5: My crystals have a needle-like morphology, which is difficult to handle and analyze. Can I change the crystal habit?

A5: Yes, the crystal habit (external shape) can often be modified without changing the internal crystal structure. Factors that can influence crystal habit include:

  • Solvent: The solvent can interact differently with various crystal faces, affecting their relative growth rates.

  • Additives/Impurities: Even small amounts of impurities or specifically added molecules can adsorb to certain crystal faces and inhibit their growth, thus changing the overall shape.[8]

  • Supersaturation: The level of supersaturation can also influence the relative growth rates of different crystal faces.

Frequently Asked Questions (FAQs)

Q1: What are the most common crystallization techniques for small molecules like this compound analogues?

A1: The most common and effective techniques for small molecule crystallization are:

  • Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. This method is effective for compounds with a significant increase in solubility at higher temperatures.[11]

  • Anti-solvent Crystallization: This technique involves adding a solvent in which the compound is poorly soluble (an anti-solvent) to a solution of the compound, causing it to precipitate.[11][12][13] This method allows for fine control over the supersaturation rate.[4]

  • Vapor Diffusion: In this method, a drop containing the dissolved compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. The slow diffusion of vapor leads to a gradual increase in the concentration of the compound in the drop, promoting crystal growth.[14][15][16][17] This is particularly useful when only small amounts of the compound are available.[14]

  • Solvent Evaporation: This involves allowing the solvent to slowly evaporate from a solution of the compound, leading to an increase in concentration and eventually crystallization.[15]

Q2: How do I select a suitable solvent for crystallizing my this compound analogue?

A2: The ideal solvent for crystallization should have the following properties:

  • The this compound analogue should have moderate solubility in the solvent at room temperature.

  • For cooling crystallization, the solubility should increase significantly with temperature.

  • The solvent should be relatively volatile for evaporation methods.

  • The solvent should not react with your compound.

  • It is often beneficial to screen a range of solvents with different polarities. Computational tools can also be used for initial solvent screening.

Q3: What is the importance of controlling the rate of crystallization?

A3: Controlling the rate of crystallization is critical for obtaining high-quality crystals. Rapid crystallization often leads to small, poorly formed crystals, or even amorphous precipitate.[9] A slow and controlled process allows the molecules to arrange themselves in an ordered lattice, resulting in larger, well-defined single crystals that are suitable for X-ray diffraction analysis.

Quantitative Data and Experimental Protocols

Table 1: Exemplary Crystallization Conditions for Pleurothis compound (B8085454)
ParameterConditionReference
Solvent i-propylacetate[6][7]
Anti-solvent Heptane or Hexane[6]
Solvent to Anti-solvent Ratio 8 to 0.25 (v/v)[6]
Seeding Recommended to initiate crystallization[6]
Experimental Protocols

Protocol 1: Cooling Crystallization

  • Solubility Test: Determine the solubility of the this compound analogue in various solvents at different temperatures to identify a suitable solvent.

  • Dissolution: Dissolve the this compound analogue in the chosen solvent at an elevated temperature to achieve a saturated or slightly undersaturated solution.

  • Filtration (Optional): Hot filter the solution to remove any insoluble impurities.

  • Cooling: Slowly cool the solution. A programmable thermostat is recommended for precise control of the cooling rate. A typical starting rate is 1-5 °C/hour.

  • Seeding (Optional): Once the solution is slightly supersaturated, introduce a small seed crystal of the this compound analogue to induce crystallization of the desired polymorph.

  • Crystal Growth: Allow the crystals to grow as the solution continues to cool to the final temperature.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-solvent Crystallization

  • Solvent/Anti-solvent Selection: Identify a solvent in which the this compound analogue is soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the this compound analogue in the primary solvent to create a concentrated solution.

  • Anti-solvent Addition: Slowly add the anti-solvent to the solution with gentle stirring. The rate of addition is a critical parameter to control crystal size and quality. A syringe pump can be used for precise control.

  • Seeding (Optional): Add a seed crystal when the solution is close to the point of nucleation.

  • Equilibration: Allow the solution to equilibrate to ensure complete crystallization.

  • Isolation and Drying: Isolate and dry the crystals as described in the cooling crystallization protocol.

Protocol 3: Vapor Diffusion (Sitting Drop)

  • Prepare the Reservoir: In a well of a crystallization plate, add a reservoir solution containing a precipitant (e.g., a mixture of a solvent and anti-solvent).

  • Prepare the Drop: On a micro-bridge or in a designated drop well, mix a small volume of the concentrated this compound analogue solution with an equal volume of the reservoir solution.

  • Seal the Well: Seal the well to create a closed system.

  • Equilibration: Over time, the solvent from the drop will diffuse to the reservoir, and the anti-solvent vapor from the reservoir will diffuse into the drop. This slowly increases the concentration of the this compound analogue in the drop, leading to crystallization.

  • Monitoring: Monitor the drop periodically under a microscope for crystal growth.

Visualizations

Experimental_Workflow_for_Crystallization cluster_prep Preparation cluster_screening Screening Phase cluster_analysis Analysis & Optimization cluster_scaleup Scale-up & Characterization Compound Novel this compound Analogue Purification Purification & Characterization Compound->Purification Screening Crystallization Screening (Vapor Diffusion, Cooling, Anti-solvent) Purification->Screening Observation Microscopic Observation Screening->Observation Hits Identify 'Hits' (Crystals or Promising Precipitate) Observation->Hits Optimization Optimization of Conditions (Concentration, Temp, pH, Additives) Hits->Optimization Refine Conditions ScaleUp Scale-up Crystallization Optimization->ScaleUp Characterization Crystal Characterization (X-ray Diffraction) ScaleUp->Characterization

Caption: Experimental workflow for the crystallization of novel this compound analogues.

Troubleshooting_Logic Start Crystallization Experiment Result Observe Outcome Start->Result NoCrystals No Crystals / Amorphous Precipitate Result->NoCrystals No Microcrystals Microcrystals / Aggregates Result->Microcrystals Poor Quality GoodCrystals Good Quality Crystals Result->GoodCrystals Yes Action1 Adjust Supersaturation (Slower cooling/addition, lower concentration) NoCrystals->Action1 Action2 Change Solvent System NoCrystals->Action2 Action3 Optimize Nucleation (Seeding, lower supersaturation) Microcrystals->Action3 Action4 Use Additives / Temperature Cycling Microcrystals->Action4 Analysis Proceed to Analysis GoodCrystals->Analysis Action1->Start Re-run Action2->Start Re-run Action3->Start Re-run Action4->Start Re-run

Caption: Troubleshooting logic for common crystallization problems.

References

Technical Support Center: Optimizing In Vitro Antibacterial Assays of Mutilin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing in vitro antibacterial assays of Mutilin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols and to offer solutions for common challenges encountered during these assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its derivatives?

A1: this compound and its derivatives, known as pleuromutilins, are potent inhibitors of bacterial protein synthesis. They bind to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.[1] This binding action interferes with the correct positioning of transfer RNA (tRNA) and blocks peptide bond formation, ultimately halting protein synthesis.[1] This unique mechanism of action results in a low probability of cross-resistance with other classes of antibiotics that also target protein synthesis.[2]

Q2: What is the general antibacterial spectrum of this compound derivatives?

A2: this compound derivatives are primarily effective against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[3] They also show activity against some fastidious Gram-negative bacteria, such as Haemophilus influenzae, and atypical pathogens like Mycoplasma pneumoniae.[2][4] However, their activity against Enterobacteriaceae is generally limited.[2]

Q3: How should I dissolve this compound for in vitro assays due to its poor water solubility?

A3: this compound and many of its earlier derivatives have limited water solubility.[5] It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).[6] For the assay, this stock solution is then serially diluted in the appropriate broth medium. It is crucial to ensure that the final concentration of DMSO in the assay wells is kept low, typically at or below 1% (v/v), to avoid any inhibitory effects of the solvent on bacterial growth.[6] Newer, more water-soluble derivatives have been developed to circumvent this issue.[7]

Q4: What are the standard quality control (QC) strains that should be used for this compound susceptibility testing?

A4: To ensure the accuracy and reproducibility of your in vitro antibacterial assays, it is essential to use well-characterized quality control (QC) strains with defined susceptibility profiles. For testing against Gram-positive bacteria, Staphylococcus aureus ATCC 29213 is a commonly used QC strain.[8][9] Other relevant QC strains may include Enterococcus faecalis ATCC 29212 for enterococci and Streptococcus pneumoniae ATCC 49619 for streptococci.[9][10] These strains should be tested in parallel with your experimental compounds to validate the assay performance.

Troubleshooting Guide

Issue 1: High variability or inconsistent Minimum Inhibitory Concentration (MIC) results between replicates or experiments.

  • Possible Cause 1: Inconsistent Inoculum Density. The number of bacteria at the start of the assay can significantly impact the MIC value, a phenomenon known as the "inoculum effect."

    • Solution: Always standardize your bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension should then be further diluted in the test medium to achieve the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL) in the assay wells.[11] Prepare the inoculum from fresh (18-24 hour) colonies.[11]

  • Possible Cause 2: this compound Precipitation. Due to its hydrophobic nature, the compound may precipitate out of the aqueous broth medium, especially at higher concentrations.

    • Solution: Visually inspect your stock solution and the wells of the microtiter plate for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution and ensure it is fully dissolved before serial dilution. Gentle warming or sonication of the stock solution may aid dissolution.[1] Also, confirm that the final DMSO concentration is not causing the compound to fall out of solution upon dilution.

  • Possible Cause 3: Pipetting Errors. Inaccurate or inconsistent pipetting during the serial dilution process can lead to significant variations in the compound's concentration across the wells.

    • Solution: Ensure your pipettes are properly calibrated. Use appropriate pipetting techniques, such as reverse pipetting for viscous solutions (if applicable) and changing tips between different concentrations, to ensure accuracy.

Issue 2: Higher than expected MIC values or complete lack of antibacterial activity.

  • Possible Cause 1: Compound Degradation. The stability of this compound derivatives can be influenced by factors such as pH and exposure to light.

    • Solution: Prepare fresh stock solutions for each experiment. Store stock solutions in the dark at an appropriate temperature (e.g., -20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Binding to Assay Components. this compound derivatives may bind to components in the culture medium or to the plastic of the microtiter plates.

    • Solution: If significant binding is suspected, you can compare results from polystyrene and polypropylene (B1209903) plates, as polypropylene is generally less prone to binding hydrophobic compounds. The impact of media components can be assessed by testing in different types of broth, although cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for many susceptibility tests.

  • Possible Cause 3: Presence of Serum Proteins. If the assay medium is supplemented with serum, the high protein binding of some this compound derivatives can reduce the concentration of the free, active drug, leading to an apparent decrease in activity.

    • Solution: Be aware that the presence of serum can significantly increase the MIC values for highly protein-bound antibiotics.[12][13] When testing in the presence of serum, it is important to report the serum concentration alongside the MIC value. The activity of some pleuromutilins, like lefamulin, has been reported to be unaffected by serum.[2]

Quantitative Data Summary

The following tables summarize the in vitro antibacterial activity (MIC, in µg/mL) of various this compound derivatives against selected bacterial strains.

Table 1: In Vitro Antibacterial Activity of a Novel Pleurothis compound (B8085454) Derivative (PDP)

Bacterial StrainPDPTiamulinValnemulin
S. aureus ATCC 292130.0160.1250.063
MRSA ATCC 433000.0080.250.125
MRSE (clinical isolate)0.008-0.0160.125-0.250.031-0.063
S. agalactiae (clinical isolate)0.0080.0630.031
S. dysgalactiae (clinical isolate)0.0080.0310.016
E. coli ATCC 25922≥16>128>128
Data synthesized from a study on a novel pleurothis compound derivative (PDP).[4]

Table 2: In Vitro Antibacterial Activity of a Pleurothis compound Derivative (APTM)

Bacterial StrainAPTMTiamulin FumarateRetapamulin
S. aureus ATCC 259230.2510.125
MRSA (clinical isolate)0.520.25
Data from a study on the pleurothis compound derivative APTM.[14]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of this compound Stock Solution: a. Accurately weigh the this compound derivative powder. b. Dissolve the powder in 100% DMSO to prepare a stock solution of 10 mg/mL. Ensure complete dissolution. c. Further dilute this stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Performing the Assay: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the 2x concentrated this compound solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. d. Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the this compound derivative and bacteria. e. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

4. Incubation and Interpretation: a. Incubate the plate at 37°C for 16-20 hours in ambient air. b. The MIC is defined as the lowest concentration of the this compound derivative that completely inhibits visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

1. Following MIC Determination: a. From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

2. Plating and Incubation: a. Spot-plate the 10 µL aliquot onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar). b. Incubate the agar plate at 37°C for 18-24 hours.

3. Interpretation: a. The MBC is the lowest concentration of the this compound derivative that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than a few colonies).

Visualizations

Experimental_Workflow_MIC_Assay Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare this compound Stock (in DMSO) & Working Solutions serial_dilution Perform 2-fold Serial Dilution of this compound in Microtiter Plate prep_compound->serial_dilution prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation controls Include Positive (Growth) & Negative (Sterility) Controls incubation Incubate Plate (37°C, 16-20h) inoculation->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting_MIC_Variability Troubleshooting Inconsistent MIC Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent MIC Results (High Variability) cause_inoculum Inconsistent Inoculum Density? start->cause_inoculum cause_precipitation Compound Precipitation in Media? start->cause_precipitation cause_pipetting Pipetting Errors during Serial Dilution? start->cause_pipetting solution_inoculum Standardize to 0.5 McFarland & Use Fresh Colonies cause_inoculum->solution_inoculum solution_precipitation Visually Inspect Wells; Prepare Fresh Stock Solution cause_precipitation->solution_precipitation solution_pipetting Calibrate Pipettes & Use Proper Technique cause_pipetting->solution_pipetting

Caption: A logical guide for troubleshooting inconsistent MIC results.

References

Technical Support Center: Mitigating the Cytotoxicity of Pleuromutilin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pleuromutilin (B8085454) antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of these compounds during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with our pleurothis compound compound in mammalian cell lines. What are the primary strategies to reduce this toxicity?

A1: The primary and most extensively researched method to reduce the cytotoxicity of pleurothis compound compounds is through chemical modification, particularly at the C-14 side chain of the pleurothis compound scaffold.[1][2][3] The goal is to improve the therapeutic index by maintaining or enhancing antibacterial activity while decreasing toxicity to mammalian cells.

Key modification strategies include:

  • Introducing flexible linkers: Incorporating moieties like piperazinyl urea (B33335) can lead to derivatives with potent antibacterial activity and potentially lower cytotoxicity.[1]

  • Varying substituents on aromatic rings: Modifying terminal benzene (B151609) rings on the side chain with different electron-withdrawing or donating groups can modulate both antibacterial efficacy and cytotoxicity.[1]

  • Exploring different linkage types: While thioether linkages are common and often associated with high antibacterial activity, exploring other linkers such as amine-based connections can alter the cytotoxicity profile.[2]

A secondary, less explored strategy for pleurothis compound compounds but a general approach for reducing drug toxicity is the use of novel formulation technologies. Encapsulating the compound in liposomes or nanoparticles can alter its pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) which are often linked to toxicity, and enabling targeted delivery to infected tissues, thereby minimizing exposure to healthy cells.[4][5][6]

Q2: How does the C-14 side chain modification impact the cytotoxicity of pleurothis compound derivatives?

A2: The structure of the C-14 side chain plays a crucial role in the cytotoxicity of pleurothis compound derivatives. While extensive research has focused on optimizing this side chain for antibacterial activity, the impact on cytotoxicity is a key consideration for developing safe therapeutic agents.

From the available data, we can infer the following structure-cytotoxicity relationships:

  • Introduction of bulky or rigid groups: While beneficial for antibacterial activity, certain bulky substituents on the side chain can increase cytotoxicity. Careful optimization of the size and flexibility of these groups is necessary.

  • Presence of specific functional groups: The introduction of polar groups or heterocyclic rings can influence the compound's interaction with mammalian cells and its overall toxicity profile. For instance, some derivatives incorporating 1,2,3-triazole moieties have shown acceptable cytotoxicity at effective antibacterial concentrations.[3]

  • Length and nature of the linker: The linker connecting the pleurothis compound core to the terminal functional group can impact cytotoxicity. For example, in a series of pleurothis compound-polyamine conjugates, the longest polyamine variant exhibited the highest cytotoxicity and hemolytic activity.[7]

Q3: What are the common in vitro assays to evaluate the cytotoxicity of our pleurothis compound compounds?

A3: The most commonly used in vitro assays to determine the cytotoxicity of pleurothis compound derivatives are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays. Both are colorimetric assays that measure cell viability.

  • MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

  • CCK-8 Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to produce a water-soluble formazan dye. The intensity of the color is proportional to the number of viable cells. The CCK-8 assay is generally considered to be more convenient and less toxic to cells than the MTT assay.[1]

Q4: Our pleurothis compound derivative is showing promising antibacterial activity but is still too cytotoxic. What is the likely mechanism of this cytotoxicity?

A4: The cytotoxicity of some pleurothis compound derivatives is believed to be mediated through the induction of apoptosis, or programmed cell death. This process involves the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death.

The intrinsic or mitochondrial pathway of apoptosis is a likely mechanism. This pathway is regulated by the Bcl-2 family of proteins and involves the following key steps:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic Bcl-2 family proteins like Bax can translocate to the mitochondria, leading to the release of cytochrome c.[8]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then activates caspase-9.

  • Caspase Cascade Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which in turn cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[9][10]

It is important to note that not all pleurothis compound-induced cell death is necessarily apoptotic. Some derivatives have been shown to induce non-apoptotic cell death pathways like ferroptosis.

Troubleshooting Guides

Issue: High Cytotoxicity Observed in a Promising Antibacterial Compound

Potential Cause Troubleshooting Steps
Inherent toxicity of the chemical structure. 1. Synthesize and test analogues: Modify the C-14 side chain by introducing different substituents, linkers, or functional groups to identify structures with a better therapeutic index. 2. Consult structure-cytotoxicity relationship data: Refer to the quantitative data table below to guide the design of new, less toxic derivatives.
Off-target effects. 1. Perform target validation studies: Confirm that the compound's antibacterial activity is due to its interaction with the bacterial ribosome and not another mechanism that might also affect mammalian cells. 2. Screen against a panel of mammalian cell lines: Assess the compound's cytotoxicity across different cell types to identify potential cell-specific toxicity.
Suboptimal experimental conditions. 1. Verify assay protocol: Ensure that the cytotoxicity assay (MTT or CCK-8) is being performed correctly. Refer to the detailed experimental protocols provided below. 2. Check solvent toxicity: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not contributing to the observed cytotoxicity at the concentrations used.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity (IC50) of various pleurothis compound derivatives against different mammalian cell lines. This data can be used to compare the relative toxicity of different structural modifications.

CompoundCell LineAssayIC50 (µM)Reference
LefamulinEukaryotic TT-assayIn vitro transcription/translation952[11]
BC-7013Eukaryotic TT-assayIn vitro transcription/translation>1000[11]
TiamulinHEK293->32 µg/mL[2][7]
Conjugate 9fHEK293-8.3[7]
Compound 28--20.66[12]
Compound 3CYP3A4CYP450 Inhibition1.69[13]
Compound 3CYP2C9CYP450 Inhibition10.70[13]
Compound 3CYP1A2CYP450 Inhibition>50[13]
Compound 3CYP2C19CYP450 Inhibition>50[13]
Compound 3CYP2D6CYP450 Inhibition>100[13]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pleurothis compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

CCK-8 Cytotoxicity Assay Protocol
  • Cell Seeding: Follow the same procedure as for the MTT assay (Step 1).

  • Compound Treatment: Follow the same procedure as for the MTT assay (Step 2).

  • CCK-8 Reagent Addition: Add 10 µL of the CCK-8 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow for Pleurothis compound Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start cells Seed Mammalian Cells (96-well plate) start->cells compounds Prepare Pleurothis compound Compound Dilutions start->compounds treat Treat Cells with Pleurothis compound Compounds cells->treat compounds->treat incubate Incubate (e.g., 24-72 hours) treat->incubate assay Perform Cytotoxicity Assay (MTT or CCK-8) incubate->assay measure Measure Absorbance assay->measure calculate Calculate % Cell Viability measure->calculate ic50 Determine IC50 Value calculate->ic50 end End ic50->end

Caption: Workflow for assessing the cytotoxicity of pleurothis compound compounds.

Proposed Signaling Pathway for Pleurothis compound-Induced Apoptosis

G Proposed Mitochondrial Pathway of Pleurothis compound-Induced Apoptosis cluster_mito Mitochondrion cluster_cyto Cytoplasm pleuro Pleurothis compound Compound bax Bax pleuro->bax activates bcl2 Bcl-2 pleuro->bcl2 inhibits cyto_c_mito Cytochrome c bax->cyto_c_mito promotes release bcl2->cyto_c_mito inhibits release cyto_c_cyto Cytochrome c cyto_c_mito->cyto_c_cyto release apaf1 Apaf-1 cas9_pro Pro-caspase-9 apaf1->cas9_pro activates cas9_act Caspase-9 cas9_pro->cas9_act cleavage cas3_pro Pro-caspase-3 cas9_act->cas3_pro activates cas3_act Caspase-3 cas3_pro->cas3_act cleavage apoptosis Apoptosis cas3_act->apoptosis cyto_c_cyto->apaf1 binds to

Caption: Proposed mitochondrial pathway of pleurothis compound-induced apoptosis.

References

Identifying and minimizing byproducts in Mutilin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during Mutilin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in this compound synthesis?

A1: The most frequently observed byproducts in this compound synthesis include diastereomers, epimers, products of incomplete reactions (e.g., unreacted starting materials or intermediates), and byproducts from side reactions such as oxidation or rearrangement. The specific byproducts will vary depending on the synthetic route and reaction conditions employed. For instance, in syntheses involving intramolecular aldol (B89426) condensations, minor epimerization can occur.[1]

Q2: How can I detect the presence of byproducts in my reaction mixture?

A2: A combination of analytical techniques is recommended for byproduct detection. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the desired product and impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), helps in identifying the molecular weights of the components, providing clues to the identity of byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for detailed structural elucidation of both the target molecule and any significant impurities.

Q3: What general strategies can I employ to minimize byproduct formation?

A3: To minimize byproduct formation, it is crucial to carefully control reaction parameters. This includes:

  • Temperature: Many reactions in this compound synthesis are temperature-sensitive. Maintaining the optimal temperature can significantly reduce the rate of side reactions.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or LC-MS can help determine the optimal reaction time to maximize product yield and minimize the formation of degradation products.

  • Purity of Reagents and Solvents: Using high-purity reagents and anhydrous solvents (when necessary) is critical to prevent unwanted side reactions.

  • Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents, such as those using Samarium(II) Iodide (SmI2), maintaining an inert atmosphere (e.g., argon or nitrogen) is essential.

Q4: How can I effectively remove byproducts from my final product?

A4: Purification strategies depend on the nature of the byproducts.

  • Crystallization: This is a highly effective method for removing impurities, especially when the desired product is a crystalline solid and the byproducts have different solubility profiles.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard technique for separating compounds with different polarities. For challenging separations, such as those involving diastereomers, preparative HPLC can be employed.[2]

  • Washing/Extraction: Liquid-liquid extraction can be used to remove impurities with significantly different solubility in a given solvent system.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the SmI₂-Mediated Cyclization

The Samarium(II) Iodide (SmI₂)-mediated reductive cyclization is a key step in many this compound syntheses to form the eight-membered ring and is known for its high stereoselectivity.[3][4][5] However, suboptimal conditions can lead to the formation of diastereomeric byproducts.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Presence of Oxygen The SmI₂ reagent is highly sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use.
Incorrect Stoichiometry of SmI₂ Use the optimal stoichiometry of SmI₂ as reported in established protocols. An excess or deficit of the reagent can affect the stereochemical outcome.
Suboptimal Temperature Perform the reaction at the recommended low temperature (e.g., -78 °C or 0 °C, depending on the specific protocol) to enhance diastereoselectivity.
Presence of Water While some protocols for SmI₂-mediated reactions specify the addition of water to improve efficiency, the amount is critical. Ensure the correct equivalent of water is used, as excess water can lead to side reactions.
Slow Addition of Reagents Add the substrate solution slowly to the SmI₂ solution to maintain a low concentration of the substrate and favor the desired intramolecular cyclization pathway.

Experimental Protocol: SmI₂-Mediated Reductive Cyclization (Procter Synthesis) [5]

  • To a solution of the aldehyde precursor in anhydrous and deoxygenated THF at -78 °C under an argon atmosphere, add a freshly prepared and titrated solution of SmI₂ in THF dropwise over a period of 30 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction with an appropriate quenching agent (e.g., a saturated aqueous solution of potassium carbonate).

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Purify the crude product by silica gel column chromatography to separate the desired diastereomer.

Issue 2: Formation of an Oxidative Cleavage Byproduct

In SmI₂-mediated cyclizations, quenching the reaction in the presence of oxygen can lead to the formation of an α-peroxyketone, which can subsequently undergo oxidative ring scission, resulting in a carboxylic acid byproduct.[6]

Potential Cause and Solution:

Potential CauseRecommended Solution
Quenching under Aerobic Conditions Ensure that the reaction is quenched under an inert atmosphere before exposure to air. The quenching solution should also be deoxygenated.
Issue 3: Incomplete Reaction or Epimerization in Aldol Condensation

Intramolecular aldol condensation is another key C-C bond-forming reaction in this compound synthesis. This step can sometimes result in incomplete conversion or minor epimerization at adjacent stereocenters.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Reaction Time or Temperature Monitor the reaction closely by TLC or LC-MS to ensure it goes to completion. If the reaction is sluggish, a slight increase in temperature or an extension of the reaction time may be necessary.
Base Strength and Stoichiometry The choice and amount of base are critical. Use the recommended base and stoichiometry to favor the desired aldol product and minimize side reactions like epimerization.
Equilibrium Position Aldol reactions are often reversible. To drive the reaction towards the product, consider using reaction conditions that allow for the removal of water, if applicable.

Signaling Pathways and Experimental Workflows

Mutilin_Synthesis_Pathway A Starting Materials B Key Intermediate Formation (e.g., Aldol Condensation) A->B C SmI2-Mediated Reductive Cyclization B->C D Functional Group Interconversion C->D E This compound Core D->E F Side Chain Attachment E->F G Final Product (this compound Derivative) F->G

Byproduct_Formation_Troubleshooting cluster_reaction Key Reaction Step cluster_problem Problem cluster_analysis Analysis cluster_solution Solution Reaction e.g., SmI2 Cyclization Problem Low Yield / Byproduct Formation Reaction->Problem Analysis HPLC, LC-MS, NMR Problem->Analysis Solution Optimize Conditions (Temp, Time, Reagents) Analysis->Solution Solution->Reaction Re-run Experiment

References

Addressing stability issues of Mutilin derivatives in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mutilin Derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound derivatives in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure the integrity and reliability of your experiments.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the handling, storage, and analysis of this compound derivative solutions.

IssuePotential CauseRecommended Solution
Rapid loss of compound concentration in solution Hydrolysis: The ester side chain at C14 is susceptible to hydrolysis, especially under acidic or basic conditions.- Maintain the pH of the solution within a neutral to slightly acidic range (pH 5-7).- Use buffered solutions (e.g., phosphate (B84403) or citrate (B86180) buffers) to ensure a stable pH.- Avoid prolonged exposure to strong acids or bases during your experimental procedures.
Oxidation: The thioether linkage in the side chain of some derivatives (e.g., tiamulin) is prone to oxidation.[1] The this compound core itself can also be oxidized.- Store solutions protected from light in amber vials or by wrapping containers in aluminum foil.- Store solutions at recommended low temperatures (-20°C or -80°C for long-term storage).- Consider purging the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.- For applications where it is compatible, consider the addition of antioxidants like ascorbic acid or sodium thiosulfate (B1220275).[1]
Adsorption: The compound may adsorb to the surface of glass or plastic containers.- Use silanized glassware or low-adhesion polypropylene (B1209903) tubes for storage and handling.- Before quantitative analysis, it is good practice to saturate the container surface by rinsing with a small amount of the solution.
Appearance of unknown peaks in chromatograms Degradation Products: New peaks may correspond to hydrolysis or oxidation products. The primary oxidative degradation product of tiamulin (B153960) is the corresponding sulphoxide.[1]- Perform forced degradation studies (see Experimental Protocols section) to identify the retention times of potential degradation products.- Use a validated stability-indicating HPLC method to resolve the parent compound from its degradants.[2]
Contamination: Impurities may be introduced from solvents, reagents, or handling.- Use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents for solution preparation.- Ensure all glassware and equipment are thoroughly cleaned and free of contaminants.
Inconsistent results between experiments Variable Solution Stability: Differences in preparation, handling, or storage of solutions can lead to varying levels of degradation.- Prepare fresh working solutions for each experiment from a well-characterized stock solution.- Standardize solution preparation and storage protocols across all experiments, paying close attention to pH, temperature, and light exposure.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives in solution?

A1: The two main chemical degradation pathways for this compound derivatives in solution are hydrolysis of the C14 ester side chain and oxidation of the thioether linkage in the side chain (for derivatives like tiamulin) and potentially the this compound core itself.[1] Metabolic degradation, which is relevant for in vivo studies, primarily occurs through hydroxylation at the C-2 and C-8 positions of the this compound core.

Q2: How should I store my this compound derivative stock solutions?

A2: For long-term stability, it is recommended to store stock solutions in a suitable organic solvent (e.g., DMSO, ethanol) at -20°C or -80°C in tightly sealed, light-protected containers. For aqueous solutions, it is often recommended to prepare them fresh before use. Some product information for tiamulin fumarate (B1241708) suggests not storing aqueous solutions for more than one day.

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation or stress testing study involves subjecting the drug substance to harsh conditions (e.g., strong acids/bases, high temperatures, oxidizing agents, and intense light) to accelerate its degradation. This is crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from all its potential degradants.

Q4: Can I use antioxidants to stabilize my this compound derivative solution?

A4: Yes, antioxidants can be effective in preventing oxidative degradation. For instance, sodium thiosulfate has been used to stabilize tiamulin solutions against oxidation by hypochlorite (B82951).[1] However, you must first verify that the chosen antioxidant does not interfere with your downstream assays or analytical methods.

Q5: What analytical method is best for monitoring the stability of this compound derivatives?

A5: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or mass spectrometric detection, is the gold standard for stability testing.[2] This method should be able to separate the parent drug from its degradation products and allow for their quantification.

Quantitative Stability Data

The stability of this compound derivatives is highly dependent on the specific derivative and the solution conditions. Below is a summary of degradation kinetics for Tiamulin Fumarate under specific stress conditions.

Table 1: Degradation Kinetics of Tiamulin Fumarate [3]

Stress ConditionRate Constant (k) (time⁻¹)Half-life (t½) (time)
Acid Hydrolysis
0.1 M HCl0.2313.00
1 M HCl0.2812.47
Oxidative Degradation
1% H₂O₂0.05313.08
3% H₂O₂0.06311.00
6% H₂O₂0.0808.66

Time units were not specified in the source material but are consistent within the study.

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Derivative

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 6 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to the working concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Place the solid drug substance in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Aim for 5-20% degradation of the active substance for optimal results.

Protocol 2: Stability-Indicating HPLC Method for Tiamulin

This is an example of a validated HPLC method for the analysis of tiamulin and its degradation products.[2]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.

    • Mobile Phase: A mixture of 0.1% aqueous ortho-phosphoric acid (pH adjusted to 3.5) and methanol in a ratio of 20:80 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Dilute the sample to be analyzed in the mobile phase to a final concentration within the linear range of the method (e.g., 0.5-10.0 µg/mL).

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the peak corresponding to the this compound derivative and any degradation products based on their retention times and peak areas compared to a standard of known concentration.

Visualizations

degradation_pathway cluster_main This compound Derivative (e.g., Tiamulin) cluster_degradation Degradation Products Mutilin_Derivative This compound Derivative (with Thioether Side Chain) Sulphoxide Sulphoxide Derivative Mutilin_Derivative->Sulphoxide Oxidation (e.g., H₂O₂, Hypochlorite) Hydrolysis_Product Hydrolysis Product (this compound Core + Side Chain Fragment) Mutilin_Derivative->Hydrolysis_Product Hydrolysis (Acid/Base Catalyzed) experimental_workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Sample_Prep Neutralize & Dilute Samples Stress->Sample_Prep HPLC_Analysis Analyze via Stability-Indicating HPLC Method Sample_Prep->HPLC_Analysis Data_Analysis Identify & Quantify Degradants HPLC_Analysis->Data_Analysis End Determine Degradation Profile Data_Analysis->End

References

Challenges and solutions for scaling up Mutilin production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mutilin production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound production from laboratory to industrial scale?

A1: Scaling up this compound production involves several challenges that can impact process efficiency, product consistency, and overall cost. Key challenges include:

  • Process Optimization and Reproducibility: Processes optimized at a smaller scale may not be directly transferable to a larger scale. Variations in equipment, mixing efficiency, heat and mass transfer can lead to inconsistencies in product yield and quality.

  • Maintaining Optimal Fermentation Conditions: In large bioreactors, maintaining homogeneity of parameters like temperature, pH, and dissolved oxygen is difficult. Insufficient oxygen transfer is a common limiting factor in high-density cultures.

  • Shear Stress: Increased agitation required in large bioreactors can cause shear stress on the producing microorganism, Clitopilus passeckerianus, potentially reducing cell viability and productivity.

  • Downstream Processing: The recovery and purification of this compound from the fermentation broth becomes more complex and costly at a larger scale. This phase can account for a significant portion of the total production cost.

  • Regulatory Compliance: Scaling up introduces greater complexities in adhering to Good Manufacturing Practices (GMP) and other regulatory standards.

Q2: What are the main strategies to increase this compound titer during fermentation?

A2: Increasing the fermentation titer is crucial for the economic viability of this compound production. Key strategies include:

  • Strain Improvement through Metabolic Engineering: Genetic modification of Clitopilus passeckerianus can enhance this compound production. This can involve overexpressing key enzymes in the this compound biosynthetic pathway or deleting competing pathways. The availability of the genome sequence of C. passeckerianus facilitates such targeted genetic modifications.

  • Optimization of Fermentation Media: Systematically adjusting the composition of the culture medium, including carbon and nitrogen sources, as well as micronutrients like iron, can significantly boost product yields.

  • Process Control and Optimization: Tightly controlling process parameters such as pH, temperature, dissolved oxygen, and agitation is critical for maximizing this compound production.

  • Fed-Batch or Continuous Fermentation: Implementing fed-batch strategies can help maintain optimal nutrient levels and avoid the accumulation of inhibitory byproducts, leading to higher cell densities and product titers.

Q3: How can downstream processing of this compound be optimized for large-scale production?

A3: Optimizing downstream processing is essential for ensuring high purity and recovery of this compound while managing costs. Key optimization strategies include:

  • Efficient Solid-Liquid Separation: The initial step of removing microbial cells and other solid debris from the fermentation broth is critical. Techniques like centrifugation and filtration are commonly used.

  • Advanced Purification Techniques: A combination of chromatographic methods is often employed for purification. Process intensification technologies like multi-column chromatography can improve efficiency.

  • Process Integration: Connecting different downstream processing steps can streamline the workflow, reduce processing time, and minimize product loss.

  • Solvent and Resource Management: Minimizing the use of solvents and recycling where possible can significantly reduce both costs and environmental impact.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the scaling up of this compound production.

Issue 1: Low this compound Titer in Fermentation

Possible Causes and Solutions

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Fermentation Medium 1. Media Component Screening: Systematically evaluate different carbon and nitrogen sources to identify the most suitable for this compound production.2. Nutrient Limitation: Ensure that essential nutrients are not depleted during fermentation. Implement a fed-batch strategy to maintain optimal nutrient concentrations.
Inadequate Process Control 1. pH Optimization: Maintain the pH within the optimal range for this compound production, which may differ from the optimal pH for growth.2. Dissolved Oxygen (DO) Control: Ensure adequate oxygen supply, as it is often a limiting factor in high-density cultures. Optimize agitation and aeration rates to maintain the target DO level.3. Temperature Control: Determine the optimal temperature for both growth and production phases, as a lower temperature during the production phase can sometimes be beneficial.
Poor Strain Performance 1. Strain Stability: Verify the genetic stability of the production strain. Sub-culturing can sometimes lead to a decline in productivity.2. Metabolic Bottlenecks: Use metabolic engineering techniques to identify and alleviate bottlenecks in the this compound biosynthetic pathway. This could involve overexpressing rate-limiting enzymes.
Issue 2: Inconsistent Product Yield Between Batches

Possible Causes and Solutions

Possible Cause Troubleshooting Steps & Solutions
Variability in Raw Materials 1. Raw Material Quality Control: Implement stringent quality control measures for all incoming raw materials to ensure consistency.2. Supplier Qualification: Work with reliable suppliers who can provide materials with consistent quality.
Inconsistent Inoculum Quality 1. Standardized Inoculum Preparation: Develop and adhere to a strict protocol for inoculum preparation to ensure a consistent cell density and physiological state.2. Seed Culture Monitoring: Monitor the seed culture for key parameters such as growth rate and viability before inoculating the production fermenter.
Process Parameter Deviations 1. Real-time Process Monitoring: Utilize Process Analytical Technology (PAT) to monitor critical process parameters in real-time and detect deviations early.2. Automated Process Control: Implement automated control systems to maintain process parameters within their setpoints.
Issue 3: Difficulties in Downstream Purification

Possible Causes and Solutions

Possible Cause Troubleshooting Steps & Solutions
Low Product Purity 1. Optimization of Chromatography Steps: Experiment with different chromatography resins and elution conditions to improve separation efficiency.2. Multi-step Purification: Employ orthogonal purification steps (e.g., ion-exchange followed by hydrophobic interaction chromatography) to remove different types of impurities.
Significant Product Loss 1. Process Step Evaluation: Analyze each step in the downstream process to identify where product loss is occurring.2. Filtration Optimization: Optimize filtration parameters to minimize product binding to the membrane or filter.
High Processing Costs 1. Resin Lifetime and Reusability: Evaluate the reusability of chromatography resins to reduce consumable costs.2. Process Intensification: Consider implementing continuous or semi-continuous downstream processes to improve throughput and reduce equipment footprint.

Experimental Protocols & Visualizations

Experimental Workflow for this compound Production Scale-Up

The following diagram illustrates a typical workflow for scaling up this compound production, from laboratory-scale experiments to industrial-scale manufacturing.

Technical Support Center: Overcoming Efflux Pump-Mediated Resistance to Pleuromutilins

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals investigating efflux pump-mediated resistance to pleuromutilin (B8085454) antibiotics. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research endeavors.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during your experiments.

FAQs

  • Q1: My pleurothis compound MIC values are unexpectedly high against a particular bacterial strain. Could this be due to efflux pumps?

    • A1: Yes, elevated Minimum Inhibitory Concentration (MIC) values are a common indicator of efflux pump activity. In Gram-negative bacteria like E. coli, the AcrAB-TolC pump is a primary contributor to intrinsic resistance to pleuromutilins. In Gram-positive bacteria such as Staphylococcus aureus, ATP-Binding Cassette (ABC) transporters, particularly Vga(A) and its variants, are known to confer resistance by actively expelling these antibiotics.

  • Q2: How can I experimentally confirm that efflux is the cause of the observed resistance?

    • A2: The most common method is to perform MIC testing in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction (typically ≥4-fold) in the MIC value when the EPI is present strongly suggests the involvement of an efflux pump. Further confirmation can be achieved by creating a knockout mutant of the suspected efflux pump gene and observing a similar decrease in the MIC.

  • Q3: Which efflux pump inhibitor should I use for my experiments?

    • A3: The choice of EPI depends on the bacterial species and the type of efflux pump.

      • For Gram-negative bacteria like E. coli expressing RND-type pumps (e.g., AcrAB-TolC), Phenylalanine-arginine β-naphthylamide (PAβN) is a commonly used broad-spectrum EPI.[1]

      • Other inhibitors like 1-(1-naphthylmethyl)-piperazine (NMP) have also been studied, though their effectiveness against pleurothis compound efflux may be less pronounced than PAβN.[1]

      • For Gram-positive bacteria, inhibitors like reserpine and verapamil have been shown to inhibit some ABC transporters, although their efficacy against pleurothis compound-specific pumps like Vga(A) may vary.

  • Q4: What is the mechanism of Vga(A)-mediated resistance? Is it a typical efflux pump?

    • A4: Vga(A) and other related ABC-F proteins are not canonical efflux pumps that transport substrates across the membrane. Instead, they function as ribosomal protection proteins. They bind to the ribosome and displace the pleurothis compound antibiotic from its binding site, thus allowing protein synthesis to continue.

  • Q5: Are there known regulatory pathways that control the expression of these efflux pumps?

    • A5: Yes. In Staphylococcus haemolyticus, the expression of vga(A) is regulated by a ribosome-mediated attenuation mechanism, where the presence of pleuromutilins, lincosamides, or streptogramin A antibiotics can induce its expression.[2] In E. coli, the expression of the acrAB operon is controlled by a complex regulatory network, including the local repressor AcrR and global regulators like MarA, SoxS, and Rob. Mutations in these regulators can lead to the overexpression of the AcrAB-TolC pump.

Troubleshooting Guides

Troubleshooting: Ethidium (B1194527) Bromide (EtBr) Accumulation/Efflux Assay
Problem Possible Cause(s) Suggested Solution(s)
Low or No Fluorescence Signal 1. Low concentration of EtBr. 2. Bacterial cell density is too low. 3. Instrument settings (gain, exposure) are not optimal. 4. High autofluorescence from culture media.1. Use an optimal EtBr concentration (e.g., 0.5 µg/ml) to ensure a detectable signal without causing toxicity.[3] 2. Ensure your bacterial suspension is adjusted to the correct optical density (e.g., OD600 of 0.3-0.6) as specified in the protocol.[3] 3. Optimize the gain and exposure settings on your fluorometer or plate reader to maximize the signal-to-noise ratio. 4. Perform the assay in a low-fluorescence buffer like PBS instead of growth media.
Inconsistent Results Between Replicates 1. Inaccurate pipetting. 2. Variation in cell viability or metabolic state. 3. Cells dislodged during washing steps.1. Use calibrated pipettes and ensure consistent technique, especially during serial dilutions. 2. Use cells from the same mid-log phase culture for all replicates to ensure metabolic consistency. 3. Be gentle during centrifugation and resuspension steps to avoid cell loss.
Efflux Pump Inhibitor (EPI) Shows No Effect 1. The EPI is not effective against the specific pump in your strain. 2. The EPI concentration is too low. 3. The resistance is not mediated by an efflux pump sensitive to that inhibitor.1. Test a different class of EPI (e.g., PAβN for RND pumps). 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI. 3. Consider other resistance mechanisms (e.g., target modification, enzymatic inactivation) or a different class of efflux pump.
High Background Fluorescence 1. Contamination of reagents or buffers. 2. Autofluorescence of the test compounds. 3. Use of clear-bottom plates for fluorescence reading.1. Use fresh, sterile buffers and reagents. 2. Run a control with your compounds in buffer without cells to check for intrinsic fluorescence. 3. Use black, clear-bottom microplates designed for fluorescence assays to minimize background.[4]
Troubleshooting: Checkerboard Synergy Assay
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent Fractional Inhibitory Concentration (FIC) Index Values 1. Pipetting errors during serial dilutions. 2. The twofold dilution scheme can lead to inherent instability in FIC calculations. 3. Inconsistent inoculum density.1. Be meticulous with serial dilutions. Using multichannel pipettes can improve consistency. 2. Acknowledge the limitations of the twofold dilution method. Consider results on the border of synergy/additivity (e.g., FIC of 0.5) as borderline and confirm with other methods like time-kill assays. 3. Ensure the bacterial inoculum is standardized (e.g., to a 0.5 McFarland standard) for all experiments.
No Growth in Control Wells 1. Inoculum was not added or is not viable. 2. Contamination with an inhibitory substance.1. Double-check that the inoculum was added to all necessary wells. Verify the viability of the bacterial stock. 2. Use sterile media and aseptic techniques throughout the setup.
Compound Precipitation 1. Poor solubility of one or both compounds at the tested concentrations, especially when combined.1. Visually inspect the wells for any precipitation. If observed, this can falsely appear as antagonism. Test the solubility of your compounds in the assay medium beforehand. Consider using a different solvent or lowering the starting concentration.[1]
Discrepancy Between Checkerboard and Larger Volume Cultures 1. Differences in aeration and growth kinetics between microplates and flasks. 2. Different incubation times leading to varied bacterial growth phases.1. Be aware that the surface-to-volume ratio in a microplate well differs from a flask, which can affect bacterial growth and response to antibiotics.[5] 2. Standardize incubation times across all experimental formats to ensure you are comparing similar growth phases.[5]

Section 2: Data Presentation

The following tables summarize quantitative data on the effect of efflux pump inhibitors on the activity of various pleurothis compound derivatives against Escherichia coli.

Table 1: Effect of Efflux Pump Inhibitors (EPIs) on Pleurothis compound MICs (μg/mL) against E. coli with Overexpressed AcrB

Pleurothis compound DerivativeMIC without EPIMIC with PAβN (25 µg/mL)Fold DecreaseMIC with NMP (100 µg/mL)Fold Decrease
Pleurothis compound>1288≥16>1281
Retapamulin160.532161
Tiamulin64416641
Valnemulin160.532161
Data adapted from Schuster et al., 2019.[1]

Table 2: Impact of Efflux Pump Deletion on Pleurothis compound MICs (μg/mL) in E. coli

Pleurothis compound DerivativeParental Strain (AcrB Overexpressed)Triple Knockout (ΔacrAB ΔacrF ΔyhiV)Fold Decrease
Pleurothis compound>1288≥16
Retapamulin160.2564
Tiamulin640.5128
Valnemulin160.2564
Data adapted from Schuster et al., 2019.[1]

Section 3: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol: Ethidium Bromide (EtBr) Accumulation Assay

Objective: To measure the accumulation of the fluorescent dye ethidium bromide, a substrate for many efflux pumps, within bacterial cells. Reduced accumulation (lower fluorescence) in wild-type cells compared to efflux-deficient mutants or cells treated with an EPI indicates active efflux.

Materials:

  • Bacterial strains (wild-type, mutant, etc.)

  • Luria-Bertani (LB) or other suitable growth medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethidium bromide (EtBr) stock solution (e.g., 1 mg/mL)

  • Efflux pump inhibitor (EPI) stock solution (e.g., PAβN, CCCP)

  • Glucose (e.g., 20% w/v solution)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or fluorometer (Excitation: ~530 nm, Emission: ~585 nm)

Procedure:

  • Cell Preparation:

    • Inoculate 10 mL of LB medium with the bacterial strain of interest and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.6).[3]

    • Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Wash the cell pellet twice with an equal volume of PBS.

    • Resuspend the final pellet in PBS and adjust the OD600 to 0.3.[3]

  • Accumulation Assay:

    • Add the prepared cell suspension to the wells of a 96-well black microplate.

    • To appropriate wells, add the EPI to the desired final concentration. Include control wells with no EPI.

    • Add glucose to a final concentration of 0.4% (v/v) to energize the cells and activate efflux pumps.[3]

    • Add EtBr to a final concentration of 0.5-1 µg/mL.[3]

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a total period of 60 minutes.

    • Plot fluorescence intensity versus time. A lower fluorescence plateau in the wild-type strain compared to a knockout mutant or a strain treated with an EPI indicates active efflux of EtBr.

Protocol: Checkerboard Synergy Assay

Objective: To determine the interaction (synergistic, additive, indifferent, or antagonistic) between a pleurothis compound antibiotic and an efflux pump inhibitor.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton II Broth (MHBII) or other appropriate broth

  • Pleurothis compound antibiotic stock solution

  • Efflux Pump Inhibitor (EPI) stock solution

  • Sterile 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • Determine Individual MICs:

    • First, determine the MIC of the pleurothis compound and the EPI individually against the test organism using standard broth microdilution methods.

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of the pleurothis compound (Drug A) in MHBII horizontally across the microtiter plate (e.g., in columns 1-10).

    • Prepare serial twofold dilutions of the EPI (Drug B) in MHBII vertically down the plate (e.g., in rows A-G).

    • Row H should contain only the dilutions of Drug A (no Drug B).

    • Column 11 should contain only the dilutions of Drug B (no Drug A).

    • Column 12 should contain a growth control (no drugs) and a sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate all wells except the sterility control.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-24 hours.

  • Data Analysis and FIC Calculation:

    • After incubation, read the plate to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration showing no visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index for each well that shows growth inhibition:

      • FIC of Drug A (FIC A) = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B (FIC B) = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC A + FIC B [6]

    • The FIC index is typically interpreted for the combination that shows the lowest value.

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[7]

Protocol: Gene Knockout via Lambda Red Recombineering (E. coli)

Objective: To create a targeted gene deletion of an efflux pump gene in E. coli to confirm its role in resistance. This protocol is a summary of the general workflow.

Materials:

  • E. coli strain containing the temperature-sensitive plasmid pKD46 (expresses the λ Red recombinase system).

  • Template plasmid for antibiotic resistance cassette (e.g., pKD3 for chloramphenicol (B1208) or pKD4 for kanamycin).

  • Primers (~70 bp) with 5' ends homologous to the regions flanking the target gene and 3' ends that anneal to the resistance cassette template.

  • L-arabinose solution (to induce recombinase expression).

  • Electroporator and cuvettes.

  • LB agar (B569324) plates with appropriate antibiotics.

Procedure:

  • Preparation of the Recombination Substrate:

    • Use PCR to amplify the antibiotic resistance cassette from the template plasmid (e.g., pKD3). The custom primers will add ~50 bp of homology arms to each end of the PCR product that match the regions immediately upstream and downstream of the target gene on the chromosome.

    • Purify the PCR product.

  • Preparation of Recombination-Ready Cells:

    • Grow the E. coli strain harboring pKD46 at 30°C (permissive temperature) in LB broth with ampicillin (B1664943) to mid-log phase.

    • Induce the expression of the λ Red enzymes by adding L-arabinose to the culture and incubating for a further 1-3 hours at 30°C.[8]

    • Make the cells electrocompetent by washing them repeatedly with ice-cold sterile water or 10% glycerol.[8]

  • Electroporation and Recombination:

    • Electroporate the purified PCR product (the resistance cassette with homology arms) into the prepared electrocompetent cells.

    • Allow the cells to recover in SOC medium for 1-2 hours at 37°C.

  • Selection of Mutants:

    • Plate the recovered cells on LB agar containing the antibiotic corresponding to the resistance cassette (e.g., chloramphenicol for a cassette from pKD3).

    • Incubate at 37°C. This temperature is non-permissive for the pKD46 plasmid, so it will be cured from the cells. Only cells that have successfully integrated the resistance cassette into the chromosome will grow.

  • Verification of Knockout:

    • Confirm the correct gene replacement by colony PCR using primers that flank the target gene region. The PCR product from the knockout mutant will be a different size than the wild-type product.

    • Further confirmation can be done by DNA sequencing.

Section 4: Diagrams and Workflows

Diagram 1: General Mechanism of Efflux Pump-Mediated Resistance

EffluxMechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane EffluxPump Efflux Pump (e.g., AcrB, VgaA) Drug_Out Pleurothis compound EffluxPump->Drug_Out Active Export Cytoplasm->EffluxPump Binds to Pump Target Ribosome (Drug Target) Cytoplasm->Target Inhibits Target Drug_In Pleurothis compound Drug_In->Cytoplasm Enters Cell Drug_Out->Extracellular EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump Blocks Pump

Caption: Mechanism of drug efflux and inhibition.

Diagram 2: Experimental Workflow to Confirm Efflux-Mediated Resistance

Workflow Start Observe High Pleurothis compound MIC Hypothesis Hypothesis: Efflux-Mediated Resistance Start->Hypothesis MIC_EPI Perform Checkerboard Assay: Pleurothis compound + EPI Hypothesis->MIC_EPI Result_EPI Significant MIC Reduction? (≥4-fold) MIC_EPI->Result_EPI Efflux_Assay Perform EtBr Accumulation Assay with EPI Result_EPI->Efflux_Assay Yes Conclusion_No Conclusion: Other resistance mechanisms are likely involved Result_EPI->Conclusion_No No Result_EtBr Increased Accumulation? Efflux_Assay->Result_EtBr Gene_KO Create Efflux Pump Gene Knockout (KO) Mutant Result_EtBr->Gene_KO Yes Result_EtBr->Conclusion_No No MIC_KO Determine Pleurothis compound MIC for KO Mutant Gene_KO->MIC_KO Result_KO Significant MIC Reduction vs. Wild-Type? MIC_KO->Result_KO Conclusion_Yes Conclusion: Efflux pump is a major resistance mechanism Result_KO->Conclusion_Yes Yes Result_KO->Conclusion_No No

Caption: Workflow for identifying efflux resistance.

Diagram 3: Regulation of AcrAB-TolC Efflux Pump in E. coli

AcrAB_Regulation cluster_regulators Global Regulators MarA MarA acrAB_operon acrAB operon MarA->acrAB_operon Activate Transcription SoxS SoxS SoxS->acrAB_operon Activate Transcription Rob Rob Rob->acrAB_operon Activate Transcription AcrR AcrR (Local Repressor) AcrR->acrAB_operon Repress Transcription AcrAB_protein AcrA/AcrB Proteins acrAB_operon->AcrAB_protein Translation Efflux_Pump Assembled AcrAB-TolC Efflux Pump AcrAB_protein->Efflux_Pump TolC TolC Protein TolC->Efflux_Pump Antibiotics Antibiotics & Bile Salts Antibiotics->MarA Induce Antibiotics->SoxS Induce

Caption: Regulatory network of the AcrAB-TolC pump.

References

Technical Support Center: Enhancing Metabolic Stability of Mutilin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying the mutilin structure to enhance metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities of the this compound scaffold?

A1: The primary metabolic liabilities of the this compound scaffold are hydroxylations at the 2β and 8α positions of the tricyclic this compound core.[1][2] These positions are susceptible to metabolism by cytochrome P450 enzymes, particularly CYP3A4.[1] This rapid metabolism can lead to low bioavailability and a short duration of action for many this compound derivatives.[2]

Q2: What are the main strategies to improve the metabolic stability of this compound derivatives?

A2: Key strategies to enhance the metabolic stability of this compound derivatives include:

  • Blocking Active Metabolic Sites: Modifying the 2β and 8α positions of the this compound core to prevent hydroxylation. This can involve introducing steric hindrance or replacing hydrogen with a more stable group.

  • Side Chain Modification: While many modifications have historically focused on the C14 side chain to improve antibacterial activity, strategic modifications can also influence metabolic stability.[3][4]

  • Deuteration: Replacing hydrogen atoms at metabolically active sites with deuterium (B1214612) can slow down metabolism due to the kinetic isotope effect.

  • Bioisosteric Replacement: Substituting metabolically labile groups with bioisosteres that are more resistant to metabolism while retaining biological activity.

Q3: Lefamulin is reported to have good metabolic stability. What makes it different?

A3: Lefamulin was developed through extensive modification of the C14 side chain, resulting in a compound with optimized physicochemical properties, including enhanced metabolic stability, which allows for both intravenous and oral administration.[4][5] While specific head-to-head comparative metabolic stability data with older mutilins is not always presented, its favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile suggests that its unique side chain structure contributes to its improved stability.[4]

Q4: How can I predict the metabolic sites of my novel this compound derivative?

A4: In silico tools can be used to predict the sites of metabolism (SOM) for new chemical entities. Software like SMARTCyp can predict which sites on a molecule are most likely to be metabolized by different cytochrome P450 isoforms, such as CYP3A4, CYP2D6, and CYP2C9.[3][6] These predictions can help guide the design of more metabolically stable derivatives.

Troubleshooting Guides for Metabolic Stability Assays

This section addresses common issues encountered during in vitro metabolic stability experiments with this compound derivatives.

Issue 1: Rapid Disappearance of the Test Compound in Liver Microsome Assays

Potential Cause Troubleshooting Steps
High Metabolic Activity of the this compound Scaffold This is expected for many this compound derivatives. Consider reducing the incubation time or the microsomal protein concentration to better resolve the degradation curve.
High Microsomal Protein Concentration Titrate the microsomal protein concentration (e.g., 0.25, 0.5, 1.0 mg/mL) to find an optimal condition where the compound is metabolized at a measurable rate.
Solvent Effects Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low (typically <0.5%) as higher concentrations can affect enzyme activity.
Compound Instability Run a control experiment with heat-inactivated microsomes or in buffer alone to assess the chemical stability of the compound under the assay conditions (37°C, pH 7.4).

Issue 2: High Variability Between Replicate Experiments

Potential Cause Troubleshooting Steps
Pipetting Errors Calibrate pipettes regularly. Use low-retention pipette tips. Visually inspect tips to ensure accurate aspiration and dispensing.
Inconsistent Incubation Times Stagger the start of incubations if handling many samples to ensure precise timing for each time point.
Incomplete Reaction Termination Ensure the stop solution (e.g., ice-cold acetonitrile) is added quickly and efficiently to all samples at the designated time points to immediately halt the metabolic reaction.
Non-specific Binding This compound derivatives can be lipophilic and may bind to the plasticware. Consider using low-binding plates and tubes. The inclusion of a small percentage of a suitable organic solvent in the analytical mobile phase can help mitigate this during analysis.

Issue 3: No Apparent Metabolism of the Test Compound

Potential Cause Troubleshooting Steps
Inactive Microsomes or Cofactors Use a positive control compound with a known metabolic rate to verify the activity of the liver microsomes and the NADPH regenerating system. Ensure the NADPH regenerating system is freshly prepared.
Low Compound Concentration Ensure the starting concentration of the test compound is sufficient for detection by the analytical method (e.g., LC-MS/MS).
Poor Solubility of the Compound Visually inspect the incubation mixture for any precipitation of the test compound. If solubility is an issue, a lower concentration or a different formulation may be necessary.
Analytical Method Issues Verify the sensitivity and linearity of the LC-MS/MS method for the specific this compound derivative. Matrix effects from the microsomal incubation mixture can suppress the signal.

Data Presentation

Table 1: In Vitro Metabolic Stability of Selected this compound Derivatives in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
TiamulinData not consistently reportedHighImplied in[1]
ValnemulinData not consistently reportedHighImplied in[1]
RetapamulinData not consistently reportedHighImplied in[1][2]
LefamulinSignificantly more stable than earlier derivativesLower than earlier derivatives[4]
Hypothetical Derivative 1 (unmodified)1546.2N/A
Hypothetical Derivative 2 (modified at C2/C8)4515.4N/A

Note: Specific quantitative t½ and CLint values for many this compound derivatives are not always available in a standardized format in the public domain. The table reflects the qualitative descriptions found in the literature and includes hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay for this compound Derivatives

1. Purpose: To determine the in vitro metabolic stability of a this compound derivative by measuring its rate of disappearance when incubated with liver microsomes.

2. Materials:

  • Test this compound derivative

  • Pooled liver microsomes (human, rat, mouse, or dog)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., a compound with a known metabolic rate like testosterone (B1683101) or verapamil)

  • Ice-cold stop solution (e.g., acetonitrile (B52724) containing an internal standard)

  • 96-well plates (low-binding if necessary)

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Preparation:

    • Prepare a stock solution of the test this compound derivative (e.g., 1 mM in DMSO).

    • Prepare working solutions of the test compound and positive control in the phosphate buffer. The final substrate concentration is typically 1 µM.

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • Pre-warm the plate containing the test compound and positive control working solutions at 37°C for 5-10 minutes.

    • Add the diluted liver microsomes to the wells.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a sufficient volume of the ice-cold stop solution.

    • The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by a validated LC-MS/MS method to determine the concentration of the this compound derivative remaining at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the this compound derivative remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

Visualizations

Metabolic_Hotspots cluster_this compound This compound Core Structure cluster_modifications Potential Modifications for Stability mutilin_structure mod1 Block C2 Position mutilin_structure->mod1 Metabolic Hotspot (Hydroxylation) mod2 Block C8 Position mutilin_structure->mod2 Metabolic Hotspot (Hydroxylation) mod3 Modify C14 Side Chain mutilin_structure->mod3 Influence on Overall Stability

Caption: Key metabolic hotspots on the this compound core and areas for modification to enhance stability.

Experimental_Workflow prep 1. Preparation (Compound, Microsomes, Cofactors) pre_incubate 2. Pre-incubation (37°C) prep->pre_incubate start_reaction 3. Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points 4. Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points terminate 5. Terminate Reaction (Add Cold Acetonitrile) time_points->terminate centrifuge 6. Centrifuge (Precipitate Proteins) terminate->centrifuge analyze 7. LC-MS/MS Analysis centrifuge->analyze data_analysis 8. Data Analysis (Calculate t½ and CLint) analyze->data_analysis

Caption: Workflow for a typical in vitro liver microsomal stability assay.

References

Technical Support Center: Optimizing Dosing Regimens for In Vivo Studies of Mutilin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dosing regimens for in vivo studies of Mutilin and its derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its derivatives?

A1: this compound and its derivatives, known as pleuromutilins, are inhibitors of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC). This binding prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation.[1][2] This unique mechanism of action means there is a low probability of cross-resistance with other antibiotic classes.

Q2: What are the primary challenges when working with this compound derivatives in vivo?

A2: The primary challenges often revolve around the physicochemical properties of the compounds. Many this compound derivatives have poor water solubility, which can make formulation for in vivo administration difficult.[3] Achieving adequate systemic exposure for efficacy without causing local irritation or toxicity at the injection site is a key consideration. Additionally, some derivatives have been shown to inhibit cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions and potential toxicity.[4]

Q3: What are common formulation strategies for this compound derivatives?

A3: Due to their hydrophobic nature, this compound derivatives often require specific formulation strategies to enhance solubility for in vivo use. Common approaches include:

  • Co-solvents: Using a mixture of solvents can improve solubility. A common combination is Dimethyl Sulfoxide (B87167) (DMSO) and Polyethylene Glycol (PEG), often with a small amount of a surfactant like Tween-80, diluted in saline.[5]

  • Suspensions: For oral or subcutaneous administration, this compound derivatives can be prepared as a suspension in vehicles like carboxymethyl cellulose (B213188) (CMC).

  • Prodrugs: A phosphate (B84403) prodrug strategy has been successfully employed to improve the aqueous solubility of pleurothis compound (B8085454) analogues.[6]

  • Salt Formation: Modifications to the this compound structure to include amine groups can enable the formation of water-soluble salts.[7]

Q4: How do I select an appropriate starting dose for my in vivo efficacy study?

A4: Selecting a starting dose involves considering in vitro potency (Minimum Inhibitory Concentration - MIC) and any available pharmacokinetic (PK) and pharmacodynamic (PD) data. The PK/PD index that best correlates with the efficacy of pleuromutilins is the ratio of the Area Under the Curve of the free drug concentration over 24 hours to the MIC (fAUC/MIC). For lefamulin, a 24-hour fAUC/MIC ratio of 1.98–6.42 for S. pneumoniae and 8.04–16.5 for S. aureus has been associated with efficacy in murine models.[8][9] If no PK/PD data is available, initial dose-ranging studies are recommended, starting with doses that are a fraction of the No Observed Adverse Effect Level (NOAEL) or the lowest reported toxic dose, if known.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of the compound in the formulation Poor aqueous solubility of the this compound derivative.- Increase the proportion of co-solvents (e.g., DMSO, PEG) in the vehicle. - Gently warm the solution and/or use sonication to aid dissolution.[5] - Adjust the pH of the formulation, as solubility can be pH-dependent. - Consider creating a nanosuspension or a prodrug formulation for improved solubility.[6]
Local irritation or inflammation at the injection site High concentration of the drug or co-solvents (especially DMSO). The pH of the formulation is outside the physiological range.- Reduce the concentration of the drug and/or co-solvents by increasing the dosing volume (within acceptable limits for the animal model). - If possible, switch to a less irritating vehicle. - Ensure the final pH of the formulation is close to neutral (pH 7.4). - For subcutaneous injections, rotate the injection sites.
Lack of in vivo efficacy despite good in vitro activity - Poor bioavailability due to low solubility or extensive first-pass metabolism. - Rapid clearance of the compound. - The dosing regimen is not maintaining therapeutic concentrations.- Conduct a pilot pharmacokinetic study to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile. - Increase the dosing frequency or consider a continuous infusion model to maintain drug levels above the MIC. - Co-administer with a CYP3A4 inhibitor if the compound is a known substrate, but be cautious of potential toxicity.
Signs of systemic toxicity (e.g., weight loss, lethargy, organ damage) - The dose is too high, exceeding the maximum tolerated dose (MTD). - Inhibition of critical host enzymes, such as cytochrome P450s. - Off-target effects of the compound.- Reduce the dose and/or the frequency of administration. - Review the literature for any known toxicities of the specific this compound derivative or related compounds. - In a subchronic toxicity study in rats with the derivative ATTM, changes in alkaline phosphatase (ALP), creatinine (B1669602) (CR), and blood glucose (GLU) were observed at high doses.[8] For the derivative Z33, an LD50 of above 5000 mg/kg was reported in an acute oral toxicity test in mice.[10]

Data Presentation

Table 1: Summary of In Vivo Efficacy Data for this compound Derivatives

This compound DerivativeAnimal ModelInfection ModelDosing Regimen (Route)Efficacy OutcomeReference
ATTM MouseSystemic MRSA infection5.74 mg/kg (IV)ED50[8]
Lefamulin Neutropenic MouseThigh infection (S. aureus)5-320 mg/kg/day (SC, q12h)24h fAUC/MIC for static effect: 8.04–16.5[8][9]
Lefamulin Neutropenic MouseThigh infection (S. pneumoniae)5-320 mg/kg/day (SC, q12h)24h fAUC/MIC for static effect: 1.98–6.42[8][9]
Valnemulin Neutropenic ChickenIntratracheal M. gallisepticum infection6.5 mg/kg (IM, once daily)2.5 log10 reduction in bacterial load[11]
Z33 Neutropenic MouseThigh infection (MRSA)20 mg/kg1.358 log10 CFU/g reduction
Compound 9 Neutropenic MouseThigh infection (MRSA)20 mg/kg~1.3 log10 CFU/mL reduction[9]
Compound 133 MouseThigh infection (MRSA)Not specified1.82 log10 CFU/mL reduction[11]
PL-W MouseMRSA-induced pneumonia10 mg/kg70% survival rate[8]

Table 2: Summary of Pharmacokinetic Parameters for this compound Derivatives

This compound DerivativeAnimal ModelDose and RouteCmaxTmaxT1/2 (elimination)AUCReference
Tiamulin Geese60 mg/kg (Oral, single)Not specified1 h3.13 hNot specified
Tiamulin Geese60 mg/kg/day (Oral, multiple)Not specified0.5 h2.62 hNot specified
Valnemulin Chicken1, 10, 20 mg/kg (IM)Dose-dependentNot specifiedNot specifiedAUC24/MIC correlated with efficacy[11]
Amphenmulin ChickenIVNot specifiedNot specified2.13 hNot specified
Amphenmulin ChickenOral0.73 µg/mL<30 minLower than IMBioavailability: 5.88%
Amphenmulin ChickenIM1.93 µg/mL<30 minHigher than IV/OralBioavailability: 52.14%

Table 3: Summary of Toxicity Data for this compound Derivatives

This compound DerivativeAnimal ModelRoute of AdministrationToxicity EndpointValueReference
ATTM MouseOralLD502304.4 mg/kg[8]
ATTM RatOral (subchronic)NOAEL5 mg/kg[8]
Z33 MouseOralLD50>5000 mg/kg[6][10]
Z33 -In vitro (CYP inhibition)IC50 (CYP3A4)Similar to tiamulin[6][10]
Z33 -In vitro (CYP inhibition)IC50 (CYP2E1)Lower than tiamulin[6][10]
Compound 9 -In vitro (CYP inhibition)IC50 (CYP3A4)2.92 µg/mL (less inhibitory than tiamulin)[9]

Experimental Protocols

Protocol 1: General Formulation for Intravenous (IV) Administration of a this compound Derivative

  • Materials:

    • This compound derivative powder

    • Dimethyl sulfoxide (DMSO), sterile, injectable grade

    • Polyethylene glycol 300 or 400 (PEG300/PEG400), sterile, injectable grade

    • Tween-80, sterile

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Accurately weigh the required amount of the this compound derivative.

    • Dissolve the powder in a small volume of DMSO. For example, to prepare a 5 mg/mL solution, you might start with 10% DMSO.

    • Add PEG300 or PEG400 to the solution while vortexing. A common ratio is 40% PEG.

    • Add a small amount of Tween-80 (e.g., 5%) to aid in solubility and stability.

    • Bring the solution to the final volume with sterile saline. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize toxicity.

    • Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming or sonication may be applied.

    • Sterile filter the final formulation through a 0.22 µm syringe filter before administration.

Protocol 2: General Formulation for Oral Gavage Administration of a this compound Derivative

  • Materials:

    • This compound derivative powder

    • Carboxymethyl cellulose (CMC), low viscosity

    • Sterile water for injection

    • Optionally, a small amount of Tween-80

  • Procedure:

    • Prepare a 0.5% (w/v) solution of CMC in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

    • Accurately weigh the this compound derivative powder.

    • Create a paste of the powder with a small amount of the 0.5% CMC solution.

    • Gradually add the remaining CMC solution to the paste while continuously stirring or vortexing to create a uniform suspension.

    • If the compound is particularly hydrophobic, adding a small amount of Tween-80 (e.g., 0.1-0.5%) can help to wet the powder and improve the suspension.

    • Ensure the suspension is homogenous before each administration by vortexing.

Protocol 3: Murine Thigh Infection Model for In Vivo Efficacy Testing

  • Animal Model:

    • Use specific pathogen-free mice (e.g., BALB/c or ICR), typically 6-8 weeks old.

    • Induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) at, for example, 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Infection:

    • Prepare a mid-logarithmic phase culture of the bacterial strain of interest (e.g., MRSA).

    • Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of each mouse.

  • Treatment:

    • Initiate treatment at a defined time point post-infection (e.g., 2 hours).

    • Administer the this compound derivative formulation via the desired route (e.g., subcutaneous, intravenous, or oral gavage) at various dose levels.

    • Include a vehicle control group and a positive control group (an antibiotic with known efficacy against the tested strain).

  • Endpoint Analysis:

    • At a predetermined time after the start of treatment (e.g., 24 hours), euthanize the mice.

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates to determine the bacterial load (CFU/g of tissue).

    • Calculate the reduction in bacterial load compared to the vehicle control group.

Mandatory Visualizations

Mutilin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 30S_Subunit 30S Subunit Protein_Elongation Protein Elongation Peptidyl_Transferase_Center->Protein_Elongation Catalyzes peptide bond formation Mutilin_Derivative This compound Derivative Mutilin_Derivative->Peptidyl_Transferase_Center Binds to PTC Inhibition Inhibition Mutilin_Derivative->Inhibition tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center Binds to A- and P-sites Inhibition->Protein_Elongation Blocks peptide bond formation

Caption: Mechanism of action of this compound derivatives.

Dosing_Optimization_Workflow cluster_preclinical Preclinical Evaluation cluster_efficacy Efficacy Studies In_Vitro_Potency Determine In Vitro Potency (MIC) Formulation_Development Develop Stable and Soluble Formulation In_Vitro_Potency->Formulation_Development Pilot_PK_Study Conduct Pilot PK Study (Single Dose, Multiple Routes) Formulation_Development->Pilot_PK_Study Dose_Range_Finding Dose Range-Finding Toxicity Study (MTD) Pilot_PK_Study->Dose_Range_Finding Dose_Fractionation_Study Dose Fractionation Study (Determine PK/PD Driver) Pilot_PK_Study->Dose_Fractionation_Study Inform Dose Selection Dose_Range_Finding->Dose_Fractionation_Study Dose_Response_Study Dose-Response Efficacy Study (in relevant infection model) Dose_Fractionation_Study->Dose_Response_Study Optimal_Regimen Define Optimal Dosing Regimen (Dose, Frequency, Duration) Dose_Response_Study->Optimal_Regimen

Caption: Workflow for optimizing in vivo dosing regimens.

References

Troubleshooting low expression in Mutilin biosynthetic pathway reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low expression levels during the reconstitution of the Mutilin biosynthetic pathway.

Troubleshooting Guides

Guide 1: Low or No Expression of Pathway Enzymes

Problem: After transforming the host organism with the this compound biosynthetic gene cluster, you observe very low or no expression of one or more pathway enzymes (e.g., GGS, Pleurotolase, P450s, SDR, ATF) upon analysis (e.g., Western blot).

Possible Causes and Solutions:

  • Suboptimal Codon Usage: The native codons of the this compound biosynthetic genes from Clitopilus passeckerianus may not be optimal for expression in your chosen heterologous host (e.g., Aspergillus oryzae, Saccharomyces cerevisiae). This can lead to inefficient translation.

    • Solution: Perform codon optimization of the biosynthetic genes for your specific expression host. This involves replacing rare codons with more frequently used ones in the host organism, which can significantly enhance translational efficiency and protein expression levels.[1] Several commercial gene synthesis services offer codon optimization algorithms.

  • Inefficient Promoter: The promoter used to drive the expression of the biosynthetic genes may not be strong enough or may not be induced under your experimental conditions.

    • Solution: Select a strong, well-characterized promoter suitable for your host. For example, in Aspergillus oryzae, constitutive promoters like amyB or inducible promoters can be used. It is crucial to ensure that the induction conditions are optimal if using an inducible promoter.

  • mRNA Instability: The mRNA transcripts of the heterologous genes may be unstable in the host organism, leading to rapid degradation.

    • Solution: Analyze the 5' and 3' untranslated regions (UTRs) of your expression cassettes. These regions can influence mRNA stability. Additionally, codon optimization can sometimes improve mRNA stability.

  • Incorrect Plasmid Construction: Errors in the cloning process, such as out-of-frame insertions or mutations, can lead to non-functional transcripts and a lack of protein expression.

    • Solution: Sequence-verify your final expression plasmids to ensure that all genes are in the correct open reading frame and free of mutations.

Guide 2: Low Expression of Cytochrome P450s and Reductases

Problem: You observe low expression or activity of the cytochrome P450 monooxygenases (P450-1, P450-2, P450-3) or the associated cytochrome P450 reductase (CPR). This is a common bottleneck in reconstituting P450-dependent pathways.

Possible Causes and Solutions:

  • Insufficient Redox Partner Expression: Cytochrome P450s require a redox partner, typically a cytochrome P450 reductase (CPR), for their catalytic activity. The endogenous CPR levels in the host may not be sufficient to support the high expression of heterologous P450s.

    • Solution: Co-express a compatible CPR with the P450s. It is often beneficial to co-express the native CPR from the original this compound-producing organism or a well-characterized CPR known to function efficiently in your host. In some cases, creating a fusion protein of the P450 and its reductase can improve electron transfer and activity.

  • Improper Localization: P450s are often membrane-bound proteins. Incorrect localization within the cell can lead to misfolding and inactivity.

    • Solution: Ensure that the P450s are targeted to the correct cellular membrane (e.g., the endoplasmic reticulum). This may involve engineering the N-terminal sequence of the P450s.

  • Heme Biosynthesis Limitation: Cytochrome P450s are heme-containing proteins. The host's endogenous heme biosynthesis pathway may not be sufficient to provide enough heme for the overexpressed P450s.

    • Solution: Supplement the culture medium with a heme precursor, such as δ-aminolevulinic acid (ALA), to boost heme availability.

Guide 3: Low Titer of this compound or its Intermediates

Problem: You have confirmed the expression of all the biosynthetic enzymes, but the final yield of this compound or its precursors is low.

Possible Causes and Solutions:

  • Precursor Limitation: The biosynthesis of this compound, a diterpene, requires the precursor geranylgeranyl pyrophosphate (GGPP), which is derived from the mevalonate (B85504) pathway. The endogenous supply of GGPP in the host may be a limiting factor.

    • Solution: Engineer the host's central metabolism to increase the flux towards GGPP. This can be achieved by overexpressing key enzymes in the mevalonate pathway, such as a truncated HMG-CoA reductase (tHMG-CoA).

  • Competing Metabolic Pathways: The host organism may have native metabolic pathways that compete for precursors or intermediates of the this compound pathway.

    • Solution: Identify and down-regulate or knock out competing pathways. For example, pathways that consume GGPP for other purposes, such as sterol biosynthesis, could be targeted.

  • Feedback Inhibition: The accumulation of this compound or its intermediates may cause feedback inhibition of the biosynthetic enzymes.

    • Solution: Investigate the possibility of feedback inhibition by performing in vitro enzyme assays with varying concentrations of the final product. If feedback inhibition is identified, strategies such as in situ product removal during fermentation could be employed.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of pleurothis compound (B8085454) when the pathway is reconstituted in a heterologous host?

A1: The yield can vary significantly depending on the host, expression system, and fermentation conditions. In a study where the seven-gene pleurothis compound cluster from Clitopilus passeckerianus was reconstructed in Aspergillus oryzae, a significant increase in production was observed compared to the native producer. The highest-producing A. oryzae transformant yielded up to 84.24 mg/L of pleurothis compound, which represented a 2106% increase over the native strain under the tested conditions.[2]

Q2: How can I quantify the expression levels of the this compound biosynthetic enzymes?

A2: A common method to quantify protein expression levels is Western blotting. This involves separating total protein from your host organism by SDS-PAGE, transferring the proteins to a membrane, and then probing with antibodies specific to your enzymes of interest. By using a known amount of purified protein as a standard, you can estimate the concentration of your target protein in the cell lysate.

Q3: What analytical methods can be used to detect and quantify this compound and its precursors?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is a standard method for the analysis of this compound and its intermediates. By running authentic standards, you can establish retention times and create calibration curves for quantification.

Q4: Is it better to express the entire gene cluster on a single plasmid or on multiple plasmids?

A4: Both strategies can be successful. Expressing the entire cluster on a single plasmid can simplify the transformation process and ensure that all genes are present in the host. However, using multiple plasmids allows for more flexibility in modulating the expression levels of individual genes or sub-clusters of genes, which can be useful for optimizing the pathway flux.

Data Presentation

Table 1: Pleurothis compound and 14-O-acetyl-mutilin Titers in Aspergillus oryzae Transformants

StrainPleurothis compound (mg/L)14-O-acetyl-mutilin (mg/L)
C. passeckerianus (Wild-Type)~4Not Reported
A. oryzae NSAR1 7 TR5184.24Not Detected
A. oryzae NSAR1 7 TR5215.6718.33
A. oryzae NSAR1 7 TR27Not Reported74.52

Data adapted from Bailey et al., 2016.[2]

Experimental Protocols

Protocol 1: Codon Optimization of this compound Biosynthetic Genes
  • Obtain the DNA sequences for the this compound biosynthetic genes (e.g., Pl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-p450-3, Pl-atf, Pl-sdr).

  • Select the target expression host (e.g., Aspergillus oryzae).

  • Use a codon optimization software tool. Many gene synthesis companies provide free online tools. Input the DNA sequences and select the target host.

  • The software will replace rare codons with those that are more frequently used in the target host's genome, aiming to improve translational efficiency.[1] It may also adjust GC content and remove mRNA secondary structures.

  • Review the optimized sequences. Ensure that no unintended restriction sites have been introduced that would interfere with your cloning strategy.

  • Synthesize the optimized genes. Order the codon-optimized genes from a reputable gene synthesis provider.

Protocol 2: Western Blot Analysis of Pathway Enzymes in Aspergillus oryzae
  • Sample Preparation:

    • Grow the A. oryzae transformants and a wild-type control under inducing conditions.

    • Harvest the mycelia by filtration and freeze-dry.

    • Grind the freeze-dried mycelia to a fine powder in liquid nitrogen.

    • Resuspend the powder in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the total protein concentration of the supernatant using a protein assay (e.g., Bradford or BCA).

  • SDS-PAGE:

    • Mix a standardized amount of total protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

    • Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to your target enzyme (e.g., anti-His tag antibody if your proteins are His-tagged).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands will correspond to the amount of your target protein.

Protocol 3: HPLC Analysis of this compound Production
  • Sample Preparation:

    • Collect the culture broth from your A. oryzae fermentations.

    • Perform a liquid-liquid extraction of the broth with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to dryness.

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) (both often containing a small amount of an acid like formic acid) is commonly used.

    • Detection: A UV detector (e.g., at 220 nm) or a mass spectrometer can be used for detection.

  • Quantification:

    • Prepare a series of standard solutions of pure this compound at known concentrations.

    • Inject the standards into the HPLC to create a calibration curve of peak area versus concentration.

    • Inject your extracted samples and determine the peak area for this compound.

    • Use the calibration curve to calculate the concentration of this compound in your samples.

Visualizations

Mutilin_Biosynthetic_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Prethis compound Prethis compound GGPP->Prethis compound GGS, Pleurotolase This compound This compound Prethis compound->this compound P450-1, P450-2, SDR Pleurothis compound Pleurothis compound This compound->Pleurothis compound ATF, P450-3 GGS GGS Pleurotolase Pleurotolase P450_1 P450-1 P450_2 P450-2 SDR SDR ATF ATF P450_3 P450-3

Caption: The this compound biosynthetic pathway from GGPP.

Troubleshooting_Workflow Start Low/No this compound Production CheckExpression Check Enzyme Expression (Western Blot) Start->CheckExpression LowExpression Low/No Enzyme Expression CheckExpression->LowExpression No GoodExpression Sufficient Enzyme Expression CheckExpression->GoodExpression Yes CodonOptimize Codon Optimize Genes LowExpression->CodonOptimize CheckPromoter Change Promoter/Induction LowExpression->CheckPromoter CheckPrecursor Analyze Precursor Supply (GGPP) GoodExpression->CheckPrecursor CodonOptimize->CheckExpression CheckPromoter->CheckExpression LowPrecursor Low Precursor Supply CheckPrecursor->LowPrecursor No GoodPrecursor Sufficient Precursor Supply CheckPrecursor->GoodPrecursor Yes EngineerMetabolism Overexpress Mevalonate Pathway Genes LowPrecursor->EngineerMetabolism CheckCompeting Investigate Competing Pathways GoodPrecursor->CheckCompeting EngineerMetabolism->CheckPrecursor End Optimized Production CheckCompeting->End Logical_Relationships Host Host Organism (e.g., A. oryzae) Expression Enzyme Expression Host->Expression GeneCluster This compound Gene Cluster GeneCluster->Expression This compound This compound Production Expression->this compound Metabolism Host Metabolism Precursors Precursor Supply (GGPP) Metabolism->Precursors Precursors->this compound Optimization Optimization Strategies CodonOpt Codon Optimization Optimization->CodonOpt PromoterEng Promoter Engineering Optimization->PromoterEng MetabolicEng Metabolic Engineering Optimization->MetabolicEng CodonOpt->GeneCluster PromoterEng->GeneCluster MetabolicEng->Metabolism

References

Enhancing the permeability of Mutilin derivatives across bacterial membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments aimed at enhancing the permeability of Mutilin derivatives across bacterial membranes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound derivatives?

A1: this compound derivatives, such as pleurothis compound (B8085454), tiamulin, and retapamulin, are protein synthesis inhibitors.[1] They bind to the 50S subunit of the bacterial ribosome at the peptidyl transferase center.[1][2] This interaction obstructs the correct positioning of transfer RNA (tRNA), thereby inhibiting the formation of peptide bonds and halting bacterial growth.[3] Their unique binding site means there is a low probability of cross-resistance with other antibiotic classes.[2]

Q2: Why is bacterial membrane permeability a significant challenge for this compound derivatives, particularly against Gram-negative bacteria?

A2: The primary challenge lies in the complex cell envelope of Gram-negative bacteria. This envelope consists of an outer membrane that acts as a highly selective permeability barrier, blocking the entry of many antibiotics.[4][5][6] To be effective, this compound derivatives must first cross this outer membrane, often through protein channels called porins, and then the inner cytoplasmic membrane to reach their ribosomal target.[5] Additionally, many Gram-negative bacteria possess efflux pumps that actively expel antibiotics from the cell before they can reach their target, further reducing their efficacy.[5][7]

Q3: What are the common strategies to improve the permeability of this compound derivatives?

A3: Several strategies are employed to enhance the permeability of this compound derivatives:

  • Structural Modification: Chemical modifications to the this compound core, particularly at the C14 side chain, can improve physicochemical properties like solubility and the ability to cross bacterial membranes.[8][9] For example, adding tertiary amino groups has been shown to significantly enhance activity.[9]

  • "Trojan Horse" Strategy: This involves conjugating the this compound derivative to a molecule that bacteria actively transport, such as a nutrient.[10] This tricks the bacterium into shuttling the antibiotic inside.

  • Use of Permeability Enhancers: Co-administration with agents that disrupt the outer membrane, such as polycations (e.g., polymyxins) or chelators (e.g., EDTA), can increase the uptake of the this compound derivative.[11]

  • Efflux Pump Inhibition: Combining this compound derivatives with efflux pump inhibitors (EPIs) can prevent the active removal of the drug, allowing it to accumulate to effective intracellular concentrations.[7]

Q4: Are there known bacterial resistance mechanisms that specifically counteract this compound derivatives?

A4: While the potential for resistance development is generally low, some mechanisms have been identified.[1][3] Resistance can arise from mutations in the ribosomal proteins (e.g., L3) or the 23S rRNA, which alter the drug's binding site on the ribosome.[12] Reduced permeability due to changes in porin expression or increased efflux pump activity can also contribute to resistance.[5][13]

Troubleshooting Guide

Q5: My this compound derivative is highly effective against Staphylococcus aureus (Gram-positive) but shows no activity against Escherichia coli (Gram-negative). What is the likely issue?

A5: This is a common challenge. The lack of activity against E. coli strongly suggests a permeability issue. The Gram-negative outer membrane is likely preventing your compound from reaching its ribosomal target.[4][6] Additionally, E. coli possesses robust efflux pump systems that may be actively removing your derivative.[5]

Troubleshooting Steps:

  • Assess Outer Membrane Permeability: Perform an N-Phenyl-1-naphthylamine (NPN) uptake assay to determine if your compound disrupts or permeates the outer membrane.

  • Test in an Efflux-Deficient Strain: Use an E. coli strain with a deleted major efflux pump gene (e.g., ΔtolC). If the derivative becomes active in this strain, efflux is a primary mechanism of resistance.[4]

  • Co-administer with a Permeabilizer: Test your derivative in combination with a known outer membrane permeabilizer like EDTA or a sub-lethal concentration of a polymyxin (B74138) to see if this restores activity.[11]

Q6: I'm observing high variability in my membrane permeability assay results. What could be causing this inconsistency?

A6: Inconsistent results in permeability assays can stem from several factors related to bacterial cell physiology and experimental setup.

Common Pitfalls & Solutions:

  • Bacterial Growth Phase: Ensure you consistently harvest bacteria from the same growth phase (e.g., mid-logarithmic phase), as membrane composition and integrity can vary.[14]

  • Cell Density: Standardize the optical density (OD) of the bacterial suspension for each experiment. Assays using fluorescent dyes are often sensitive to cell concentration.[15]

  • Buffer Composition: Use a consistent buffer (e.g., PBS) for washing and resuspending cells. The presence of certain ions or nutrients can affect membrane potential and permeability.[16]

  • Dye/Probe Concentration: Optimize and consistently use the final concentration of fluorescent probes like NPN or Propidium Iodide (PI), as high concentrations can be toxic or lead to signal artifacts.[16]

Q7: How can I differentiate between poor uptake and active efflux of my this compound derivative?

A7: Differentiating between these two mechanisms requires a multi-pronged approach.

Experimental Strategy:

  • Baseline Activity: Determine the Minimum Inhibitory Concentration (MIC) of your derivative against the wild-type Gram-negative strain.

  • Efflux Pump Inhibitor (EPI) Synergy: Re-test the MIC in the presence of a broad-spectrum EPI. A significant drop in the MIC (e.g., 4-fold or greater) indicates that your compound is a substrate for an efflux pump.

  • Genetically Modified Strains: Compare the MIC against the wild-type strain versus an isogenic mutant lacking one or more major efflux pumps (e.g., ΔacrB, ΔtolC). A lower MIC in the mutant strain confirms efflux involvement.[4]

  • Accumulation Assay: If the MIC remains high even with EPIs or in efflux mutants, poor uptake across the outer membrane is the more likely barrier. You can confirm this with radiolabeled compound uptake assays or by using fluorescent derivatives to visualize accumulation.

Data Hub: this compound Derivative Activity

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Selected this compound Derivatives

CompoundS. aureus (MSSA)S. aureus (MRSA)S. pneumoniaeE. coliReference
Tiamulin0.12 - 0.50.25 - 10.06 - 0.25> 64[3],[8]
Valnemulin0.06 - 0.250.12 - 0.5≤ 0.03 - 0.12> 64[3],[8]
Retapamulin≤ 0.03 - 0.250.06 - 0.5≤ 0.03 - 0.12> 32[1]
Lefamulin0.06 - 0.250.12 - 0.50.06 - 0.25> 128[3]
Derivative 6d *0.250.5Not Tested> 128[17]

*Derivative 6d is a novel synthetic derivative with a 1,3,4-thiadiazole (B1197879) moiety.[17]

Key Experimental Protocols

Protocol 1: Outer Membrane Permeability - NPN Uptake Assay

This assay measures the permeabilization of the bacterial outer membrane. N-Phenyl-1-naphthylamine (NPN) is a fluorescent probe that is poorly fluorescent in aqueous environments but fluoresces strongly when it partitions into the hydrophobic interior of a membrane.[14][16]

Materials:

  • Mid-log phase bacterial culture

  • Phosphate-buffered saline (PBS), pH 7.2

  • NPN stock solution (e.g., 500 µM in acetone)

  • Test this compound derivative at various concentrations

  • Polymyxin B (positive control)

  • 96-well black, clear-bottom microplate

  • Fluorometer (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase (e.g., OD600 of 0.4-0.6). Harvest cells by centrifugation (e.g., 5000 x g for 10 min).

  • Wash the cell pellet twice with PBS and resuspend in PBS to an OD600 of 0.5.

  • Assay Setup: To each well of the 96-well plate, add 100 µL of the bacterial suspension.

  • Add your this compound derivative to the desired final concentrations. Include a positive control (Polymyxin B) and a negative control (no compound).

  • NPN Addition: Add NPN to all wells to a final concentration of 10 µM.

  • Measurement: Immediately place the plate in a fluorometer and measure the fluorescence intensity kinetically over a period of 10-30 minutes.

  • Data Analysis: An increase in fluorescence intensity compared to the negative control indicates that the this compound derivative has disrupted the outer membrane, allowing NPN to enter and fluoresce.

Protocol 2: Inner Membrane Integrity - Propidium Iodide (PI) Uptake Assay

This assay determines if a compound compromises the inner (cytoplasmic) membrane. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, making it a reliable indicator of inner membrane integrity.[14][16]

Materials:

  • Mid-log phase bacterial culture

  • PBS, pH 7.2

  • Propidium Iodide stock solution (e.g., 1 mg/mL in water)

  • Test this compound derivative at various concentrations

  • 96-well black, clear-bottom microplate

  • Fluorometer (Excitation: ~535 nm, Emission: ~617 nm)

Procedure:

  • Cell Preparation: Prepare the bacterial suspension as described in Protocol 1 (OD600 of 0.5 in PBS).

  • Assay Setup: Add 100 µL of the bacterial suspension to each well.

  • Add PI to all wells to a final concentration of 1-5 µg/mL.

  • Measure the baseline fluorescence.

  • Add your this compound derivative to the wells at the desired concentrations.

  • Measurement: Monitor the fluorescence intensity over time (e.g., 30-60 minutes).

  • Data Analysis: A significant increase in PI fluorescence indicates that the inner membrane has been compromised, allowing the dye to enter and bind to intracellular nucleic acids.

Visualized Workflows and Pathways

Mutilin_Action_Pathway cluster_extracellular Extracellular Space cluster_cell_envelope Gram-Negative Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound Derivative OM Outer Membrane This compound->OM Blocked Porin Porin Channel This compound->Porin 1. Entry Periplasm Periplasm Porin->Periplasm IM Inner Membrane Periplasm->IM 2. Diffusion Efflux Efflux Pump Periplasm->Efflux Resistance Ribosome 50S Ribosome (Target) IM->Ribosome 3. Binding Efflux->this compound Expulsion ProteinSynth Protein Synthesis Inhibited Ribosome->ProteinSynth 4. Inhibition Permeability_Workflow start Start: New this compound Derivative mic_gp Determine MIC vs. Gram-Positive Bacteria (e.g., S. aureus) start->mic_gp mic_gn Determine MIC vs. Gram-Negative Bacteria (e.g., E. coli) start->mic_gn evaluate Is Gram-Negative Activity Poor? mic_gn->evaluate permeability_assays Perform Permeability Assays (NPN / PI Uptake) evaluate->permeability_assays Yes efflux_assays Test in Efflux Mutant & with EPIs evaluate->efflux_assays Yes stop End: Candidate for Further Study evaluate->stop No analyze Analyze Results: Barrier Identification permeability_assays->analyze Uptake Data efflux_assays->analyze Efflux Data redesign Rational Redesign: Modify Structure analyze->redesign redesign->mic_gn Re-test Modification_Strategy strategy {Modification Strategy at C14 Side Chain} group1 Increase Hydrophilicity Add polar groups (e.g., -OH, -NH2) strategy:h->group1:h group2 Increase Lipophilicity Add alkyl chains, aromatic rings strategy:h->group2:h group3 Introduce Positive Charge Add tertiary amines, quaternary amines strategy:h->group3:h group4 Attach Nutrient Moiety Conjugate to siderophore, peptide, or sugar strategy:h->group4:h outcome1 Expected Outcome Improved porin transit, better solubility group1:p->outcome1:h outcome2 Expected Outcome Enhanced lipid bilayer interaction/diffusion group2:p->outcome2:h outcome3 Expected Outcome Electrostatic interaction with LPS, self-promoted uptake group3:p->outcome3:h outcome4 Expected Outcome Active transport via nutrient uptake systems group4:p->outcome4:h

References

Validation & Comparative

New Mutilin Derivatives Show Potent Antibacterial Activity Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of mutilin derivatives is demonstrating significant promise in the fight against antibiotic-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA). Recent studies highlight several novel compounds with superior or comparable antibacterial efficacy to existing antibiotics, offering potential new avenues for treating challenging bacterial infections.

Newly synthesized this compound derivatives, including DPTM, PDP, and Z33, have shown potent in vitro activity against a range of Gram-positive bacteria.[1][2][3] In some cases, these derivatives exhibit remarkably low Minimum Inhibitory Concentrations (MICs), indicating strong antibacterial potency that surpasses that of established veterinary antibiotics like tiamulin (B153960) and valnemulin.[3] The primary mechanism of action for these compounds remains the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a mode of action that retains effectiveness against many strains resistant to other antibiotic classes.[3][4]

Comparative In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several new this compound derivatives compared to established antibiotics. The data is compiled from various in vitro studies against clinically relevant bacterial strains.

Compound/DrugBacterial StrainMIC (µg/mL)Comparator Drug(s)Comparator MIC (µg/mL)
DPTM MRSA (clinical isolates)0.0625 (inhibited 61.1% of strains)Tiamulin fumarate0.0625 (inhibited 0% of strains)
PDP Gram-positive bacteria (MRSA, MRSE, S. aureus, S. agalactiae, S. dysgalactiae)0.008Tiamulin, ValnemulinNot specified in snippet
PDP E. coli≥16Tiamulin, ValnemulinNot specified in snippet
Z33 S. aureus (ATCC 29213, MRSA ATCC 43300, two clinical strains)0.125 - 0.25Tiamulin4-fold higher than Z33
Amphenmulin MRSA0.0156 - 8TiamulinNot specified in snippet
PL-W MRSA (ATCC 33591)0.03125Tiamulin0.5
Compound 1 S. aureus (ATCC 29213), MRSA< 0.0625TiamulinNot specified in snippet
Compound 6d MRSA0.5Tiamulin0.5
Compound 6d B. cereus0.25Tiamulin0.25
Compound 8 MRSAMost active derivative in its seriesTiamulinHigher efficacy in vivo
Compound 9 MRSALower than tiamulinTiamulinNot specified in snippet
Compound 28 MRSA (ATCC 33591, ATCC 43300), MSSA (ATCC 29213), MRSE (ATCC 51625), MSSE (ATCC 12228)0.008 - 0.125Not specified in snippetNot specified in snippet
Compound 63 MRSA0.25LefamulinNot specified in snippet
Compound 63 MRSE (methicillin and mupirocin-resistant)0.12LefamulinNot specified in snippet
Compound 63 E. faecium (vancomycin-resistant)0.25LefamulinNot specified in snippet
Compound 64 MRSA0.5TiamulinComparable
Compounds A7, A8a-d MSSA, MRSA, pyogeniccoccusSuperior to tiamulinTiamulinNot specified in snippet
EDT MRSA (clinical isolates)0.0313–0.125Not specified in snippetNot specified in snippet
Piperazinyl urea (B33335) derivatives (e.g., 6d, 6o, 6p, 6q) MRSAAs low as 0.125Tiamulin8-fold higher than derivatives

Experimental Protocols

The evaluation of these new this compound derivatives involved a series of standardized in vitro and in vivo experiments to determine their efficacy and safety profiles.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the compounds was determined using the broth microdilution method, following established guidelines.

  • Preparation of Compounds: The this compound derivatives and comparator antibiotics were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions were prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Bacterial strains were cultured overnight, and the suspension was adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plate was inoculated with the bacterial suspension. The plates were then incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vivo Efficacy Models

1. Murine Skin Wound Infection Model: This model assesses the topical antibacterial efficacy of the derivatives.

  • Anesthesia and Wounding: Mice are anesthetized, and a superficial or full-thickness wound is created on the dorsal surface.

  • Infection: The wound is inoculated with a suspension of MRSA (e.g., 1 x 10^7 CFU).

  • Treatment: After a set period to allow for infection establishment (e.g., 24 hours), a topical formulation of the test compound is applied to the wound.

  • Evaluation: Wound healing is monitored over several days by measuring the wound area. The bacterial load in the wound tissue is quantified at the end of the experiment.

2. Neutropenic Mouse Thigh Infection Model: This model evaluates the systemic antibacterial activity of the compounds.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A suspension of MRSA is injected into the thigh muscle of the neutropenic mice.

  • Treatment: The test compounds are administered (e.g., intravenously or orally) at various doses and time points post-infection.

  • Evaluation: After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/g of tissue).

Cytotoxicity Assay: MTT Assay

The cytotoxicity of the new derivatives against mammalian cells is often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Mammalian cells (e.g., RAW 264.7 macrophages) are seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Exposure: The cells are then exposed to various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing the Research Process and Mechanism

To better understand the evaluation pipeline and the mechanism of action of these novel compounds, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis of New this compound Derivatives mic_testing MIC Determination (Broth Microdilution) synthesis->mic_testing Screening for Antibacterial Activity cytotoxicity Cytotoxicity Assay (e.g., MTT) mic_testing->cytotoxicity Assess Safety Profile time_kill Time-Kill Kinetics Assay mic_testing->time_kill Characterize Bactericidal/ Bacteriostatic Effect skin_model Murine Skin Wound Infection Model cytotoxicity->skin_model Promising candidates for topical use thigh_model Neutropenic Mouse Thigh Infection Model time_kill->thigh_model Promising candidates for systemic use

Caption: Experimental workflow for the evaluation of new this compound derivatives.

G cluster_0 Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit A_site A-site (Aminoacyl-tRNA binding site) inhibition Inhibition A_site->inhibition P_site P-site (Peptidyl-tRNA binding site) P_site->inhibition mutilin_derivative This compound Derivative mutilin_derivative->A_site Binds to A-site and partially overlaps P-site protein_synthesis Protein Synthesis inhibition->protein_synthesis Blocks peptide bond formation

Caption: Mechanism of action of this compound derivatives on the bacterial 50S ribosomal subunit.

References

Head-to-head efficacy comparison of Lefamulin and Tiamulin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the efficacy of Lefamulin (B1674695) and Tiamulin (B153960), two prominent pleuromutilin (B8085454) antibiotics. While both compounds share a core mechanism of action, their clinical applications, target pathogens, and available efficacy data differ significantly, reflecting their development for human and veterinary medicine, respectively. This document synthesizes available in vitro and in vivo data to offer an objective comparison for researchers, scientists, and drug development professionals.

Executive Summary

Lefamulin is a first-in-class pleurothis compound antibiotic approved for systemic use in humans for the treatment of community-acquired bacterial pneumonia (CABP).[1] It exhibits potent activity against a broad spectrum of respiratory pathogens, including multidrug-resistant strains. Tiamulin is a well-established veterinary antibiotic primarily used for the treatment and prevention of respiratory and enteric diseases in swine and poultry.[2][3] Direct head-to-head comparative efficacy studies between Lefamulin and Tiamulin are not available in the published literature. This guide, therefore, presents an indirect comparison based on their individual in vitro activities against relevant pathogens and their performance in respective in vivo and clinical/field studies.

Mechanism of Action

Both Lefamulin and Tiamulin inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[4][5] This unique binding site prevents the proper positioning of transfer RNA (tRNA), thereby inhibiting peptide bond formation and halting protein elongation.[4][6] This shared mechanism results in a low potential for cross-resistance with other antibiotic classes.[7]

cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Essential for Pleurothis compound Lefamulin / Tiamulin Pleurothis compound->Peptidyl_Transferase_Center Binds to Inhibition Inhibition Pleurothis compound->Inhibition Leads to tRNA tRNA tRNA->Peptidyl_Transferase_Center Binding blocked Inhibition->Protein_Synthesis of

Mechanism of Action of Pleurothis compound Antibiotics.

In Vitro Efficacy

The in vitro activity of Lefamulin and Tiamulin has been evaluated against a range of bacterial pathogens relevant to their clinical and veterinary applications. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Lefamulin: In Vitro Activity Against Human Pathogens

Lefamulin demonstrates potent in vitro activity against common causative pathogens of community-acquired bacterial pneumonia, including atypical bacteria.

PathogenNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae8220.120.25≤0.004 - 0.5
Staphylococcus aureus (MSSA & MRSA)2,9190.060.12≤0.015 - >2.0
Haemophilus influenzae1,0860.51≤0.015 - >8.0
Moraxella catarrhalis6670.060.12≤0.015 - 0.25
Mycoplasma pneumoniae540.030.03≤0.015 - 0.03
Mycoplasma genitalium54--0.0005 - 0.064
Mycoplasma hominis400.060.120.03 - 0.25
Ureaplasma spp.500.2510.125 - 2

Data compiled from multiple studies. MIC values can vary based on testing methodology and geographic location of isolates.[1][4][6][8]

Tiamulin: In Vitro Activity Against Veterinary Pathogens

Tiamulin shows strong in vitro efficacy against key bacterial pathogens responsible for respiratory and enteric diseases in swine and poultry.

PathogenHostNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Actinobacillus pleuropneumoniaeSwine52--8 - 16
Pasteurella multocidaSwine-16-8 - 32
Mycoplasma hyopneumoniaeSwine---0.064 - 0.5
Mycoplasma gallisepticumPoultry2410.0150.125≤0.0039 - 0.25
Mycoplasma synoviaePoultry105--Data not specified
Ruminant MycoplasmasRuminants17Median: 0.05-0.01 - 10.0

Data compiled from multiple studies. MIC values can vary based on testing methodology and geographic location of isolates.[2][5][9][10][11]

In Vivo and Clinical/Field Efficacy

The following sections detail the efficacy of Lefamulin and Tiamulin in animal models and their respective target populations.

Lefamulin: In Vivo and Clinical Efficacy in Humans

Lefamulin's efficacy has been established in preclinical animal models of pneumonia and confirmed in large-scale Phase 3 clinical trials for the treatment of CABP in adults.

Table 3: Efficacy of Lefamulin in a Neutropenic Murine Pneumonia Model [12][13]

PathogenEfficacy EndpointDosing RegimenResults
S. pneumoniae1 and 2 log10 CFU reduction1.25–160 mg/kg subcutaneously twice dailyMedian plasma AUC/MIC ratios of 1.37 and 2.15, respectively
S. aureus1 and 2 log10 CFU reduction1.25–160 mg/kg subcutaneously twice dailyMedian plasma AUC/MIC ratios of 2.13 and 6.24, respectively

Table 4: Clinical Efficacy of Lefamulin vs. Moxifloxacin for CABP (LEAP 1 & LEAP 2 Trials - Pooled Data) [9][14]

Efficacy EndpointLefamulin (n=646)Moxifloxacin (n=643)Difference (95% CI)
Early Clinical Response (ECR) at 96±24h (ITT population)89.3%90.5%-1.1% (-4.4 to 2.2)
Investigator Assessment of Clinical Response (IACR) at Test-of-Cure (mITT population)86.9%89.4%-2.5% (-8.4 to 3.4)

ITT: Intent-to-Treat; mITT: modified Intent-to-Treat. The trials demonstrated the non-inferiority of Lefamulin to Moxifloxacin.

Tiamulin: In Vivo and Field Efficacy in Animals

Tiamulin's efficacy has been demonstrated in experimental infection models and field trials for the control of respiratory diseases in swine.

Table 5: Efficacy of Tiamulin in Swine Respiratory Disease Models

Disease ModelPathogenDosing RegimenKey Efficacy ParametersResults
Experimental Mycoplasmal PneumoniaMycoplasma hyopneumoniae60, 120, or 180 mg/L in drinking water for 10 daysLung lesions, clinical signs, daily gainNo significant difference compared to control in one study.
Porcine Respiratory Disease Complex (PRDC)Naturally occurring137.5 and 165.0 ppm in-feed for 17 daysTreatment success, pneumonia lesions, mortality165.0 ppm group showed significantly better treatment success and lower lesion scores and mortality compared to controls.
Experimental M. hyopneumoniae ChallengeMycoplasma hyopneumoniae137.5 and 165.0 ppm in-feed for 17 daysPneumonia lesionsBoth treatment groups had significantly lower lung lesion scores compared to controls.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentrations (MICs) for both Lefamulin and Tiamulin are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate microtiter plate wells with bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform serial two-fold dilutions of antibiotic in microtiter plate Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for bacterial growth (turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC Determination by Broth Microdilution.
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: The antibiotic is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

In Vivo Efficacy Testing: Murine Pneumonia Model (Lefamulin)

This model is used to evaluate the efficacy of antibiotics against respiratory pathogens in a living organism.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) to make them more susceptible to infection.

  • Bacterial Challenge: A defined inoculum of the test pathogen (e.g., S. pneumoniae or S. aureus) is administered intranasally.

  • Treatment: Antibiotic therapy is initiated at a specified time post-infection. Lefamulin is typically administered subcutaneously at various dosages.

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and their lungs are harvested. The lungs are homogenized, and serial dilutions are plated to determine the bacterial load (CFU/lung). Efficacy is measured by the reduction in bacterial counts compared to untreated controls.[12][13]

Comparative Logic Flow

The following diagram illustrates the logical flow for comparing the efficacy of Lefamulin and Tiamulin, taking into account their different primary applications.

Start Comparative Efficacy Assessment Identify_Drugs Lefamulin vs. Tiamulin (Pleuromutilins) Start->Identify_Drugs Human_Use Lefamulin (Human Medicine) Identify_Drugs->Human_Use Veterinary_Use Tiamulin (Veterinary Medicine) Identify_Drugs->Veterinary_Use Lefamulin_Pathogens Target Pathogens: Human Respiratory (e.g., S. pneumoniae, M. pneumoniae) Human_Use->Lefamulin_Pathogens Tiamulin_Pathogens Target Pathogens: Veterinary Respiratory/Enteric (e.g., A. pleuropneumoniae, M. hyopneumoniae) Veterinary_Use->Tiamulin_Pathogens In_Vitro_Lefamulin In Vitro Efficacy (MIC) against Human Pathogens Lefamulin_Pathogens->In_Vitro_Lefamulin In_Vitro_Tiamulin In Vitro Efficacy (MIC) against Veterinary Pathogens Tiamulin_Pathogens->In_Vitro_Tiamulin In_Vivo_Lefamulin In Vivo / Clinical Efficacy (Murine Models, Human Trials) In_Vitro_Lefamulin->In_Vivo_Lefamulin In_Vivo_Tiamulin In Vivo / Field Efficacy (Swine Models, Field Trials) In_Vitro_Tiamulin->In_Vivo_Tiamulin Indirect_Comparison Indirect Comparison: Potency against Mycoplasma spp. Efficacy in relevant disease models In_Vivo_Lefamulin->Indirect_Comparison In_Vivo_Tiamulin->Indirect_Comparison Conclusion Conclusion: Lefamulin: Potent against human respiratory pathogens. Tiamulin: Effective against key veterinary pathogens. Indirect_Comparison->Conclusion

Logical Flow for Comparative Efficacy Assessment.

Conclusion

Lefamulin and Tiamulin are both highly effective pleurothis compound antibiotics within their respective therapeutic areas. Lefamulin demonstrates potent in vitro and in vivo activity against a wide array of human respiratory pathogens, including those resistant to other antibiotic classes, and has proven its efficacy and safety in robust clinical trials for CABP. Tiamulin is a valuable tool in veterinary medicine, with demonstrated efficacy against economically important respiratory and enteric pathogens in swine and poultry.

While a direct head-to-head comparison is not possible due to the lack of comparative studies and their divergent target pathogens and patient populations, this guide provides a comprehensive overview of their individual efficacy profiles. The data presented underscore the therapeutic potential of the pleurothis compound class of antibiotics in both human and animal health. Future research could explore the potential for synergistic activities or the evaluation of both compounds against a broader, overlapping panel of zoonotic pathogens.

References

A Comparative Analysis of the Antibacterial Spectrum of Valnemulin and Retapamulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro spectrum of activity of two pleuromutilin (B8085454) antibiotics: Valnemulin (B25052) and Retapamulin. The information presented is supported by experimental data to assist researchers in evaluating their potential applications.

Introduction

Valnemulin and Retapamulin are semi-synthetic derivatives of the naturally occurring antibiotic pleurothis compound. Both compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, but they have been developed for different primary applications. Valnemulin is predominantly used in veterinary medicine to treat respiratory and enteric infections in swine and poultry.[1] Retapamulin, on the other hand, is a topical antibiotic approved for human use in the treatment of skin and skin structure infections.[2] This guide will delve into a comparative analysis of their antibacterial spectrum based on available in vitro data.

Mechanism of Action

Both Valnemulin and Retapamulin share a common mechanism of action. They are protein synthesis inhibitors that target the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.[3] By binding to this site, they interfere with the proper positioning of tRNA molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation. This unique binding site results in a low potential for cross-resistance with other classes of ribosome-targeting antibiotics.[4]

Mechanism of Action of Pleuromutilins Pleurothis compound Antibiotic Pleurothis compound Antibiotic Bacterial Ribosome (50S subunit) Bacterial Ribosome (50S subunit) Pleurothis compound Antibiotic->Bacterial Ribosome (50S subunit) Binds to Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) Bacterial Ribosome (50S subunit)->Peptidyl Transferase Center (PTC) Targets tRNA binding Inhibition of tRNA binding Peptidyl Transferase Center (PTC)->tRNA binding Peptide bond formation Blockade of peptide bond formation tRNA binding->Peptide bond formation Protein synthesis Inhibition of protein synthesis Peptide bond formation->Protein synthesis

Figure 1: Simplified signaling pathway of pleurothis compound antibiotics.

Data Presentation: In Vitro Spectrum of Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Valnemulin and Retapamulin against a range of bacterial species. MIC values are presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates) where data is available.

Table 1: Activity against Gram-Positive Bacteria
Bacterial SpeciesValnemulin MIC (µg/mL)Retapamulin MIC (µg/mL)
MIC Range MIC Range
Staphylococcus aureus0.031 - 32[5]0.03 - 0.25[6]
Streptococcus pyogenesNo specific data found0.008 - 0.03[6]
Enterococcus faecium (Vancomycin-Resistant)Decreased MICs observed[7]Decreased MICs observed[7]
Table 2: Activity against Gram-Negative Bacteria
Bacterial SpeciesValnemulin MIC (µg/mL)Retapamulin MIC (µg/mL)
MIC Range MIC Range
Escherichia coliGenerally low activity[8]Generally low activity[4]
Pseudomonas aeruginosaNo specific data foundNo significant activity
Table 3: Activity against Mycoplasma Species
Bacterial SpeciesValnemulin MIC (µg/mL)Retapamulin MIC (µg/mL)
MIC Range MIC Range
Mycoplasma gallisepticum<0.008[9]No specific data found

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a standardized method to quantify the in vitro activity of an antimicrobial agent. The following protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare bacterial inoculum Prepare bacterial inoculum Inoculate microtiter plate Inoculate microtiter plate Prepare bacterial inoculum->Inoculate microtiter plate Prepare serial dilutions of antibiotic Prepare serial dilutions of antibiotic Prepare serial dilutions of antibiotic->Inoculate microtiter plate Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate microtiter plate->Incubate at 37°C for 18-24h Read plate for turbidity Read plate for turbidity Incubate at 37°C for 18-24h->Read plate for turbidity Determine MIC Determine MIC Read plate for turbidity->Determine MIC

Figure 2: A generalized workflow for MIC determination.

Detailed Methodology for Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate.

    • Transfer the colonies to a tube containing a suitable broth medium.

    • Incubate the broth culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic (Valnemulin or Retapamulin) in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Comparative Summary and Conclusion

Valnemulin and Retapamulin, both pleurothis compound antibiotics, exhibit potent activity against Gram-positive bacteria. Retapamulin has been extensively studied against a wide array of human clinical isolates, demonstrating excellent in vitro efficacy against Staphylococcus aureus and Streptococcus pyogenes.[6] Valnemulin's primary strength lies in its exceptional activity against Mycoplasma species, which are significant pathogens in veterinary medicine.[9] While Valnemulin also shows activity against some Gram-positive cocci, the available data is less comprehensive compared to Retapamulin for human pathogens.[5]

Both antibiotics demonstrate limited activity against most Gram-negative bacteria, a characteristic feature of the pleurothis compound class.[4][8] The unique mechanism of action of these drugs, targeting the bacterial ribosome at a novel site, makes them valuable tools in the face of rising resistance to other antibiotic classes.

For researchers in drug development, Retapamulin serves as a benchmark for a topically applied pleurothis compound with a well-defined spectrum against common skin pathogens. Valnemulin, with its potent anti-mycoplasma activity, presents a valuable lead for the development of new antimicrobials targeting these and other veterinary or potentially human pathogens. Further head-to-head comparative studies using a broad panel of clinical isolates would be beneficial to fully elucidate the nuanced differences in their antibacterial spectra.

References

In Vivo Efficacy of Novel Mutilin Analogues Versus Valnemulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of recently developed Mutilin analogues against the established veterinary antibiotic, Valnemulin. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying mechanism of action and experimental workflows.

Comparative In Vivo Efficacy Data

The in vivo efficacy of novel this compound analogues has been evaluated in various animal models against clinically relevant pathogens. The following tables summarize the key findings from these studies, presenting a direct comparison with Valnemulin where available, or with Tiamulin, another widely used pleurothis compound (B8085454) antibiotic.

CompoundAnimal ModelPathogenKey Efficacy MetricResultComparatorComparator ResultCitation
PDP Mouse (Systemic Infection)Methicillin-resistant Staphylococcus aureus (MRSA)Survival Rate (at 20 mg/kg)20%Valnemulin20%[1]
PDP Mouse (Systemic Infection)Methicillin-resistant Staphylococcus aureus (MRSA)Survival Rate (at 20 mg/kg)20%Tiamulin10%[1]
Compound 22c Mouse (Neutropenic Thigh Infection)Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300Bacterial Load Reduction (log10 CFU/thigh)-0.93TiamulinNot specified, but 22c was significantly more effective[2]
PL-W Mouse (Pneumonia Model)Methicillin-resistant Staphylococcus aureus (MRSA)Survival Rate (at 10 mg/kg)70%TiamulinNot explicitly tested in parallel survival study[3][4]
Compound 16C Mouse (Mycoplasma pneumoniae infection)Mycoplasma pneumoniaeBacterial Load Reduction in Lungs (log10 CFU/mL)2.02 (at 40 mg/kg, IM)Tiamulin2.26 (at 40 mg/kg, IM)[5]
Valnemulin Chicken (Neutropenic Intratracheal Infection)Mycoplasma gallisepticumBacterial Load Reduction (log10 CCU equivalents/ml)2.5 (at 6.5 mg/kg)--[6]
Valnemulin hydrogen fumarate (B1241708) Mouse (Pneumonia Model)Actinobacillus pleuropneumoniaeEfficacyMore effective than Tiamulin fumarate at the same doseTiamulin fumarateLess effective than Valnemulin hydrogen fumarate[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following are protocols from the cited research.

Murine Systemic Infection Model (for PDP, Valnemulin, and Tiamulin)[1]
  • Animal Model: Female ICR mice (18-22 g).

  • Pathogen: Methicillin-resistant Staphylococcus aureus (MRSA).

  • Infection Induction: Mice were infected via tail vein injection with a bacterial suspension of MRSA.

  • Treatment: One hour post-infection, mice were treated with PDP, Valnemulin, or Tiamulin at a dose of 20 mg/kg.

  • Efficacy Assessment: Survival rates were monitored and recorded over a specified period. Bacterial loads in the lungs, kidneys, and liver were determined by homogenizing the tissues and plating serial dilutions to count colony-forming units (CFU).

Neutropenic Murine Thigh Infection Model (for Compound 22c)[2]
  • Animal Model: Female ICR mice (6 weeks old).

  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Pathogen: Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300.

  • Infection Induction: A bacterial suspension was injected into the thigh muscle of the mice.

  • Treatment: Two hours post-infection, the test compound (22c) and Tiamulin were administered.

  • Efficacy Assessment: Thighs were aseptically removed, homogenized, and bacterial counts (CFU/thigh) were determined by plating serial dilutions.

Murine Pneumonia Model (for PL-W)[3][4]
  • Animal Model: BALB/c mice.

  • Pathogen: Methicillin-resistant Staphylococcus aureus (MRSA).

  • Infection Induction: Mice were intranasally inoculated with a bacterial suspension of MRSA to induce pneumonia.

  • Treatment: The novel analogue PL-W was administered at a dose of 10 mg/kg.

  • Efficacy Assessment: Survival rates were monitored. Bacterial load in the lungs was quantified, and inflammatory damage was assessed.

Chicken Intratracheal Infection Model (for Valnemulin)[6]
  • Animal Model: Neutropenic chickens.

  • Pathogen: Mycoplasma gallisepticum.

  • Infection Induction: The pathogen was administered intratracheally.

  • Treatment: Valnemulin was administered intramuscularly at doses ranging from 1 to 20 mg/kg once daily for 3 days.

  • Efficacy Assessment: The bacterial load in the trachea, air sacs, and lungs was quantified using real-time PCR to determine color-changing unit (CCU) equivalents.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound analogues and a typical experimental workflow for in vivo efficacy studies.

A_site A-site PeptideBond Peptide Bond Formation P_site P-site (PTC) E_site E-site This compound This compound Analogue / Valnemulin Inhibition Inhibition This compound->Inhibition Inhibition->P_site Binds to Peptidyl Transferase Center (PTC) ProteinElongation Protein Elongation PeptideBond->ProteinElongation Blocked BacterialDeath Bacterial Growth Inhibition / Death ProteinElongation->BacterialDeath

Caption: Mechanism of action of this compound analogues and Valnemulin.

start Start animal_model Select Animal Model (e.g., Mice, Chickens) start->animal_model immunosuppression Induce Immunosuppression (Optional, e.g., Cyclophosphamide) animal_model->immunosuppression infection Induce Infection (e.g., IV, IT, IM injection of pathogen) immunosuppression->infection treatment Administer Treatment (Novel Analogue vs. Valnemulin) infection->treatment monitoring Monitor Animal Health and Survival treatment->monitoring assessment Efficacy Assessment monitoring->assessment bacterial_load Determine Bacterial Load (CFU counts in target organs) assessment->bacterial_load histopathology Histopathological Analysis (Tissue damage assessment) assessment->histopathology end End bacterial_load->end histopathology->end

Caption: General workflow for in vivo efficacy studies.

References

The Lack of Cross-Resistance Between Pleuromutilins and Other Antibiotic Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cross-resistance studies between pleuromutilin (B8085454) antibiotics and other major antimicrobial classes. Pleuromutilins, a class of protein synthesis inhibitors, exhibit a unique mechanism of action that often circumvents common resistance pathways, making them a valuable tool against multidrug-resistant pathogens. This document presents supporting experimental data, details the methodologies used in these studies, and visualizes the key biological pathways involved.

Executive Summary

Pleurothis compound antibiotics demonstrate a notable lack of cross-resistance with many other antibiotic classes, including β-lactams, macrolides, fluoroquinolones, and tetracyclines.[1][2][3] This is primarily attributed to their unique binding site on the bacterial ribosome. However, some mechanisms can confer cross-resistance, albeit rarely. This guide will explore these nuances through quantitative data and mechanistic diagrams.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro activity of various pleurothis compound antibiotics against a range of bacterial pathogens with defined resistance profiles to other antibiotic classes. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: Activity of Lefamulin against Macrolide-Resistant Streptococcus pneumoniae

Organism/Resistance ProfileNo. of IsolatesLefamulin MIC (µg/mL)Erythromycin MIC (µg/mL)
S. pneumoniae (Macrolide-Susceptible)500.06≤0.03
S. pneumoniae (Macrolide-Resistant)500.06>128

Data adapted from a study on the in vitro activity of lefamulin.[4]

Table 2: Activity of Retapamulin (B1680546) against Methicillin-Resistant Staphylococcus aureus (MRSA)

Organism/Resistance ProfileNo. of IsolatesRetapamulin MIC (µg/mL)Oxacillin MIC (µg/mL)
S. aureus (Methicillin-Susceptible - MSSA)1000.12≤2
S. aureus (Methicillin-Resistant - MRSA)1000.12≥4

Data compiled from surveillance studies on retapamulin activity.[5]

Table 3: Activity of Lefamulin against Fluoroquinolone-Resistant Streptococcus pneumoniae

Organism/Resistance ProfileNo. of IsolatesLefamulin MIC (µg/mL)Levofloxacin MIC (µg/mL)
S. pneumoniae (Levofloxacin-Susceptible)500.06≤2
S. pneumoniae (Levofloxacin-Resistant)500.125≥8

Data from a surveillance program evaluating lefamulin's efficacy.[4]

Table 4: Cross-Resistance Profile of Tiamulin (B153960) in Staphylococcus aureus

Resistance PhenotypeAntibioticMIC (µg/mL)
Tiamulin-SusceptibleTiamulin≤1.0
Linezolid (B1675486)≤4.0
Linezolid-Resistant (G2576U mutation in 23S rRNA)Tiamulin>32.0
Linezolid>256.0

This table illustrates unidirectional cross-resistance where linezolid resistance confers tiamulin resistance, but not vice-versa.[6]

Experimental Protocols

The data presented in this guide were primarily generated using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)

  • Stock solutions of the antibiotics to be tested

Procedure:

  • Preparation of Antibiotic Dilutions:

    • A serial two-fold dilution of each antibiotic is prepared directly in the microtiter plate wells using CAMHB.

    • The final volume in each well is typically 100 µL.

    • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

  • Inoculation:

    • The standardized bacterial inoculum is diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Each well (except the sterility control) is inoculated with the bacterial suspension.

  • Incubation:

    • The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.

Signaling Pathways and Mechanisms of Action/Resistance

The unique activity of pleuromutilins and the basis for the general lack of cross-resistance lie in their interaction with the bacterial ribosome.

Mechanism of Action of Pleuromutilins

Pleuromutilins inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding interferes with the correct positioning of the aminoacyl moiety of tRNA, thereby preventing peptide bond formation.

Pleuromutilin_Mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) PTC Peptidyl Transferase Center (PTC) Protein_Synthesis Peptide Bond Formation PTC->Protein_Synthesis Catalyzes A_site A-site P_site P-site Pleurothis compound Pleurothis compound Antibiotic Pleurothis compound->PTC Binds to Inhibition Inhibition Pleurothis compound->Inhibition tRNA Aminoacyl-tRNA tRNA->A_site Enters Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of pleurothis compound action on the bacterial ribosome.

Mechanisms of Resistance and Cross-Resistance

While cross-resistance is uncommon, it can occur through specific mechanisms that alter the drug target site.

1. Target Site Mutations: Mutations in the genes encoding ribosomal components can reduce the binding affinity of pleuromutilins.

  • rplC gene mutation: This gene encodes the ribosomal protein L3. Alterations in this protein can affect the pleurothis compound binding pocket.

  • 23S rRNA gene mutation: Changes in the nucleotide sequence of the 23S rRNA, a component of the 50S ribosomal subunit, can also confer resistance.

Resistance_Mechanisms cluster_pleurothis compound Pleurothis compound Action cluster_resistance Resistance Mechanisms Pleurothis compound Pleurothis compound Ribosome 50S Ribosome Pleurothis compound->Ribosome Binds rplC_mutation rplC Gene Mutation (Ribosomal Protein L3) rplC_mutation->Ribosome Alters Binding Site rrn_mutation 23S rRNA Gene Mutation rrn_mutation->Ribosome Alters Binding Site cfr_gene cfr Gene (Methyltransferase) cfr_gene->Ribosome Methylates 23S rRNA (Steric Hindrance) cfr_Mechanism cluster_antibiotics Affected Antibiotic Classes cfr_gene cfr Gene Methyltransferase Cfr Methyltransferase cfr_gene->Methyltransferase Encodes Ribosome_unmodified Unmodified 50S Ribosome (A2503) Methyltransferase->Ribosome_unmodified Methylates Ribosome_modified Modified 50S Ribosome (m8A2503) Ribosome_unmodified->Ribosome_modified Pleuromutilins Pleuromutilins Pleuromutilins->Ribosome_modified Binding Blocked Linezolid Linezolid Linezolid->Ribosome_modified Binding Blocked Others Lincosamides, etc. Others->Ribosome_modified Binding Blocked

References

A Comparative Guide to Mutilin Synthesis: Unveiling the Most Efficient and Scalable Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the total synthesis of complex natural products like Mutilin and its derivatives, such as the antibiotic Pleurothis compound (B8085454), represents a significant challenge and a crucial area of study. The ability to efficiently and scalably synthesize these molecules opens doors to the development of new antibiotics and the exploration of novel chemical space. This guide provides a comprehensive comparison of five prominent synthetic routes to this compound, detailing their efficiency, scalability, and key chemical transformations.

This analysis focuses on the total syntheses developed by the research groups of Procter, Herzon, Reisman, Pronin, and Luo. Each of these routes employs a unique strategy to construct the intricate tricyclic core of the this compound molecule, offering distinct advantages and disadvantages in terms of overall yield, step count, and amenability to large-scale production.

Efficiency and Scalability at a Glance: A Comparative Table

To facilitate a clear comparison, the following table summarizes the key quantitative metrics for each of the five synthetic routes. It is important to note that direct comparison of overall yields can be nuanced due to different starting materials and target molecules (this compound vs. Pleurothis compound).

Synthetic RouteTarget MoleculeLongest Linear Sequence (Steps)Overall Yield (%)Key StrategyScalability Highlights
Procter (+)-Pleurothis compoundNot explicitly stated in abstractsNot explicitly stated in abstractsSmI₂-mediated reductive cascade cyclizationEmploys readily available starting materials.
Herzon (+)-Pleurothis compound19~0.4% (from cyclohexanone)Modular synthesis via a key eneimide intermediateA scalable 6-step synthesis of the key intermediate has been developed (17% overall yield).[1][2]
Reisman (+)-Pleurothis compound18Not explicitly stated in abstractsSmI₂-mediated cyclization and a transannular[3][4]-hydrogen atom transferThe key SmI₂-mediated cyclization proceeds smoothly under carefully controlled conditions.[5]
Pronin Pleurothis compound16Not explicitly stated in abstractsOxidative ring-expansion of a bicyclic precursorA concise route with potential for scalability due to the robust nature of the key transformations.[6][7][8]
Luo (+)-Mutilin18Not explicitly stated in abstractsTransannular [2+2] photocycloaddition/fragmentation strategyUtilizes a unique photochemical step to construct the core structure.[9][10][11]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each of the five synthetic routes, highlighting the key strategic bond formations and transformations.

Procter_Route Start Dihydrocarvone Intermediate1 Dialdehyde (B1249045) Intermediate Start->Intermediate1 Ozonolysis Core Tricyclic Core Intermediate1->Core SmI2-mediated reductive cascade Pleurothis compound (+)-Pleurothis compound Core->Pleurothis compound Further Elaboration

Procter Synthesis: Key SmI₂-mediated cascade cyclization.

Herzon_Route Start Cyclohexanone Eneimide Eneimide Intermediate Start->Eneimide Multi-step synthesis Coupling Fragment Coupling Eneimide->Coupling Convergent fragment coupling Pleurothis compound (+)-Pleurothis compound Coupling->Pleurothis compound Ring closure and functionalization

Herzon Synthesis: Modular approach via a key eneimide.

Reisman_Route Start Dihydrocarvone CyclizationPrecursor Acyclic Precursor Start->CyclizationPrecursor Multi-step synthesis Tricycle Tricyclic Intermediate CyclizationPrecursor->Tricycle SmI2-mediated cyclization Pleurothis compound (+)-Pleurothis compound Tricycle->Pleurothis compound [1,5]-HAT and final steps

Reisman Synthesis: SmI₂-mediated cyclization and[3][4]-HAT.

Pronin_Route Start Commercially Available Material BicyclicPrecursor Bicyclic Precursor Start->BicyclicPrecursor Cycloaddition and radical cyclization TricyclicCore Tricyclic Core BicyclicPrecursor->TricyclicCore Oxidative ring-expansion Pleurothis compound Pleurothis compound TricyclicCore->Pleurothis compound Final functionalization

Pronin Synthesis: Oxidative ring-expansion strategy.

Luo_Route Start Methyl (R)-lactate and Enone BicyclicSystem 6,9-Bicycle Start->BicyclicSystem Claisen rearrangement TricyclicSkeleton 5-6-8 Propellane BicyclicSystem->TricyclicSkeleton Transannular [2+2] photocycloaddition/ fragmentation This compound (+)-Mutilin TricyclicSkeleton->this compound Late-stage alkylations and reduction

Luo Synthesis: Photocycloaddition/fragmentation approach.

Detailed Methodologies for Key Experiments

A critical aspect of evaluating a synthetic route is understanding the experimental conditions of its key transformations. Below are the methodologies for the pivotal steps in each of the five syntheses.

Procter's SmI₂-mediated Reductive Cascade Cyclization

The central transformation in the Procter synthesis is a samarium diiodide (SmI₂) mediated reductive closure of a dialdehyde intermediate to form the tricyclic core of pleurothis compound.[3][12] This reaction proceeds with remarkable diastereocontrol.[3]

Experimental Protocol: To a solution of the dialdehyde precursor in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere is added a freshly prepared solution of samarium diiodide (SmI₂) in THF. The reaction mixture is stirred at -78 °C for a specified time, and then quenched by the addition of an appropriate proton source, such as methanol. The reaction is then allowed to warm to room temperature and subjected to a standard aqueous workup. Purification is typically achieved through silica (B1680970) gel column chromatography.[3][13]

Herzon's Convergent Fragment Coupling

A key feature of the Herzon route is the convergent coupling of a key eneimide intermediate with a neopentyl iodide fragment. This modular approach allows for the late-stage introduction of diversity.[14][15][16]

Experimental Protocol: To a solution of the neopentyl iodide in anhydrous diethyl ether at -78 °C under an inert atmosphere is added tert-butyllithium (B1211817) to generate the corresponding organolithium reagent. This solution is then transferred via cannula to a solution of the eneimide intermediate in anhydrous THF at -78 °C. The reaction mixture is stirred for a designated period and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. Following an aqueous workup, the crude product is purified by flash column chromatography on silica gel.[17][18][19]

Reisman's SmI₂-mediated Cyclization and Transannular[3][4]-Hydrogen Atom Transfer

The Reisman synthesis features a highly stereoselective SmI₂-mediated cyclization to form the eight-membered ring, followed by a stereospecific transannular[3][4]-hydrogen atom transfer (HAT) to set a key stereocenter.[5][20][21]

Experimental Protocol (SmI₂-mediated Cyclization): Under rigorously anaerobic conditions, a solution of the acyclic precursor in THF and water is cooled to 0 °C. A solution of samarium diiodide (SmI₂) in THF is then added dropwise. After stirring for a short period, the reaction is quenched with trimethylsilyl (B98337) chloride, followed by an aqueous workup. The product is purified by chromatography.[20]

Experimental Protocol ([3][4]-HAT): The tricyclic intermediate from the cyclization step is subjected to conditions that promote the transannular[3][4]-hydrogen atom transfer. This typically involves specific reagents and conditions that facilitate the desired redox relay, leading to the formation of the correct stereochemistry at the C10 position.[20]

Pronin's Oxidative Ring-Expansion

The Pronin synthesis utilizes an oxidative ring-expansion of a readily accessible bicyclic intermediate to construct the characteristic eight-membered ring of the this compound core.[6][7][8]

Experimental Protocol: The bicyclic precursor is subjected to oxidative cleavage conditions to effect the ring expansion. This transformation is a key step in rapidly assembling the complex tricyclic framework. The reaction is followed by a series of functional group manipulations to complete the synthesis of pleurothis compound in 16 steps from a commercially available starting material.[8][22]

Luo's Transannular [2+2] Photocycloaddition/Fragmentation

The Luo synthesis employs a unique and elegant transannular [2+2] photocycloaddition of a bicyclic intermediate, followed by a fragmentation reaction to forge the 5-6-8 propellane-like skeleton of this compound.[9][10][11]

Experimental Protocol: A solution of the bicyclic precursor in an appropriate solvent (e.g., toluene) is irradiated with a high-pressure mercury lamp (typically with a Pyrex filter) at room temperature for a specified duration. The resulting photocycloadduct is then treated with a reagent to induce fragmentation, leading to the formation of the tricyclic core. The product is isolated and purified using standard chromatographic techniques.[9][11]

Conclusion

The total synthesis of this compound and its derivatives remains an active area of research, with each new route offering valuable insights into the construction of complex molecular architectures. The choice of the "best" synthetic route is highly dependent on the specific goals of the research.

  • For scalability and modularity , the Herzon synthesis stands out due to the development of a scalable route to a key intermediate and its convergent design.[1][2]

  • The Pronin synthesis offers the most concise route to Pleurothis compound reported to date, making it an attractive option for rapid access to the molecule.[8][22]

  • The Procter and Reisman syntheses , both employing SmI₂-mediated cyclizations, showcase the power of this methodology for constructing complex ring systems with high stereocontrol.[3][5]

  • The Luo synthesis provides a novel and elegant solution to the construction of the challenging tricyclic core through a unique photochemical strategy.[9][11]

Ultimately, the detailed experimental data and strategic comparisons provided in this guide are intended to empower researchers to make informed decisions when selecting or designing a synthetic route for their specific needs in the ongoing quest for new and improved antibiotics.

References

Mutilin Derivatives Emerge as Potent Alternatives to Linezolid in the Fight Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of mutilin-class antibiotics is demonstrating comparable and, in some cases, superior efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) when benchmarked against the established oxazolidinone, Linezolid. These novel derivatives exhibit potent in vitro activity, rapid bactericidal effects, and favorable safety profiles, positioning them as promising candidates in the critical search for new anti-MRSA therapies.

Recent comparative studies have highlighted the potential of this compound derivatives, such as lefamulin (B1674695) and retapamulin, as well as newer investigational compounds, to address the challenge of MRSA infections. These compounds share a unique mechanism of action, inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit, a distinct target from many other antibiotic classes, which contributes to a low propensity for cross-resistance.[1][2] Linezolid, a cornerstone of MRSA treatment, also targets the 50S ribosomal subunit but at a different site, preventing the formation of the initiation complex for protein synthesis.[3][4]

In Vitro Activity: A Head-to-Head Comparison

The in vitro potency of new this compound derivatives against MRSA is a key indicator of their potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of this activity.

CompoundMRSA Strain(s)MIC50 (µg/mL)MIC90 (µg/mL)Linezolid MIC90 (µg/mL)Reference(s)
Lefamulin S. aureus (including MRSA)0.060.122[2]
Retapamulin MRSANot Reported0.128[5]
Z33 (investigational) MRSA ATCC 43300Not Reported2Not Reported[6]
Linezolid MRSA12-[7]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Lefamulin, in particular, has demonstrated high potency against a large collection of S. aureus isolates, including MRSA, with an MIC90 of 0.12 µg/mL.[2] Retapamulin also shows strong activity against MRSA with a similar MIC90.[5] While direct comparative MIC data for the investigational derivative Z33 against Linezolid was not available, its potent bactericidal activity was noted at a concentration of 2 µg/mL.[6]

Bactericidal Activity: Time-Kill Assay Insights

Time-kill assays provide a dynamic view of an antibiotic's effect on bacterial viability over time. These studies have shown that some new this compound derivatives exhibit rapid, concentration-dependent bactericidal activity against MRSA. For instance, the novel derivative Z33 was found to be completely bactericidal against MRSA ATCC 43300 at a concentration of 2 µg/mL after 24 hours.[6] In contrast, Linezolid is generally considered to be bacteriostatic against Staphylococcus aureus.[4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of the novel this compound derivatives and Linezolid against MRSA can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

  • Bacterial Strain Preparation: MRSA isolates are cultured on an appropriate medium, and a standardized inoculum of approximately 5 x 105 colony-forming units (CFU)/mL is prepared in cation-adjusted Mueller-Hinton broth (CA-MHB).[8]

  • Drug Dilution: The antibiotics are serially diluted in CA-MHB in a 96-well microtiter plate to achieve a range of concentrations.[8]

  • Inoculation and Incubation: Each well is inoculated with the prepared MRSA suspension. The plates are then incubated at 37°C for 18-24 hours.[10]

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[10]

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of the compounds over time.[11][12]

  • Inoculum Preparation: A standardized starting inoculum of MRSA (e.g., ~106 CFU/mL) is prepared in a suitable broth medium like Mueller-Hinton Broth.[13]

  • Drug Exposure: The bacterial culture is exposed to the test compounds at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.[14]

  • Sampling: Aliquots are withdrawn at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).[11][13]

  • Viable Cell Counting: The samples are serially diluted and plated on nutrient agar (B569324) plates. After incubation at 37°C for 18-24 hours, the number of viable bacteria (CFU/mL) is determined.[11][13]

  • Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[11]

Cytotoxicity Assay

Assessing the potential toxicity of new compounds to mammalian cells is a critical step in drug development. The MTT assay is a common method for evaluating cytotoxicity.[15][16]

  • Cell Culture: A suitable mammalian cell line (e.g., human hepatocytes) is seeded in a 96-well plate and incubated to allow for cell attachment.[16]

  • Compound Exposure: The cells are then exposed to various concentrations of the test compounds for a specified period (e.g., 24 hours).[16][17]

  • MTT Reagent Addition: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.[15][16]

  • Formazan Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a spectrophotometer.[15]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as the percentage of cell viability compared to an untreated control.[16]

Mechanism of Action and Experimental Workflow Visualizations

To better understand the processes described, the following diagrams illustrate the mechanism of action of these antibiotics and the workflow of a key experiment.

Mechanism of Action: this compound Derivatives vs. Linezolid cluster_0 Bacterial Ribosome (70S) cluster_1 This compound Derivatives cluster_2 Linezolid 50S 50S 30S 30S Protein_Synthesis Protein Synthesis 50S->Protein_Synthesis Enables This compound This compound Derivative Mutilin_Action Binds to Peptidyl Transferase Center (PTC) on 50S subunit Inhibition Inhibition This compound->Inhibition Mutilin_Action->50S Binds Linezolid Linezolid Linezolid_Action Binds to a different site on 50S subunit Linezolid->Inhibition Linezolid_Action->50S Binds Inhibition->Protein_Synthesis

Caption: Comparative mechanism of action of this compound derivatives and Linezolid on the bacterial ribosome.

Experimental Workflow: Time-Kill Assay start Start: Standardized MRSA Inoculum exposure Expose to this compound Derivative and Linezolid at various MICs start->exposure incubation Incubate at 37°C exposure->incubation sampling Withdraw Aliquots at Time Intervals (0, 2, 4, 6, 24h) incubation->sampling plating Serial Dilution and Plating sampling->plating counting Incubate Plates and Count CFU/mL plating->counting analysis Plot log10 CFU/mL vs. Time to Generate Time-Kill Curves counting->analysis end End: Determine Bactericidal/ Bacteriostatic Activity analysis->end

Caption: A generalized workflow for conducting a time-kill assay to evaluate antibiotic efficacy.

References

Validation of Broth Microdilution for Mutilin MIC Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the broth microdilution (BMD) method for determining the Minimum Inhibitory Concentration (MIC) of mutilin antibiotics. It offers an objective comparison with alternative methods—agar dilution and disk diffusion—supported by experimental data to aid researchers in selecting the most appropriate susceptibility testing method for their needs.

Introduction to this compound and MIC Testing

This compound and its pleurothis compound (B8085454) derivatives, such as tiamulin (B153960) and retapamulin, are a class of antibiotics that inhibit bacterial protein synthesis. They are crucial in both veterinary and human medicine. Accurate determination of their MIC against relevant bacterial pathogens is essential for effective therapeutic use and for monitoring the emergence of resistance. The broth microdilution method is a widely used technique for quantitative antimicrobial susceptibility testing (AST). This guide validates its performance for this compound MIC testing by comparing it with other established methods.

Mechanism of Action of this compound Antibiotics

Pleurothis compound antibiotics exert their antibacterial effect by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding action inhibits the transfer of the growing peptide chain, thereby preventing protein synthesis and ultimately halting bacterial growth.

cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Catalyzes Inhibition Inhibition of Peptide Bond Formation Peptidyl_Transferase_Center->Inhibition Mutilin_Antibiotic This compound Antibiotic (e.g., Tiamulin) Mutilin_Antibiotic->Peptidyl_Transferase_Center Binds to tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center Binds to A-site Start Start Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Dilute_Inoculum Dilute inoculum in appropriate broth (e.g., CAMHB) Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate each well with the diluted bacterial suspension Dilute_Inoculum->Inoculate_Plate Prepare_Antibiotic_Dilutions Prepare serial twofold dilutions of this compound antibiotic in 96-well microtiter plate Prepare_Antibiotic_Dilutions->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually inspect for turbidity and determine the lowest concentration with no growth (MIC) Incubate->Read_MIC End End Read_MIC->End

Comparative study of Mutilin derivatives' binding affinity to the ribosome

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Mutilin Derivatives' Ribosomal Binding Affinity

A comprehensive guide for researchers and drug development professionals on the binding characteristics of this compound derivatives to the bacterial ribosome.

This compound and its semi-synthetic derivatives, known as pleuromutilins, represent a potent class of antibiotics that inhibit bacterial protein synthesis. Their unique mechanism of action, targeting the highly conserved peptidyl transferase center (PTC) of the 50S ribosomal subunit, allows them to be effective against a range of Gram-positive bacteria, including multi-drug resistant strains.[1][2][3][4][5] This guide provides a comparative overview of the binding affinities of various this compound derivatives, supported by experimental data and detailed methodologies, to aid in the research and development of novel antibacterial agents.

The tricyclic core of pleurothis compound (B8085454) derivatives anchors within a hydrophobic pocket of the 23S rRNA at the PTC.[2][6] Modifications at the C-14 side chain are crucial for enhancing antibacterial activity and overcoming resistance.[6] These derivatives inhibit protein synthesis by preventing the correct positioning of transfer RNA (tRNA) molecules in the A- and P-sites, thereby blocking peptide bond formation.[2][6][7]

Quantitative Comparison of Binding Affinity

The binding affinity of this compound derivatives to the ribosome is a key determinant of their antibacterial potency. This is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. The following table summarizes the binding affinities of selected this compound derivatives from various studies.

DerivativeBacterial Strain/Ribosome SourceMethodBinding Affinity ConstantReference
RetapamulinE. coliRadioligand DisplacementKd: ~3 nM[7]
RetapamulinS. aureusRadioligand DisplacementKd: ~3 nM[7]
Retapamulin (SB-275833)E. coliRadioligand DisplacementKd: 2.0 ± 0.05 nM[8]
TiamulinE. coliRadioligand Displacement-[7]
TiamulinE. coli 50S RibosomeSurface Plasmon Resonance (SPR)KD: 2.50 x 10⁻⁸ M[3]
SB-280080E. coliRadioligand DisplacementKd: 7.5 ± 1.4 nM[8]
SB-571519E. coliRadioligand DisplacementKd: 11.1 ± 3.2 nM[8]
Compound 9E. coli 50S RibosomeSurface Plasmon Resonance (SPR)KD: 1.77 x 10⁻⁸ M[3][9]
Various DerivativesE. coli 50S RibosomeSurface Plasmon Resonance (SPR)KD: 2.32 x 10⁻⁸ to 5.10 x 10⁻⁵ M

Experimental Protocols

The determination of binding affinity for this compound derivatives to the ribosome involves a variety of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for the key experiments cited in the comparative data.

Radioligand Displacement Assay

This competitive binding assay is used to determine the dissociation constant (Kd) of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from the ribosome.

  • Materials:

    • Purified bacterial ribosomes (e.g., from E. coli or S. aureus).

    • Radiolabeled this compound derivative (e.g., [³H]SB-258781).[8]

    • Unlabeled this compound derivatives (test compounds).

    • Binding buffer (specific composition varies between studies).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • A constant concentration of bacterial ribosomes and the radiolabeled ligand are incubated together in the binding buffer.

    • Increasing concentrations of the unlabeled test compound are added to the mixture.

    • The reaction is allowed to reach equilibrium.

    • The mixture is then rapidly filtered through glass fiber filters to separate ribosome-bound radioligand from the unbound.

    • The filters are washed to remove any non-specifically bound radioligand.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

    • The data is analyzed to determine the concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand (IC50).

    • The Kd for the unlabeled ligand is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]

Fluorescence Polarization (FP) Competitive Binding Assay

This method measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand upon binding to the ribosome. It is a homogeneous assay that does not require a separation step.[10][11]

  • Materials:

    • Purified bacterial ribosomes.

    • Fluorescently labeled this compound derivative (e.g., BODIPY-labeled derivative).[10][11]

    • Unlabeled this compound derivatives (test compounds).

    • Assay buffer.

    • A microplate reader with fluorescence polarization capabilities.

  • Procedure:

    • A fixed concentration of the fluorescently labeled this compound derivative is incubated with the ribosomes in the assay buffer.[10][11]

    • Varying concentrations of the unlabeled test compounds are added to the wells of a microplate.[10][11]

    • The reaction is incubated to allow for competitive binding to reach equilibrium.

    • The fluorescence polarization of each well is measured using a microplate reader.

    • The IC50 values are determined by fitting the binding data to a suitable equation, from which the binding affinity of the test compounds can be derived.[10][11]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding interactions between an analyte (this compound derivative) and a ligand (ribosome) immobilized on a sensor chip.[3][4][9]

  • Materials:

    • SPR instrument and sensor chips.

    • Purified 50S ribosomal subunits.[3][4][9]

    • This compound derivatives in solution.

    • Running buffer.

  • Procedure:

    • The 50S ribosomal subunits are immobilized on the surface of an SPR sensor chip.

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • Solutions of the this compound derivatives at various concentrations are injected over the sensor surface.

    • The binding of the derivative to the immobilized ribosomes is detected as a change in the refractive index, which is proportional to the change in mass on the sensor surface. This is recorded in real-time as a sensorgram.

    • After the association phase, the running buffer is flowed over the surface to monitor the dissociation of the derivative.

    • The sensor surface is regenerated to remove the bound derivative before the next injection.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as kd/ka.[4]

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These structural biology techniques provide high-resolution three-dimensional structures of this compound derivatives in complex with the ribosome, offering detailed insights into the binding mode and specific molecular interactions.

  • X-ray Crystallography:

    • Crystals of the ribosome or the 50S subunit in complex with the this compound derivative are grown.[12][13]

    • The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[13]

    • The diffraction data is processed to generate an electron density map, from which an atomic model of the ribosome-ligand complex can be built and refined.[12]

  • Cryo-Electron Microscopy (Cryo-EM):

    • A solution of the ribosome-mutilin complex is rapidly frozen in a thin layer of vitreous ice.[14]

    • The frozen sample is imaged in a transmission electron microscope at cryogenic temperatures.[14][15][16]

    • A large number of 2D projection images of individual ribosome particles are collected and computationally processed to reconstruct a 3D density map of the complex.[14][15][16]

    • An atomic model is then fitted into the 3D map to visualize the binding site and interactions. Recent advancements in cryo-EM have enabled the determination of ribosome-antibiotic complex structures at near-atomic resolution.[17][18]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_binding_assay Binding Assay cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Ribosome_Purification Ribosome Purification Incubation Incubation of Ribosomes and Ligands Ribosome_Purification->Incubation Ligand_Prep Ligand Preparation (Radiolabeled, Fluorescent, or Unlabeled) Ligand_Prep->Incubation Assay_Type Select Assay Type Incubation->Assay_Type Radioligand Scintillation Counting Assay_Type->Radioligand Radioligand Displacement FP Fluorescence Polarization Measurement Assay_Type->FP Fluorescence Polarization SPR SPR Sensorgram Recording Assay_Type->SPR Surface Plasmon Resonance Binding_Curve Generate Binding Curve Radioligand->Binding_Curve FP->Binding_Curve Calc_Kd Calculate Kd/Ki/KD SPR->Calc_Kd Calc_IC50 Calculate IC50 Binding_Curve->Calc_IC50 Calc_IC50->Calc_Kd

Caption: Workflow for determining the binding affinity of this compound derivatives to the ribosome.

This compound Derivative Binding to the Ribosomal Peptidyl Transferase Center

Caption: Interaction of this compound derivatives with the ribosomal Peptidyl Transferase Center (PTC).

References

Tiamulin: A Comparative Guide for Veterinary Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tiamulin (B153960) with other veterinary antibiotics, focusing on performance data from experimental studies. Tiamulin, a pleuromutilin (B8085454) antibiotic, offers a distinct mechanism of action and a targeted spectrum of activity, making it a critical tool in veterinary medicine, particularly in swine and poultry production. This document summarizes key performance indicators, details experimental methodologies, and visualizes complex biological pathways to support research and development in animal health.

Executive Summary

Tiamulin demonstrates potent activity against a range of economically significant veterinary pathogens, particularly Mycoplasma species, Brachyspira hyodysenteriae, and Lawsonia intracellularis. Its unique mode of action, targeting the peptidyl transferase center of the bacterial ribosome at a site distinct from many other 50S inhibitors, results in a low potential for cross-resistance with other antibiotic classes.[1][2] Comparative data indicates that tiamulin and its fellow pleurothis compound, valnemulin, often exhibit lower Minimum Inhibitory Concentrations (MICs) against key pathogens compared to macrolides like tylosin (B1662201) and lincosamides like lincomycin.

Mechanism of Action

Tiamulin belongs to the pleurothis compound class of antibiotics, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3][4] Specifically, tiamulin binds to the peptidyl transferase center (PTC), interfering with the correct positioning of the CCA ends of transfer RNA (tRNA) molecules in both the A (aminoacyl) and P (peptidyl) sites.[1][2] This action prevents the formation of peptide bonds, thereby halting protein elongation and ultimately inhibiting bacterial growth. The binding site of pleuromutilins partially overlaps with that of other 50S inhibitors like lincosamides and streptogramins, but is distinct from the binding site of macrolides such as erythromycin.[5][6]

Below is a diagram illustrating the mechanism of action of Tiamulin in comparison to other 50S ribosomal subunit inhibitors.

Antibiotic Mechanism of Action on 50S Ribosome Mechanism of Action of 50S Ribosomal Subunit Inhibitors cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) Nascent Peptide Exit Tunnel (NPET) Nascent Peptide Exit Tunnel (NPET) Tiamulin Tiamulin Tiamulin->Peptidyl Transferase Center (PTC) Binds to A & P sites, inhibits peptide bond formation Tylosin Tylosin Tylosin->Nascent Peptide Exit Tunnel (NPET) Blocks peptide elongation Lincomycin Lincomycin Lincomycin->Peptidyl Transferase Center (PTC) Inhibits peptide bond formation

Caption: Comparative binding sites of different antibiotic classes on the 50S ribosomal subunit.

Comparative In Vitro Activity

The in vitro efficacy of an antibiotic is a key indicator of its potential clinical effectiveness. This is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) of tiamulin and other veterinary antibiotics against important swine and poultry pathogens.

Table 1: In Vitro Activity Against Key Swine Pathogens (MIC in µg/mL)
OrganismAntibioticNo. of IsolatesMIC50MIC90MIC RangeReference
Mycoplasma hyopneumoniae Tiamulin900.060.125≤0.03-0.125[7]
Tylosin-0.510.06-1[8]
Valnemulin12--0.008-0.03[8]
Lincomycin-0.2540.06-16[8]
Brachyspira hyodysenteriae Tiamulin770.21.6<0.1-12.5[7]
Valnemulin-----
Tylosin-----
Lincomycin-----
Brachyspira pilosicoli Tiamulin330.0624.00.008-4.0[7]
Tylosin86>16>16-[9]
Valnemulin13---[9]
Lincomycin13---[9]
Lawsonia intracellularis Tiamulin10≤0.125≤0.125≤0.125[7]
Actinobacillus pleuropneumoniae Tiamulin108160.25-16[7]
Tiamulin10242.0-4.0[7]
Table 2: In Vitro Activity Against Key Poultry Pathogens (MIC in µg/mL)
OrganismAntibioticNo. of IsolatesMIC50MIC90MIC RangeReference
Mycoplasma gallisepticum Tiamulin320.0160.031≤0.004 to >0.5[10]
Valnemulin32≤0.0040.008≤0.004 to 0.008[10]
Tylosin320.0620.50.008 to 0.5[10]
Lincomycin320.51.00.125 to 2.0[10]
Mycoplasma synoviae Tiamulin210.1250.25≤0.004 to >0.5[10]
Valnemulin210.0080.008≤0.004 to 0.016[10]
Tylosin210.0310.620.008 to 0.25[10]
Lincomycin210.52.00.125 to 4.0[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using broth microdilution or agar (B569324) dilution methods, following guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI).

Generalized Broth Microdilution Protocol:

  • Bacterial Isolate Preparation: A pure culture of the bacterial isolate is grown on appropriate agar media. Colonies are then suspended in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Antibiotic Dilution: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium for the test organism.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate atmospheric and temperature conditions for a specified period (e.g., 18-24 hours for many bacteria, but longer for fastidious organisms like Mycoplasma).

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC Determination Workflow Generalized Workflow for MIC Determination Bacterial\nCulture Bacterial Culture Standardized\nInoculum\nPreparation Standardized Inoculum Preparation Bacterial\nCulture->Standardized\nInoculum\nPreparation Inoculation of\nMicrotiter Plate Inoculation of Microtiter Plate Standardized\nInoculum\nPreparation->Inoculation of\nMicrotiter Plate Antibiotic\nStock Solution Antibiotic Stock Solution Serial Dilution\nin Microtiter Plate Serial Dilution in Microtiter Plate Antibiotic\nStock Solution->Serial Dilution\nin Microtiter Plate Serial Dilution\nin Microtiter Plate->Inoculation of\nMicrotiter Plate Incubation Incubation Inoculation of\nMicrotiter Plate->Incubation Visual Inspection\nfor Growth Visual Inspection for Growth Incubation->Visual Inspection\nfor Growth MIC Value\nDetermination MIC Value Determination Visual Inspection\nfor Growth->MIC Value\nDetermination

Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Efficacy Studies: Swine Dysentery Model

In vivo studies are essential to confirm the clinical efficacy of an antibiotic. A common model for evaluating treatments for swine dysentery is the experimental infection model.

Example Experimental Design for a Swine Dysentery Efficacy Study: [11][12][13]

  • Animal Selection: Healthy, weaned pigs from a source free of Brachyspira hyodysenteriae are selected and acclimated to the research facility.

  • Infection: Pigs are experimentally infected with a virulent strain of B. hyodysenteriae. This is often done through oral inoculation.

  • Treatment Groups: Once clinical signs of swine dysentery (e.g., mucohemorrhagic diarrhea) are observed, pigs are randomly allocated to different treatment groups. These groups may include:

    • A negative control group (infected, untreated).

    • A positive control group (infected, treated with a known effective antibiotic).

    • One or more experimental groups (infected, treated with different doses of tiamulin, often administered in the drinking water or feed).

  • Monitoring and Data Collection: Animals are monitored daily for clinical signs, and fecal samples may be collected to assess the shedding of B. hyodysenteriae. Body weight and feed consumption are also typically recorded.

  • Endpoint and Analysis: At the end of the study period, pigs are euthanized and post-mortem examinations are conducted to score intestinal lesions. Efficacy is evaluated based on parameters such as mortality, clinical score, lesion score, bacterial shedding, and performance data (e.g., average daily gain, feed conversion ratio).

Pharmacokinetics

The pharmacokinetic profile of an antibiotic describes its absorption, distribution, metabolism, and excretion (ADME) in the target animal. Tiamulin is well-absorbed orally in pigs and demonstrates excellent distribution to target tissues, including the lungs and the colon.[7][14]

Table 3: Key Pharmacokinetic Parameters of Tiamulin in Pigs
ParameterValueReference
Oral Bioavailability >85%[14]
Time to Peak Plasma Concentration (Tmax) 2-4 hours[14]
Elimination Half-life (t1/2) ~4.7-5.1 hours[15]
Lung:Plasma Concentration Ratio (AUC) 18.1[7]
Colon Contents:Plasma Concentration Ratio (Cmax) 21[7]

The high concentration of tiamulin in the lungs and colon contents is a key factor in its efficacy against respiratory and enteric diseases, respectively.[7]

Conclusion

Tiamulin remains a highly effective and valuable antibiotic for the control of key bacterial diseases in swine and poultry. Its unique mechanism of action, favorable pharmacokinetic profile, and demonstrated in vitro and in vivo efficacy, particularly against mycoplasmas and spirochetes, underscore its importance in veterinary medicine. The data presented in this guide provides a foundation for informed decision-making in the research and development of new and improved animal health therapies.

References

Comparative Toxicity Profiles of Mutilin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of the toxicity profiles of various Mutilin derivatives. The information is compiled from multiple studies to offer a comprehensive overview of their cytotoxic, acute, and genotoxic potential, supported by experimental data and methodologies.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for several this compound derivatives. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions, such as cell lines, animal models, and methodologies.

Table 1: In Vitro Cytotoxicity of this compound Derivatives (IC50 values)

DerivativeCell LineIC50 (µg/mL)Reference
Tiamulin RAW 264.7 (Murine Macrophage)≥ 20
Z33 RAW 264.7 (Murine Macrophage)≥ 20
PDP HepG2 (Human Liver Carcinoma)≥ 128
PDP RAW 264.7 (Murine Macrophage)≥ 128
Various Derivatives RAW 264.7 (Murine Macrophage)Most compounds showed low toxicity at 8 µg/mL

Table 2: Acute Oral Toxicity of this compound Derivatives (LD50 values)

DerivativeAnimal ModelLD50 (mg/kg)Reference
Tiamulin -High toxicity after intravenous administration
Z33 ICR Mice> 5000
PDP Mice> 2000
Py-mulin Female Mice2973
Py-mulin Male Mice3891
Various Pleurothis compound Derivatives Mice2000–3500

Table 3: Genotoxicity of this compound Derivatives (Ames Test)

DerivativeTest ResultMetabolic Activation (S9)Reference
Py-mulin Non-mutagenicWith and without

Experimental Protocols

Detailed methodologies for the key toxicity experiments are outlined below. These protocols are based on standard procedures and information gathered from the cited literature.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Mammalian cells (e.g., HepG2, RAW 264.7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and the medium containing the test compounds is added.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: The medium is carefully removed, and a solvent like DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Acute Oral Toxicity Study

This study is conducted to determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Animal Model: Typically, mice or rats of a specific strain and sex are used.

  • Acclimatization: The animals are acclimatized to the laboratory conditions for a period before the experiment.

  • Dosing: The this compound derivative is administered orally to different groups of animals at various dose levels. A control group receives the vehicle only.

  • Observation: The animals are observed for a specified period (e.g., 14 days) for any signs of toxicity, including changes in behavior, appearance, and mortality.

  • Data Collection: Mortality in each group is recorded. At the end of the observation period, surviving animals may be euthanized for pathological examination.

  • LD50 Calculation: The LD50 value is calculated using statistical methods based on the mortality data.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

  • Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA97, TA98, TA100, TA1535) that are auxotrophic for histidine are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate, to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the this compound derivative in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Data Analysis: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways in this compound Derivative-Induced Toxicity

While the primary mechanism of action of this compound derivatives is the inhibition of bacterial protein synthesis, their toxicity in mammalian cells can involve different pathways. Some studies suggest the induction of apoptosis through the mitochondrial pathway.

G This compound Derivative-Induced Apoptosis Pathway This compound This compound Derivatives Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress ROS Increased ROS Production Mitochondrion->ROS MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound derivative-induced mitochondrial stress and apoptosis.

This diagram illustrates a potential pathway for this compound derivative-induced toxicity in mammalian cells, where the compounds induce mitochondrial stress, leading to an increase in Reactive Oxygen Species (ROS) and a loss of mitochondrial membrane potential. This triggers the release of cytochrome c, which activates the caspase cascade, ultimately resulting in programmed cell death (apoptosis).

G Experimental Workflow for In Vitro Cytotoxicity Start Start Step1 Cell Seeding (96-well plate) Start->Step1 Step2 Incubation (24h) Step1->Step2 Step3 Treatment with This compound Derivatives Step2->Step3 Step4 Incubation (24-72h) Step3->Step4 Step5 MTT Assay Step4->Step5 Step6 Data Analysis (IC50 determination) Step5->Step6 End End Step6->End

Caption: Workflow for assessing in vitro cytotoxicity of this compound derivatives.

This workflow outlines the key steps involved in determining the in vitro cytotoxicity of this compound derivatives using a standard cell-based assay such as the MTT assay.

Validating the Lack of Cross-Resistance with Macrolide Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of macrolide-resistant bacterial strains presents a significant challenge in clinical practice. This guide provides a comparative analysis of alternative antibiotic classes—lincosamides, streptogramins, and pleuromutilins—that often retain efficacy against macrolide-resistant pathogens. We present supporting experimental data, detailed methodologies for susceptibility testing, and visual representations of the underlying molecular mechanisms and experimental workflows to aid in the validation of these essential therapeutic alternatives.

Comparative Efficacy Against Macrolide-Resistant Bacteria

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of lincosamides, streptogramins, and pleuromutilins against various macrolide-susceptible and macrolide-resistant bacterial strains. The data demonstrates the retained potency of these alternative antibiotic classes in the face of common macrolide resistance mechanisms.

Table 1: Comparative MICs (μg/mL) Against Macrolide-Resistant Streptococcus pneumoniae

Antibiotic ClassAntibioticMacrolide-Susceptible MIC rangeMacrolide-Resistant MIC rangeMacrolide-Resistant MIC90
Macrolide Erythromycin≤0.06>128>128
Lincosamide Clindamycin≤0.060.06 - >80.25
Streptogramin Quinupristin/Dalfopristin0.25 - 10.125 - 21[1]

Table 2: Comparative MICs (μg/mL) Against Macrolide-Resistant Staphylococcus aureus

Antibiotic ClassAntibioticMacrolide-Susceptible MIC rangeMacrolide-Resistant (iMLSB) MIC50Macrolide-Resistant (cMLSB) MIC50
Macrolide Erythromycin0.25 - 1≥128≥128
Lincosamide Clindamycin≤0.250.25>128
Streptogramin Quinupristin/Dalfopristin≤1≤1≤1

Table 3: Comparative MICs (μg/mL) Against Macrolide-Resistant Mycoplasma pneumoniae

Antibiotic ClassAntibioticMacrolide-Susceptible MIC90Macrolide-Resistant MIC90
Macrolide Azithromycin≤0.001>64
Pleuromutilin Lefamulin≤0.0010.002[2]

Experimental Protocols

The validation of an antibiotic's efficacy against resistant strains relies on standardized susceptibility testing methods. The following are detailed protocols for the two most common methods used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

1. Preparation of Inoculum:

  • Select three to five isolated colonies of the test organism from a non-selective agar (B569324) plate.
  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized inoculum to the appropriate final concentration for testing.

2. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of the antibiotic in a suitable solvent.
  • Perform serial two-fold dilutions of the antibiotic in a sterile 96-well microtiter plate using the appropriate broth medium. Each well will contain a specific concentration of the antibiotic.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
  • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity.
  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control well.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

1. Inoculum Preparation:

  • Prepare a bacterial inoculum as described in the Broth Microdilution method (Step 1).

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

3. Application of Antibiotic Disks:

  • Using sterile forceps, place antibiotic-impregnated disks onto the surface of the inoculated agar plate.
  • Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.

4. Incubation:

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

5. Interpretation of Results:

  • After incubation, measure the diameter of the zone of inhibition around each disk in millimeters.
  • Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Visualization of Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key molecular pathways of macrolide resistance and a typical experimental workflow for validating the lack of cross-resistance.

macrolide_resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits macrolide Macrolide Antibiotic macrolide->ribosome Binds to target_modification Target Site Modification (e.g., erm gene methylation, 23S rRNA mutation) target_modification->ribosome Alters binding site efflux_pump Efflux Pump (e.g., mef/msr genes) efflux_pump->macrolide Expels antibiotic inactivation Enzymatic Inactivation (e.g., ere genes) inactivation->macrolide Degrades antibiotic outside Extracellular Space cross_resistance_validation_workflow start Start: Isolate Bacterial Strains phenotype Characterize Macrolide Resistance Phenotype (e.g., MIC testing with Erythromycin) start->phenotype genotype Characterize Macrolide Resistance Genotype (e.g., PCR for erm, mef genes) start->genotype susceptibility_testing Perform Susceptibility Testing with Alternative Antibiotics (Lincosamides, Streptogramins, Pleuromutilins) phenotype->susceptibility_testing genotype->susceptibility_testing mic_determination Determine MIC Values (Broth Microdilution or Disk Diffusion) susceptibility_testing->mic_determination data_analysis Compare MICs between Macrolide-Susceptible and Macrolide-Resistant Strains mic_determination->data_analysis conclusion Conclusion: Validate Lack of Cross-Resistance data_analysis->conclusion

References

A Comparative Review of the Oral Pharmacokinetics of Mutilin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the pharmacokinetic profiles of key mutilin-derived antibiotics, providing researchers and drug development professionals with comparative data from preclinical studies.

This guide summarizes the available pharmacokinetic data for several orally administered this compound derivatives, a class of antibiotics with potent activity against a range of veterinary and human pathogens.[1] The information presented is compiled from various preclinical studies, and while direct head-to-head comparisons are limited, this guide provides a structured overview to facilitate a comparative understanding of their absorption, distribution, metabolism, and excretion profiles.

Comparative Pharmacokinetic Parameters

The oral bioavailability and other key pharmacokinetic parameters of this compound derivatives can vary significantly depending on the specific compound, the animal species studied, and the formulation used. The following table summarizes key pharmacokinetic data from single-dose oral administration studies in various animal models. It is important to note that experimental conditions such as dose, vehicle, and analytical methodology differ between studies, which should be taken into consideration when comparing these values.

This compound DerivativeAnimal ModelDose (mg/kg)Cmax (μg/mL)Tmax (h)AUC (μg·h/mL)Oral Bioavailability (%)Reference
Tiamulin (B153960) Pigs100.69---[2]
Ducks300.772--[2]
Ducks602.322--[2]
Geese (single dose)--1--[3]
Geese (multiple doses)--0.5--[3]
Valnemulin (B25052) Broiler Chickens100.66 ± 0.151.54 ± 0.27-74.42[4][5]
Pigs--1-4->90[6]
CVH-174 Sprague-Dawley Rats----~1[7]
Sprague-Dawley Rats (with ritonavir (B1064) & zosuquidar)----~18[7]
Amphenmulin Broiler Chickens-----[8]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Note that some values were reported without standard deviations in the source material.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the pharmacokinetic data. Below are summaries of the experimental designs for key studies.

Tiamulin Pharmacokinetics in Ducks:

  • Animal Model: Two groups of ducks (n=6 per group).[2]

  • Drug Administration: A single oral gavage of tiamulin at doses of 30 mg/kg and 60 mg/kg.[2]

  • Sample Analysis: Plasma concentrations of tiamulin were measured using high-performance liquid chromatography (HPLC) at various time points up to 24 hours post-administration.[2]

Valnemulin Pharmacokinetics in Broiler Chickens:

  • Animal Model: Broiler chickens.[4][5]

  • Drug Administration: A single oral administration of valnemulin at a dose of 10 mg/kg body weight.[4][5] For bioavailability determination, intravenous and intramuscular administrations were also performed.[4][5]

  • Sample Analysis: Plasma samples were analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4][5]

  • Pharmacokinetic Analysis: A non-compartmental analysis was performed using the WinNonlin program.[4][5]

CVH-174 Oral Bioavailability in Rats:

  • Animal Model: Sprague-Dawley rats.[7]

  • Drug Administration: Oral or intravenous (IV) dosing of CVH-174. To investigate the impact of inhibitors, the study also involved co-administration with the CYP3A4 inhibitor ritonavir and the P-gp inhibitor zosuquidar (B1662489), formulated as amorphous solid dispersions.[7]

  • Key Finding: The oral bioavailability of CVH-174 was significantly increased from approximately 1% to 18% when co-administered with both ritonavir and zosuquidar.[7]

Amphenmulin Pharmacokinetics in Broiler Chickens:

  • Animal Model: Healthy broiler chickens.[8]

  • Drug Administration: Intravenous administration was used to determine the elimination half-life and volume of distribution.[8]

  • Sample Analysis: The study highlighted that amphenmulin is a novel pleurothis compound (B8085454) derivative with rapid elimination and extensive tissue distribution.[8]

Visualizing the Experimental Workflow

To illustrate the typical process of a pharmacokinetic study as described in the referenced literature, the following diagram outlines the key steps from animal preparation to data analysis.

G General Workflow for an Oral Pharmacokinetic Study cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase animal_prep Animal Model Preparation (e.g., Fasting) dosing Oral Administration (Single Dose) animal_prep->dosing Dosing Regimen sampling Blood Sampling (Time Course) dosing->sampling Post-administration plasma_sep Plasma Separation (Centrifugation) sampling->plasma_sep Sample Processing sample_analysis Sample Analysis (e.g., LC-MS/MS) plasma_sep->sample_analysis Quantification pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental) sample_analysis->pk_modeling Concentration Data param_calc Parameter Calculation (Cmax, Tmax, AUC, etc.) pk_modeling->param_calc Data Interpretation

Caption: A generalized workflow for conducting an oral pharmacokinetic study.

Discussion of Comparative Findings

The compiled data reveals several key aspects of the oral pharmacokinetics of this compound derivatives. Tiamulin and valnemulin, both established in veterinary medicine, demonstrate good oral absorption in pigs, with valnemulin showing high bioavailability in chickens as well.[4][5][6] Newer derivatives, such as CVH-174, initially exhibit low oral bioavailability, which can be significantly enhanced by co-administration with metabolic enzyme and transporter inhibitors.[7] This suggests that first-pass metabolism and active efflux may be significant barriers to the oral delivery of some this compound derivatives.

The C14 side chain of the pleurothis compound structure is a primary site for structural modification and has a significant impact on the pharmacokinetic properties of these compounds.[9][10] The development of novel derivatives like amphenmulin continues to explore these structure-activity and structure-pharmacokinetic relationships to optimize their therapeutic potential.[8][9]

References

Safety Operating Guide

Proper Disposal of Mutilin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Mutilin, a valuable antibiotic compound used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound waste with the same precautions as the pure substance.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat or impervious clothing.[1] In cases where dust may be generated, respiratory protection may be required.[2]

  • Ventilation : Conduct all handling and disposal preparations within a laboratory fume hood or another form of local exhaust ventilation to avoid the formation and inhalation of dusts and aerosols.[1]

  • Spill Management : In the event of a spill, avoid generating dust. Carefully sweep or vacuum the spilled material and collect it in a suitable, sealed container for disposal.[1] The contaminated area should be thoroughly cleaned to remove any residual contamination.[1]

II. This compound Waste Characterization and Segregation

Proper identification and segregation of this compound waste is the first step in the disposal process. Do not mix this compound waste with other waste streams to prevent unintended chemical reactions and to ensure proper disposal routing.[2][3]

Waste Streams Containing this compound:

  • Expired or excess pure this compound (solid).

  • Contaminated labware (e.g., vials, pipette tips, gloves).

  • Solutions containing this compound (e.g., from experiments).

  • Contaminated cleaning materials from spill cleanup.

All waste containers must be clearly labeled as "Hazardous Waste" and specify "this compound" as the primary component, along with any other constituents (e.g., solvents).[4]

III. Disposal Procedures

Direct disposal of this compound into drains, water courses, or the ground is to be avoided.[1] The recommended disposal methods are outlined below.

Summary of this compound Disposal Options

Disposal MethodDescriptionBest ForKey Considerations
Licensed Hazardous Waste Contractor Engaging a certified company that specializes in the disposal of chemical and pharmaceutical waste.[1]All forms of this compound waste, including pure substance, contaminated materials, and solutions.This is the most recommended and compliant method. Ensure the contractor is licensed to handle pharmaceutical waste.
Incineration High-temperature destruction of the chemical.[5][6]Solid this compound waste and contaminated solids.The incinerator must be a licensed facility, preferably equipped with an afterburner and scrubber to handle potential hazardous combustion byproducts.[1]
Chemical Deactivation (Research Context) While no specific deactivation protocols for this compound are documented, research on other active pharmaceutical ingredients (APIs) suggests methods like adsorption onto activated carbon can be effective.[7]Aqueous solutions containing low concentrations of this compound.This is not a standard procedure and would require in-house validation to ensure complete deactivation. The resulting material (e.g., carbon with adsorbed this compound) must still be disposed of as hazardous waste.[7][8]

Step-by-Step Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Phase 1: Waste Generation & Collection cluster_1 Phase 2: Disposal Path Selection cluster_2 Phase 3: Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Debris) B Segregate Waste Streams (Do Not Mix Incompatibles) A->B C Label Container: 'Hazardous Waste - this compound' B->C D Assess Waste Form C->D E Pure Solid / High Concentration Contaminated Solids D->E Solid / Concentrated F Dilute Aqueous Solutions (Low Concentration) D->F Dilute Aqueous G Package for Disposal (Follow Local & Federal Regulations) E->G J Consider In-Lab Deactivation (e.g., Activated Carbon Adsorption) Requires Validation F->J H Arrange Pickup by Licensed Hazardous Waste Company G->H I Disposal via High-Temperature Incineration H->I K Dispose of Deactivated Waste (e.g., Carbon) as Hazardous Waste J->K K->G

Figure 1. This compound Disposal Workflow.

IV. Contaminated Packaging and Containers

Empty containers and original packaging that held this compound must be treated as hazardous waste.[1][2] They should be disposed of in the same manner as the chemical itself.[6] If regulations permit, containers can be triple-rinsed with an appropriate solvent; however, the rinsate must be collected and disposed of as hazardous chemical waste.[3]

V. Experimental Protocols for Deactivation

Currently, there are no standardized and published experimental protocols specifically for the chemical deactivation of this compound for disposal purposes. However, studies on the disposal of other pharmaceuticals provide a potential framework for research in this area.

General Protocol for API Adsorption by Activated Carbon: One study on various APIs demonstrated the effectiveness of activated carbon as a universal deactivating agent.[7] A similar methodology could be explored for this compound:

  • Preparation : Prepare a solution of this compound at a known concentration.

  • Treatment : Add activated carbon to the this compound solution. The ratio of carbon to API may need to be optimized, but a significant excess of carbon is typically used.

  • Agitation : Agitate the mixture for a set period (e.g., 24 hours) to ensure maximum adsorption.

  • Separation : Separate the activated carbon from the solution via filtration.

  • Analysis : Analyze the filtrate (the liquid portion) using a suitable analytical method (e.g., HPLC) to determine the residual concentration of this compound and confirm the efficacy of the deactivation.

  • Disposal : The activated carbon, now containing adsorbed this compound, must be collected and disposed of as hazardous waste.[8]

Disclaimer: This protocol is for informational purposes only and must be validated in a controlled laboratory setting before being implemented as a standard disposal procedure.

References

Essential Safety and Logistical Information for Handling Mutilin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of Mutilin, a pleurothis compound (B8085454) antibiotic, are paramount to ensure laboratory safety and prevent environmental contamination. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), step-by-step operational and disposal plans, and a detailed experimental protocol for a common laboratory application of this compound.

Personal Protective Equipment (PPE)

When working with this compound in a powder form or in solutions, adherence to the following PPE guidelines is mandatory to minimize exposure risk. No specific occupational exposure limits (OELs) have been established for this compound or its derivatives; therefore, a cautious approach to handling is essential.[1][2][3][4][5][6][7][8][9][10][11]

Summary of Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications and Use Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving open handling of powdered this compound, especially during weighing and transferring, to prevent inhalation.[3][6] A case of occupational inhalation poisoning with a related antibiotic, tiamulin (B153960), resulted in serious cardiac effects, highlighting the importance of respiratory protection.[12]
Eye & Face Safety Goggles with side-shields and Face ShieldSafety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[1][6] A face shield should be worn over safety goggles during powder handling and when there is a risk of splashes.
Hand Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the designated work area. Gloves must be inspected prior to use and hands should be washed and dried after removal.[1][6]
Body Disposable, Low-Permeability Gown or Lab Coat with Long SleevesA disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing. If a reusable lab coat is used, it must be laundered regularly and not be worn outside the laboratory.[3]

Operational Plan: Step-by-Step Guidance for Handling this compound

All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of airborne exposure.

Step 1: Preparation and Weighing

  • Don all required PPE as outlined in the table above.

  • Perform all manipulations of powdered this compound within a chemical fume hood or a ventilated balance enclosure.

  • Use a dedicated set of utensils (spatulas, weigh boats) for handling this compound.

  • To weigh the powder, place a tared, lidded container on the balance.

  • Carefully transfer the desired amount of this compound to the container, minimizing the creation of dust.

  • Securely close the lid of the container before removing it from the balance.

  • Clean all surfaces and utensils that have come into contact with this compound immediately after use.

Step 2: Solution Preparation

  • Within a chemical fume hood, add the desired solvent to the container with the pre-weighed this compound.

  • Cap the container securely and mix by vortexing or inverting until the this compound is fully dissolved.

  • Clearly label the container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols.

Step 3: Experimental Use

  • When using this compound solutions, handle them within a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • In case of accidental contact, immediately follow the first-aid measures outlined in the Safety Data Sheet (SDS). For skin contact, wash the affected area with soap and plenty of water. For eye contact, rinse with plenty of water for at least 15 minutes and seek medical attention.[3]

Disposal Plan: Step-by-Step Guidance

Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic resistance. All this compound waste must be treated as hazardous chemical waste.

Step 1: Waste Segregation

  • Segregate all this compound-contaminated waste from regular laboratory trash. This includes:

    • Unused or expired this compound powder.

    • Stock and working solutions containing this compound.

    • Contaminated consumables such as pipette tips, tubes, flasks, gloves, and weigh boats.

Step 2: Solid Waste Disposal

  • Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

Step 3: Liquid Waste Disposal

  • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Do not pour any this compound-containing solutions down the drain.[1]

Step 4: Contaminated Labware

  • Reusable glassware that has come into contact with this compound should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.

  • After decontamination, the glassware can be washed following standard laboratory procedures.

Step 5: Final Disposal

  • Store the hazardous waste containers in a designated and secure area.

  • Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain using the broth microdilution method.[13][14]

1. Preparation of Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial culture of the test organism grown to the logarithmic phase.

  • Sterile 96-well microtiter plates.

  • Sterile multichannel pipettes and tips.

  • Spectrophotometer or microplate reader.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into a tube of MHB.

  • Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) until it reaches the logarithmic growth phase, typically indicated by turbidity.

  • Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1.5 x 10^6 CFU/mL.

3. Serial Dilution of this compound:

  • Add 100 µL of sterile MHB to all wells of a 96-well plate except for the first column.

  • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution across the plate, transferring 100 µL from each well to the next, and discard 100 µL from the last well.

  • This will create a range of this compound concentrations across the microtiter plate.

4. Inoculation and Incubation:

  • Using a multichannel pipette, add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume in each well to 110 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.

  • Include a positive control (wells with MHB and bacteria, but no this compound) and a negative control (wells with MHB only) on each plate.

  • Seal the plate and incubate at the appropriate temperature for 16-20 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is the lowest concentration at which there is no significant increase in OD compared to the negative control.

Handling_Mutilin_Workflow Workflow for Handling this compound prep Preparation weigh Weighing this compound Powder (in fume hood/enclosure) prep->weigh sol_prep Solution Preparation (in fume hood) weigh->sol_prep experiment Experimental Use sol_prep->experiment waste_gen Waste Generation experiment->waste_gen ppe Don Appropriate PPE ppe->prep segregate Segregate Hazardous Waste waste_gen->segregate solid_waste Solid Waste (Gloves, tips, etc.) disposal Dispose via EHS/ Licensed Contractor solid_waste->disposal liquid_waste Liquid Waste (Solutions, rinsate) liquid_waste->disposal segregate->solid_waste segregate->liquid_waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.